Purothionin
Description
Properties
CAS No. |
9009-72-7 |
|---|---|
Molecular Formula |
C198H332N68O56S8 |
Molecular Weight |
4818 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(1R,2aR,4S,5aS,7R,10S,11aS,13S,16S,19S,25S,28S,31R,36R,39R,42S,45S,48S,51S,57S,60S,63R,66S,69S,72S,75R,78S,81S,84S,90S,93S,96S,99S)-10,96-bis(4-aminobutyl)-60,69-bis(2-amino-2-oxoethyl)-93-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-4,42,57,78,84-pentakis(3-carbamimidamidopropyl)-36-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-48-[(1R)-1-hydroxyethyl]-16,19,28,45-tetrakis(hydroxymethyl)-66-[(4-hydroxyphenyl)methyl]-5a,81,90-trimethyl-25,51,72,99-tetrakis(2-methylpropyl)-a,2,3a,5,6a,8,9a,11,12a,14,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-11a-propan-2-yl-15a,16a,19a,20a,23a,24a,33,34-octathia-1a,3,4a,6,7a,9,10a,12,13a,15,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-hexatriacontazatetracyclo[61.50.4.47,39.475,102]pentacosahectane-31-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C198H332N68O56S8/c1-17-101(12)152-189(317)253-131(86-270)175(303)250-128(83-267)161(289)227-80-148(279)232-121(71-97(4)5)169(297)252-130(85-269)177(305)261-140(192(320)266-69-37-50-141(266)186(314)241-110(41-22-27-59-200)158(286)225-81-149(280)233-127(75-106-38-19-18-20-39-106)191(319)265-68-36-51-142(265)187(315)242-119(193(321)322)44-25-30-62-203)95-330-329-93-138(258-176(304)129(84-268)249-157(285)109(204)40-21-26-58-199)185(313)259-136-91-326-324-89-134(180(308)237-114(168(296)263-152)43-24-29-61-202)254-166(294)117(49-35-67-222-198(216)217)240-183(311)139-94-328-327-92-137(257-174(302)126(77-145(207)276)246-163(291)112(46-32-64-219-195(210)211)231-147(278)79-226-160(288)120(70-96(2)3)248-190(318)153(105(16)272)264-178(306)132(87-271)251-165(293)116(239-182(136)310)48-34-66-221-197(214)215)184(312)245-124(74-107-52-54-108(273)55-53-107)172(300)247-125(76-144(206)275)173(301)244-123(73-99(8)9)171(299)256-135-90-325-323-88-133(179(307)229-102(13)154(282)223-82-150(281)262-151(100(10)11)188(316)260-139)255-170(298)122(72-98(6)7)243-164(292)113(42-23-28-60-201)236-167(295)118(56-57-143(205)274)235-155(283)103(14)228-146(277)78-224-159(287)111(45-31-63-218-194(208)209)234-156(284)104(15)230-162(290)115(238-181(135)309)47-33-65-220-196(212)213/h18-20,38-39,52-55,96-105,109-142,151-153,267-273H,17,21-37,40-51,56-95,199-204H2,1-16H3,(H2,205,274)(H2,206,275)(H2,207,276)(H,223,282)(H,224,287)(H,225,286)(H,226,288)(H,227,289)(H,228,277)(H,229,307)(H,230,290)(H,231,278)(H,232,279)(H,233,280)(H,234,284)(H,235,283)(H,236,295)(H,237,308)(H,238,309)(H,239,310)(H,240,311)(H,241,314)(H,242,315)(H,243,292)(H,244,301)(H,245,312)(H,246,291)(H,247,300)(H,248,318)(H,249,285)(H,250,303)(H,251,293)(H,252,297)(H,253,317)(H,254,294)(H,255,298)(H,256,299)(H,257,302)(H,258,304)(H,259,313)(H,260,316)(H,261,305)(H,262,281)(H,263,296)(H,264,306)(H,321,322)(H4,208,209,218)(H4,210,211,219)(H4,212,213,220)(H4,214,215,221)(H4,216,217,222)/t101-,102-,103-,104-,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,151-,152-,153-/m0/s1 |
InChI Key |
OGSCLMKEQJDPEL-QHSSBNOCSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CO)[C@@H](C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC(C)C)CO)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO |
Other CAS No. |
58239-09-1 |
sequence |
KSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK |
Synonyms |
alpha-purothionin beta-purothionin PUR-A1 protein, Triticum aestivum PUR-B1protein, Triticum aestivum purothionin purothionin protein, |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Structure of α-Purothionin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Purothionin is a small, basic, and cysteine-rich protein belonging to the thionin family of plant defense peptides.[1][2] Isolated from the endosperm of wheat (Triticum aestivum), it exhibits potent cytotoxic and antimicrobial activities against a broad range of organisms, including bacteria, fungi, and yeasts.[2][3] This activity is primarily attributed to its ability to disrupt cell membranes.[4][5] Understanding the primary structure of α-purothionin is fundamental to elucidating its mechanism of action and exploring its potential as a therapeutic agent. This technical guide provides an in-depth overview of the primary structure of α-purothionin, the experimental methodologies used for its determination, and its mechanism of action.
Primary Structure of α-Purothionin
The primary structure of α-purothionin is characterized by its amino acid sequence and the covalent linkages of its disulfide bonds. α-Purothionin exists as two highly homologous isoforms, α1-purothionin and α2-purothionin, each composed of 45 amino acid residues.[3] The molecular weight of these proteins is approximately 5 kDa.[2][3]
Amino Acid Sequence
The amino acid sequences of α1- and α2-purothionin are presented in Table 1. The sequences differ at six positions, with substitutions of chemically similar amino acids.[3]
Table 1: Amino Acid Sequences of α-Purothionin Isoforms
| Isoform | Amino Acid Sequence (Single-Letter Code) |
| α1-Purothionin | KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K I S S G L S C P K G F P K |
| α2-Purothionin | KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K L S S G L S C P K G F P K |
Disulfide Bonds
A critical feature of the primary structure of α-purothionin is the presence of four intramolecular disulfide bonds. These bonds are crucial for the protein's three-dimensional structure and biological activity. The disulfide linkage pattern for α-purothionin A-II has been determined and is presented in Table 2.[6]
Table 2: Disulfide Bond Linkages in α-Purothionin A-II
| Disulfide Bond | Cysteine Residue Pair |
| 1 | Cys-3 and Cys-39 |
| 2 | Cys-4 and Cys-31 |
| 3 | Cys-12 and Cys-29 |
| 4 | Cys-16 and Cys-25 |
Experimental Determination of the Primary Structure
The determination of the primary structure of α-purothionin involves a multi-step process encompassing purification, amino acid sequencing, and disulfide bond analysis. A general workflow for this process is depicted in the diagram below.
Caption: Experimental workflow for determining the primary structure of α-purothionin.
Detailed Methodologies
1. Purification of α-Purothionin by Ion-Exchange Chromatography
-
Principle: Ion-exchange chromatography separates proteins based on their net charge at a specific pH. α-Purothionin, being a basic protein, is positively charged at neutral pH and can be purified using a cation-exchange resin.[7][8]
-
Protocol Outline:
-
Sample Preparation: A crude extract of purothionin is obtained from wheat flour, often through extraction with petroleum ether.[2]
-
Column Equilibration: A cation-exchange column (e.g., CM-52 cellulose) is equilibrated with a low ionic strength buffer at a pH where α-purothionin has a net positive charge (e.g., pH 7.0).[6][9]
-
Sample Loading: The crude extract is loaded onto the equilibrated column.
-
Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound proteins.
-
Elution: α-Purothionin is eluted from the column by increasing the ionic strength of the buffer, typically using a salt gradient (e.g., 0 to 1.0 M NaCl).[8]
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of α-purothionin, for example, by SDS-PAGE.
-
2. Enzymatic Digestion
-
Principle: To determine the amino acid sequence, the purified protein is cleaved into smaller, more manageable peptides using specific proteases. For disulfide bond analysis, digestion is performed on the native protein.[6] For sequencing, the protein is first reduced and alkylated to break the disulfide bonds.
-
Protocol Outline for Sequencing (with prior reduction and alkylation):
-
Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (DTT).
-
Alkylation: The resulting free sulfhydryl groups are alkylated with a reagent like iodoacetamide to prevent the reformation of disulfide bonds.
-
Digestion: The reduced and alkylated protein is incubated with a protease such as trypsin (cleaves at the C-terminus of Lys and Arg) or chymotrypsin (cleaves at the C-terminus of Phe, Trp, and Tyr).[1][10] The digestion is typically carried out at an optimal pH and temperature for the specific enzyme (e.g., pH 8.0, 37°C for trypsin).[10]
-
-
Protocol Outline for Disulfide Bond Analysis:
-
The native protein is digested with a protease under conditions that do not disrupt the disulfide bonds (e.g., acidic pH).[11]
-
3. Peptide Separation
-
Principle: The resulting peptide mixture from the enzymatic digest is separated into individual peptides.
-
Methods: High-performance liquid chromatography (HPLC) with a reversed-phase column is a common method for peptide separation.[12] Paper electrophoresis and chromatography have also been used.[6]
4. Amino Acid Sequencing
-
Principle: The amino acid sequence of the purified peptides is determined.
-
Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[13][14] The peptide is reacted with phenyl isothiocyanate (PITC), and the derivatized N-terminal amino acid is then cleaved and identified by chromatography.[15][16]
-
Mass Spectrometry: Modern protein sequencing is predominantly performed using mass spectrometry.[12] In a "bottom-up" proteomics approach, the peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, from which the amino acid sequence can be deduced.[18]
5. Disulfide Bond Analysis
-
Principle: The connectivity of the disulfide bonds is determined by analyzing the peptides obtained from the digestion of the native protein.
-
Protocol Outline:
-
The peptide mixture from the native protein digest is separated by HPLC.
-
Fractions containing cystine-linked peptides are identified, often by comparing the chromatograms of reduced and non-reduced samples.[11]
-
The identity of the peptides in the cystine-linked complexes is determined by mass spectrometry or Edman degradation, revealing which cysteine residues were originally linked.[19]
-
Mechanism of Action: Membrane Disruption
α-Purothionin does not appear to act through a classical signaling pathway involving intracellular receptors and second messengers. Instead, its primary mechanism of action is the direct disruption of cell membranes.[4][5] This process is driven by the protein's amphipathic nature and positive charge.
Caption: Proposed mechanism of α-purothionin-mediated cell membrane disruption.
The proposed steps for membrane disruption are as follows:
-
Electrostatic Attraction: The positively charged residues of α-purothionin are electrostatically attracted to the negatively charged phospholipids present in the outer leaflet of the target cell membrane.[20]
-
Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the hydrophobic regions of the protein interact with and insert into the hydrophobic core of the lipid bilayer.[21]
-
Membrane Permeabilization: The insertion of α-purothionin into the membrane leads to its disruption, potentially through the formation of pores or by extracting lipid molecules from the bilayer.[5][20]
-
Cell Lysis: The loss of membrane integrity results in the leakage of cellular contents and ultimately leads to cell death.
Conclusion
The primary structure of α-purothionin, with its specific amino acid sequence and conserved disulfide bond pattern, is intricately linked to its potent biological activity. The determination of this structure has been made possible through a combination of classical protein chemistry techniques and modern analytical methods. A thorough understanding of its primary structure and mechanism of membrane disruption provides a solid foundation for the rational design of novel antimicrobial and therapeutic agents based on this fascinating plant defense protein.
References
- 1. promega.com [promega.com]
- 2. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide bonds of purothionine, a lethal toxin for yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 11. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 16. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. Lipid-Controlled Peptide Topology and Interactions in Bilayers: Structural Insights into the Synergistic Enhancement of the Antimicrobial Activities of PGLa and Magainin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid binding interactions of antimicrobial plant seed defence proteins: puroindoline-a and β-purothionin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Purothionin: A Technical Deep Dive into its Discovery and Historical Context
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical context, and foundational experimental data of purothionins, a class of plant-derived antimicrobial peptides.
This whitepaper provides an in-depth exploration of purothionins, from their initial discovery in the 1940s to the early characterization of their biochemical properties and antimicrobial activities. It is designed to serve as a valuable resource for professionals in the fields of biochemistry, microbiology, and pharmacology, offering a historical perspective and detailed methodologies that shaped our initial understanding of these potent biomolecules.
Discovery and Historical Context
Purothionins were first isolated in 1942 by A. K. Balls, W. S. Hale, and T. H. Harris from a lipoprotein fraction of wheat flour.[1] Their paper, "A Crystalline Protein Obtained from a Lipoprotein of Wheat Flour," published in Cereal Chemistry, marked the first documented isolation of what would later be recognized as a significant class of plant defense peptides.[1] At the time, the prevailing scientific focus in antimicrobial research was largely on microbial sources, following the discovery of penicillin. The identification of a potent antimicrobial protein from a plant source was a notable, albeit initially underappreciated, discovery.
These small, basic, and cysteine-rich proteins were initially recognized for their toxic effects against a variety of organisms, including bacteria and fungi. The name "purothionin" was formally introduced in the mid-1970s. Subsequent research identified different isoforms, primarily α- and β-purothionins, and later γ-purothionins, which are now often classified as plant defensins.
The scientific landscape of the mid-20th century was heavily influenced by the "Golden Age of Antibiotics," which may have overshadowed the therapeutic potential of host defense peptides like purothionins. However, the rise of antibiotic resistance has renewed interest in these naturally occurring antimicrobial agents.
Biochemical Characterization
Early studies established that purothionins are low molecular weight proteins, approximately 5 kDa, characterized by a high content of basic amino acids (lysine and arginine) and a significant number of cysteine residues that form multiple disulfide bonds. These structural features contribute to their stability and biological activity.
Amino Acid Composition
The complete amino acid sequence of β-purothionin was determined in later studies, revealing a 45-residue peptide with a calculated molecular weight of 4913 Da. The table below summarizes the amino acid composition from these early sequencing efforts.
| Amino Acid | Number of Residues |
| Lysine (Lys) | 6 |
| Arginine (Arg) | 4 |
| Aspartic Acid (Asp) | 3 |
| Threonine (Thr) | 3 |
| Serine (Ser) | 4 |
| Glutamic Acid (Glu) | 1 |
| Proline (Pro) | 2 |
| Glycine (Gly) | 4 |
| Alanine (Ala) | 1 |
| Cysteine (Cys) | 8 |
| Valine (Val) | 1 |
| Isoleucine (Ile) | 2 |
| Leucine (Leu) | 3 |
| Tyrosine (Tyr) | 1 |
| Phenylalanine (Phe) | 0 |
| Histidine (His) | 0 |
| Methionine (Met) | 0 |
| Tryptophan (Trp) | 0 |
| Total | 45 |
Table 1: Amino Acid Composition of β-Purothionin.
Experimental Protocols
Original Isolation and Crystallization of this compound (Balls, Hale, and Harris, 1942)
The following protocol is a detailed description of the original method used to isolate and crystallize this compound from wheat flour.
Experimental Workflow
Methodology:
-
Extraction: Wheat flour was extracted with a significant volume of petroleum ether. The mixture was agitated and then centrifuged to yield a clear, yellow solution.
-
Lipoprotein Precipitation: The petroleum ether was evaporated, and the resulting sticky residue was dissolved in butanol. The addition of acetone to this solution precipitated the crude lipoprotein.
-
Protein Isolation: The lipoprotein precipitate was dissolved in glacial acetic acid. The protein component was then precipitated by the addition of ether.
-
Crystallization: The isolated protein was dissolved in warm 60% ethanol. The solution was allowed to cool slowly, which resulted in the formation of crystalline this compound.
-
Final Processing: The crystals were washed with ether and dried under a vacuum.
Early Methods for Amino Acid Analysis
The precise amino acid composition of proteins in the mid-20th century was a challenging analytical task. Common methods of the era included:
-
Acid Hydrolysis: Proteins were hydrolyzed by heating with strong acids (e.g., 6N HCl) to break the peptide bonds and release individual amino acids.
-
Chromatographic Separation: The resulting amino acid mixture was then separated using techniques like paper chromatography or ion-exchange chromatography.
-
Quantification: Separated amino acids were often quantified by reacting them with a colorimetric reagent, such as ninhydrin, and measuring the absorbance of the resulting colored solution.
Antimicrobial Activity
Early studies demonstrated the potent antimicrobial activity of purothionins against a range of plant pathogens.
| Microorganism | Type | Early Reported Activity (Qualitative) |
| Pseudomonas solanacearum | Bacterium | Strong Inhibition |
| Xanthomonas campestris | Bacterium | Strong Inhibition |
| Corynebacterium michiganense | Bacterium | Strong Inhibition |
| Various Yeast Species | Fungus | Toxic |
Table 2: Early Reported Antimicrobial Spectrum of Purothionins.
Mechanism of Action: An Evolving Understanding
The primary mechanism of action of purothionins is the disruption of cell membranes. The historical understanding of this process has evolved from a general observation of toxicity to a more refined model of membrane permeabilization.
Proposed Historical Progression of the Mechanism of Action
Early researchers observed the lytic effect of purothionins on various cells but lacked the tools to investigate the underlying mechanism in detail. With the characterization of their highly cationic and amphipathic nature, the focus shifted towards their interaction with the negatively charged phospholipids of microbial cell membranes. Subsequent studies in the 1970s and 1980s provided direct evidence for membrane permeabilization by demonstrating the leakage of cellular contents upon exposure to purothionins. More recent research, aided by advanced structural biology and biophysical techniques, has led to the development of detailed molecular models that describe the specific ways in which purothionins insert into and disrupt the lipid bilayer, ultimately leading to cell death.
Conclusion
The discovery of purothionins marked a significant, though initially under-recognized, milestone in the study of innate immunity in plants. The early research laid the groundwork for our current understanding of this important class of antimicrobial peptides. With the growing challenge of antibiotic resistance, the historical context and foundational data presented in this guide underscore the long-standing potential of purothionins and other host defense peptides as templates for the development of novel therapeutic agents. This technical guide serves as a foundational resource, providing both the historical narrative and the detailed experimental basis for the study of purothionins.
References
Purothionin Gene Expression in Response to Pathogens: A Technical Guide
Introduction
Purothionins are a class of small, cysteine-rich antimicrobial peptides (AMPs) found in various plant species, notably in the endosperm of wheat.[1] Classified as PR-13 pathogenesis-related proteins, they represent a crucial component of the plant's innate immune system, providing a first line of defense against a broad spectrum of pathogens, including fungi and bacteria.[1][2] Their mechanism of action primarily involves disrupting the integrity of pathogen cell membranes through electrostatic interactions, leading to pore formation and cell lysis.[2][3] The expression of purothionin genes is tightly regulated and can be significantly induced upon pathogen recognition. This guide provides an in-depth overview of the signaling pathways, quantitative expression data, and experimental methodologies relevant to the study of this compound gene expression in response to pathogenic threats.
I. Signaling Pathways for this compound Induction
The induction of this compound gene expression is a complex process initiated by the plant's ability to recognize invading pathogens. This recognition triggers a cascade of signaling events, primarily involving the activation of pattern-triggered immunity (PTI) and the subsequent mobilization of key defense-related phytohormones.
Pathogen Recognition and PAMP-Triggered Immunity (PTI)
The initial detection of pathogens relies on the recognition of conserved molecular motifs known as Pathogen-Associated Molecular Patterns (PAMPs).[4][5] These molecules, such as flagellin and chitin from bacteria and fungi, respectively, are essential for the microbe's survival and are not found in the host plant.[5][6] PAMPs are recognized by cell surface-localized Pattern Recognition Receptors (PRRs), which activates the first layer of plant defense, PAMP-Triggered Immunity (PTI).[4][7][8] This activation leads to a series of downstream events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9] These signaling cascades ultimately converge on the nucleus to activate the transcription of a wide array of defense-related genes, including those encoding purothionins.[9][10]
Role of Jasmonic Acid (JA) and Salicylic Acid (SA)
The phytohormones jasmonic acid (JA) and salicylic acid (SA) are central regulators of plant immunity.[11][12] They function as critical signaling molecules that mediate the plant's response to different types of pathogens.
-
Salicylic Acid (SA) Pathway: The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens, which derive nutrients from living host cells.[9][11] SA accumulation triggers the expression of a specific set of pathogenesis-related (PR) genes, contributing to both local defense and Systemic Acquired Resistance (SAR).[11][13]
-
Jasmonic Acid (JA) Pathway: The JA pathway is primarily associated with defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and herbivorous insects.[11][14] Activation of the JA pathway also leads to the expression of a distinct set of defense genes.[13]
The interaction between the SA and JA pathways is often antagonistic, allowing the plant to prioritize a specific defense strategy tailored to the invading pathogen.[11][15] However, synergistic interactions have also been observed.[11] The expression of this compound genes can be influenced by both pathways, with the specific response often depending on the host plant and the nature of the pathogen. For instance, studies have shown that promoter sequences of some AMPs contain elements that respond to both SA and methyl jasmonate (MeJA), indicating a complex regulatory network.[16]
II. Quantitative Data on this compound Expression
The overexpression of this compound and related thionin genes has been shown to enhance resistance against various phytopathogens. Quantitative analysis of gene expression provides crucial insights into the level of induction and the potential for engineering disease-resistant crops. While specific fold-change values are highly dependent on the experimental system (host plant, pathogen species, infection stage, and tissue type), the following table summarizes qualitative and semi-quantitative findings from relevant studies.
| Host Plant | Transgene/Endogenous Gene | Pathogen | Expression Change | Outcome |
| Arabidopsis thaliana | Wheat β-Purothionin | Pseudomonas syringae (bacterium) | Constitutive Expression | Enhanced resistance.[2] |
| Arabidopsis thaliana | Wheat β-Purothionin | Fusarium oxysporum (fungus) | Constitutive Expression | Enhanced resistance.[2] |
| Tobacco (Nicotiana tabacum) | Barley Thionin | Pseudomonas syringae pv. tabaci | Constitutive Expression | Reduced lesion symptoms.[2] |
| Rice (Oryza sativa) | Wheat Puroindoline genes | Magnaporthe grisea (fungus) | Constitutive Expression | Increased tolerance.[2] |
| Rice (Oryza sativa) | Wheat Puroindoline genes | Rhizoctonia solani (fungus) | Constitutive Expression | Increased tolerance.[2] |
III. Experimental Protocols
Accurate quantification of this compound gene expression is fundamental to understanding its role in plant defense. The following sections detail standardized methodologies for key experiments.
Quantification of Gene Expression via RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for measuring gene expression levels.
1. Pathogen Inoculation and Sample Collection:
-
Grow host plants (e.g., wheat, barley, or a model plant like Arabidopsis) under controlled environmental conditions.
-
Inoculate plants with a defined concentration of the pathogen (e.g., a suspension of fungal spores or bacterial cells). A mock inoculation with sterile water or buffer should be performed on control plants.
-
Collect tissue samples (e.g., leaves) at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of the gene expression response.
-
Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
2. Total RNA Extraction and Quality Control:
-
Isolate total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
3. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.
4. qPCR Primer Design and Validation:
-
Design gene-specific primers for the target this compound gene and at least one stable reference gene (e.g., Actin, Tubulin, or Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
Run the qPCR reaction on a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.[17]
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
Workflow for Transient Gene Expression Analysis
Agrobacterium-mediated transient expression in Nicotiana benthamiana is a rapid method to assess the function of genes, including their ability to induce defense responses or cell death.[18][19]
Conclusion
Purothionins are vital effectors in the plant's defense arsenal, with their expression intricately linked to the recognition of pathogens and the activation of complex hormonal signaling networks. Understanding the regulation of this compound genes is paramount for developing novel strategies to enhance crop resilience. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess these defense responses, paving the way for the development of crops with durable resistance to a wide range of phytopathogens and potentially identifying new antimicrobial agents for therapeutic use.
References
- 1. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 6. Ss4368: Pathogen-Associated Molecular Pattern for Inducing Plant Cell Death and Resistance to Phytophthora capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The right microbe-associated molecular patterns for effective recognition by plants [frontiersin.org]
- 8. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cooperative interaction of antimicrobial peptides with the interrelated immune pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative and qualitative plant-pathogen interactions call upon similar pathogenicity genes with a spectrum of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of β-Purothionin on Fungal Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-purothionin, a member of the thionin family of plant defense peptides, exhibits potent antifungal activity primarily by targeting and disrupting the integrity of fungal cell membranes. This technical guide delineates the core mechanism of action of β-purothionin, detailing its interaction with fungal membrane components, subsequent pore formation, and the induction of downstream cellular stress responses. This document provides a comprehensive overview of the current understanding of β-purothionin's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction
β-purothionin is a small, cysteine-rich, cationic peptide with a molecular weight of approximately 5 kDa. Its structure is characterized by a compact fold stabilized by four disulfide bridges, forming a "gamma" (Γ) shape with two α-helices and a small antiparallel β-sheet. This amphipathic structure is crucial for its interaction with and disruption of fungal membranes. The primary mechanism of its antifungal action is the permeabilization of the fungal plasma membrane, leading to leakage of cellular contents and dissipation of vital ion gradients.[1] This initial membrane damage can subsequently trigger a cascade of secondary effects, including the activation of cellular stress signaling pathways and ultimately, programmed cell death.
Quantitative Data on Antifungal Activity
The antifungal efficacy of β-purothionin and related thionins has been quantified against various fungal pathogens. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters to assess this activity. While specific data for β-purothionin against a wide array of fungi is dispersed in the literature, the following table summarizes representative antifungal activities of thionins and other membrane-active peptides, providing a comparative context for the potency of this class of molecules.
| Peptide/Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| γ-thionin | Fusarium culmorum | 1-5 | - | [2] |
| Plant Defensin Rs-AFP2 | Neurospora crassa | 0.1-1 | - | [3] |
| Scopoletin | Candida tropicalis | 50 | - | [4] |
| Piperaduncin C | Fusarium oxysporum | - | 38.2 | [5] |
| Asebogenin | Fusarium oxysporum | - | 25.6 | [5] |
| Natamycin | Fusarium spp. | 0.25-8 | - | [6] |
| Terbinafine | Fusarium spp. | species-specific | - | [7] |
Core Mechanism of Action: Membrane Disruption
The primary mode of action of β-purothionin is the direct disruption of the fungal plasma membrane. This process can be broken down into several key steps:
-
Electrostatic Attraction: As a cationic peptide, β-purothionin is initially attracted to the negatively charged components of the fungal cell surface and plasma membrane, which is rich in phospholipids like phosphatidylserine.[1]
-
Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic residues of the amphipathic β-purothionin molecule insert into the lipid bilayer. The fungal membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, may facilitate this process.[8][9]
-
Pore Formation: Upon insertion, β-purothionin monomers are thought to aggregate and form transmembrane pores or channels. This leads to the leakage of ions (such as K+ and Ca2+) and small molecules from the cytoplasm, disrupting the electrochemical gradients essential for cellular function.[10]
Visualization of the Proposed Mechanism
References
- 1. Reactive Oxygen Species, Apoptosis, Antimicrobial Peptides and Human Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of novel antifungals, natamycin, and terbinafine against Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Plasma Membrane Lipids and Their Role in Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Purothionin with Plant Cell Membranes
Executive Summary
Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) found predominantly in the endosperm of wheat.[1] As key components of the plant's innate defense system, they exhibit broad-spectrum toxicity against bacteria, fungi, yeasts, and even some mammalian cells.[2][3][4] This guide provides an in-depth technical overview of the molecular interactions between purothionin and the plant cell plasma membrane, which is the primary site of action. While the polysaccharide cell wall acts as an initial physical barrier, the cytotoxic activity of this compound is fundamentally mediated by its ability to compromise the integrity of the lipid bilayer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the involved processes and workflows.
Introduction to Purothionins
Thionins are a widespread family of plant defense peptides characterized by their small size (~5 kDa), high content of basic amino acid residues (arginine and lysine), and a conserved framework of three to four disulfide bonds that ensures structural stability.[1][4] Purothionins, the archetypal Type I thionins from wheat (Triticum aestivum), are highly basic and possess a characteristic three-dimensional structure resembling the Greek letter gamma (Γ).[4] This structure consists of two antiparallel α-helices forming a long arm and a short antiparallel β-sheet, a conformation crucial for its biological function.[4] Their amphipathic nature, with spatially separated hydrophobic and cationic regions, is the primary driver of their interaction with cell membranes.[2][5]
The Plant Cell Plasma Membrane: The Primary Target
While often discussed in the context of the "cell wall," the direct target for this compound's cytotoxic activity is the plasma membrane. The outer cell wall, a complex matrix of cellulose, hemicellulose, and pectins, provides structural support but is generally permeable to small proteins like this compound.[6][7] The key interaction occurs with the negatively charged phospholipids that are components of microbial and plant cell membranes.[3][8] The mechanism is not species-specific, explaining the broad toxicity of purothionins.[2]
Molecular Mechanism of Action
The interaction of this compound with the cell membrane is a multi-step process driven by physicochemical forces, culminating in membrane permeabilization and cell death.[9][10]
-
Electrostatic Attraction: As a polycationic peptide, this compound is initially attracted to the net negative charge of the cell membrane, which is rich in anionic phospholipids like phosphatidylserine and phosphatidic acid.[3][8] This binding is a prerequisite for toxicity.[9]
-
Membrane Insertion and Penetration: Following the initial binding, the hydrophobic residues of the this compound molecule insert into the nonpolar acyl chain region of the lipid bilayer.[5][11] Studies on β-purothionin have shown that it deeply penetrates the lipid acyl chain region.[5] This process disrupts the local lipid packing.[11]
-
Membrane Permeabilization and Lysis: The disruption of the membrane leads to increased permeability. The prevailing model suggests that purothionins oligomerize to form pores or ion channels.[2][5][10] Electrophysiological studies have confirmed that β-purothionin can form cation-selective ion channels in artificial lipid bilayers and the plasmalemma of neurons.[2] The formation of these channels dissipates essential ion concentration gradients across the membrane, leading to a loss of cellular homeostasis and ultimately, cell death.[2] An alternative "carpet" model suggests that the peptides accumulate on the membrane surface, causing tension and eventual micellization and disruption without forming discrete pores.[12][13]
References
- 1. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid binding interactions of antimicrobial plant seed defence proteins: puroindoline-a and β-purothionin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Plant cell wall integrity maintenance in model plants and crop species-relevant cell wall components and underlying guiding principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. svpss.in [svpss.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Purothionin Precursor Protein Processing and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purothionins are a class of small, cysteine-rich, basic polypeptides found in the endosperm of wheat (Triticum aestivum) that exhibit potent antimicrobial and cytotoxic activities.[1] Their biological function is intrinsically linked to their precise processing and subcellular localization. This technical guide provides a comprehensive overview of the current understanding of purothionin precursor protein processing and localization, intended for researchers, scientists, and professionals in drug development. We delve into the molecular journey of this compound, from its synthesis as a larger precursor to its final destination and function. This guide details the key protein domains, processing enzymes, and trafficking pathways involved. Furthermore, it outlines detailed experimental protocols for studying these processes and presents the available data in a structured format for clarity and comparative analysis.
Introduction
Thionins, a family of plant defense peptides, are synthesized as inactive precursors that undergo a series of processing steps to become mature, active molecules.[2][3] The this compound precursor protein is a classic example of this strategy, comprising three key domains: an N-terminal signal peptide, the mature this compound domain, and a C-terminal acidic prodomain.[3] Understanding the processing and trafficking of this precursor is crucial for harnessing the therapeutic potential of purothionins, as their mechanism of action, which involves forming ion channels in cell membranes, necessitates their correct localization to target membranes.[4] This guide will explore the molecular intricacies of this pathway, providing a foundational resource for further research and application.
This compound Precursor Protein Structure and Processing
The this compound precursor undergoes a multi-step maturation process involving proteolytic cleavage. The initial precursor, or preproprotein, is directed to the secretory pathway, where it is sequentially cleaved to yield the mature, biologically active this compound.
Domains of the this compound Precursor
The precursor protein consists of three distinct domains:
-
N-terminal Signal Peptide: This hydrophobic sequence targets the nascent polypeptide to the endoplasmic reticulum (ER).[5][6][7]
-
Mature this compound Domain: This central domain constitutes the final, active antimicrobial peptide.
-
C-terminal Acidic Prodomain: This acidic peptide is believed to play a crucial role in the proper folding and trafficking of the precursor protein to the vacuole.[1][4]
Proteolytic Processing Pathway
The maturation of the this compound precursor involves at least two key proteolytic events:
-
Signal Peptide Cleavage: Upon entry into the ER, the N-terminal signal peptide is cleaved by a signal peptidase.[6] This co-translational processing step yields the proprotein.
-
Acidic Prodomain Cleavage: The proprotein is then transported through the Golgi apparatus to the vacuole. Within the acidic environment of the vacuole, a specific vacuolar proteinase cleaves off the C-terminal acidic prodomain, releasing the mature this compound.[1][4] Studies on barley thionins have identified a 70-kDa vacuolar proteinase responsible for this cleavage.[1][4] A thionin proprotein-processing enzyme (TPPE), identified as a serine protease, has also been characterized in barley.[2]
Subcellular Localization of this compound
The biological activity of this compound is dependent on its correct subcellular localization. The primary site of mature this compound accumulation is the plant vacuole.
Trafficking Pathway
The journey of the this compound precursor to the vacuole follows the general secretory pathway:
Role of Protein Domains in Localization
-
Signal Peptide: The N-terminal signal peptide is essential for targeting the precursor to the ER, initiating its entry into the secretory pathway.[5][6][7] This is a general mechanism for most secreted and vacuolar proteins.
-
Acidic Prodomain: The C-terminal acidic prodomain functions as a vacuolar sorting signal. Deletion or mutation of this domain in homologous proteins leads to the secretion of the mature protein from the cell, highlighting its critical role in vacuolar targeting.
While direct quantitative analysis of this compound distribution is limited, studies on barley leaf thionins have shown that over 98% of the mature thionin is localized to the vacuole.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound precursor processing and localization.
In Vitro Transcription and Translation for Processing Analysis
This protocol allows for the synthesis of the this compound precursor protein in a cell-free system to study its processing.
Materials:
-
Plasmid DNA containing the full-length this compound precursor cDNA downstream of a T7 or SP6 promoter.
-
In vitro transcription kit (e.g., T7 or SP6 RNA polymerase, rNTPs).
-
In vitro translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).
-
[³⁵S]-Methionine.
-
Canine pancreatic microsomal membranes (for co-translational processing).
-
SDS-PAGE reagents.
-
Phosphorimager or autoradiography film.
Protocol:
-
In Vitro Transcription:
-
Linearize the plasmid DNA downstream of the this compound precursor coding sequence.
-
Set up the in vitro transcription reaction according to the manufacturer's instructions, including the linearized plasmid, RNA polymerase, and rNTPs.
-
Incubate at 37-40°C for 1-2 hours.
-
Purify the resulting mRNA.
-
-
In Vitro Translation and Processing:
-
Set up the in vitro translation reaction with the purified mRNA, cell-free extract, and [³⁵S]-Methionine.
-
For co-translational processing, add canine pancreatic microsomal membranes to the reaction.
-
Incubate at 25-30°C for 1-2 hours.
-
-
Analysis:
-
Resolve the translation products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the sizes of the radiolabeled protein bands to identify the precursor, processed proprotein, and mature this compound.
-
Subcellular Fractionation and Immunoblotting for Localization Analysis
This protocol is used to determine the subcellular localization of this compound by separating cellular components and detecting the protein with specific antibodies.
Materials:
-
Plant tissue expressing this compound.
-
Homogenization buffer.
-
Differential centrifugation equipment.
-
Sucrose gradient solutions.
-
Antibodies specific to the mature this compound domain and the acidic prodomain.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagents.
-
Protein markers for different cellular compartments (e.g., ER, Golgi, vacuole, cell wall).
Protocol:
-
Tissue Homogenization:
-
Homogenize plant tissue in ice-cold homogenization buffer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Sucrose Gradient Centrifugation (for vacuole isolation):
-
Layer the crude organelle fraction onto a discontinuous sucrose gradient.
-
Centrifuge at high speed to separate organelles based on their density.
-
Carefully collect the vacuole fraction from the appropriate interface.
-
-
Immunoblotting:
-
Separate proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against this compound and the acidic prodomain.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Analyze the distribution of the precursor and mature forms of this compound across the different cellular fractions.
-
Site-Directed Mutagenesis to Study Domain Function
This technique can be employed to investigate the specific roles of the signal peptide and the acidic prodomain in this compound processing and localization.
Principle:
By introducing specific mutations (e.g., deletions or point mutations) into the cDNA of the this compound precursor, researchers can assess the impact of these changes on protein trafficking and maturation. For example, deleting the acidic prodomain would be expected to result in the secretion of this compound, confirming its role as a vacuolar targeting signal.
General Workflow:
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce the desired mutation into the this compound precursor cDNA in an expression vector.
-
Expression: Transform plant protoplasts or a heterologous system (e.g., tobacco BY-2 cells) with the mutated construct.
-
Analysis: Analyze the subcellular localization of the mutated protein using fluorescence microscopy (if fused to a fluorescent protein) or subcellular fractionation and immunoblotting as described above.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature regarding the processing efficiency and precise subcellular distribution of the this compound precursor protein. The available information is largely qualitative or inferred from studies on homologous thionins in other plant species. The table below summarizes the key qualitative findings.
| Parameter | Finding | Organism/System | Reference |
| Mature Thionin Localization | >98% in vacuoles | Barley leaves | [1] |
| Acidic Prodomain | Not detected in any cell fraction after processing | Barley leaves | [1][4] |
| Processing Inhibition | Brefeldin A and monensin inhibit precursor processing | Barley leaves | [1][4] |
| Processing Enzyme | 70-kDa vacuolar proteinase | Barley leaves | [1][4] |
| Processing Enzyme | Serine protease (TPPE) | Barley | [2] |
Conclusion and Future Directions
The processing and localization of the this compound precursor protein follow a well-defined pathway within the plant cell's secretory system. The N-terminal signal peptide directs the precursor to the ER, while the C-terminal acidic prodomain acts as a vacuolar targeting signal, ensuring the accumulation of the mature, active this compound in the vacuole. This journey involves precise proteolytic cleavage events mediated by specific proteases.
While the general pathway is understood, further research is needed to provide a more quantitative picture of these processes for this compound. Future studies should focus on:
-
Quantitative analysis of this compound precursor processing efficiency at each step.
-
Precise quantification of mature this compound distribution in different subcellular compartments using advanced imaging and proteomic techniques.
-
Identification and characterization of the specific proteases responsible for this compound precursor processing in wheat.
-
Detailed mutational analysis of the this compound signal peptide and acidic prodomain to confirm their specific roles in targeting and trafficking.
A deeper, quantitative understanding of these fundamental processes will be invaluable for the rational design and development of this compound-based therapeutics and for engineering crops with enhanced disease resistance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Isolation and Characterization of a Thionin Proprotein-processing Enzyme from Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and processing of thionin precursors in developing endosperm from barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing of thionin precursors in barley leaves by a vacuolar proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Signal Peptide Features Determining the Substrate Specificities of Targeting and Translocation Components in Human ER Protein Import - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signal Sequence Influences Post-Translational ER Translocation at Distinct Stages - PMC [pmc.ncbi.nlm.nih.gov]
Thionin protein family classification and purothionin
An In-depth Technical Guide to the Thionin Protein Family and Purothionins
Introduction
Thionins are a family of small, cysteine-rich antimicrobial peptides (AMPs) found exclusively in higher plants.[1][2] Typically consisting of 45–48 amino acid residues, these proteins have a molecular weight of approximately 5 kDa and are characterized by the presence of three or four disulfide bonds that stabilize their compact, amphipathic three-dimensional structure.[1][3][4] First discovered in 1942 in wheat flour as purothionin, thionins are recognized for their potent toxicity against a wide range of organisms, including bacteria, fungi, and insect larvae.[5][6] They are key components of the plant's innate immune system, acting as a first line of defense against pathogens.[4][6] Thionins are synthesized as larger preproproteins which are subsequently processed into the mature, active peptides and localized to vacuoles, cell walls, or protein bodies.[3][7] Their mechanism of action primarily involves interaction with and disruption of cell membranes, leading to increased permeability and cell death.[1][3][8] This broad-spectrum activity and role in plant defense make them promising candidates for applications in agriculture and medicine.[4][6]
Thionin Protein Family Classification
The classification of thionins has evolved over time. Initially grouped into several classes based on sequence similarity, a more recent classification system simplifies the family into two main classes based on the number of cysteine residues.[2][3][9] The proteins formerly known as gamma-thionins have been reclassified as plant defensins, as they are structurally similar but evolutionarily unrelated to alpha- and beta-thionins.[1][10]
The current classification recognizes two primary classes:
-
Class 1 Thionins: These proteins contain eight cysteine residues, which form four disulfide bridges. Examples include purothionins from wheat and hordothionins from barley.[3][9]
-
Class 2 Thionins: These proteins are characterized by the presence of six cysteine residues, forming three disulfide bridges.[3][9] A well-known example is crambin from Crambe abyssinica.[3]
| Class | Number of Cysteine Residues | Number of Disulfide Bridges | Representative Members | Primary Location | Reference |
| Class 1 | 8 | 4 | α/β-Purothionins (Triticum aestivum)α/β-Hordothionins (Hordeum vulgare)Viscotoxins (Viscum album) | Endosperm, Leaves | [2][3][9] |
| Class 2 | 6 | 3 | Crambin (Crambe abyssinica)Arabidopsis Thionins (e.g., Thi2.1) | Seeds, Leaves | [3][9] |
This compound: A Deep Dive
Purothionins, isolated from wheat (Triticum aestivum) endosperm, are the most extensively studied members of the thionin family.[3][11] They are highly basic proteins and exist as a mixture of several isoforms, primarily α1-, α2-, and β-purothionin.[3][12]
Structure
The three-dimensional structure of this compound is compact and L-shaped, resembling the Greek letter gamma (Γ).[4][12] This conformation is stabilized by four disulfide bridges and consists of two short antiparallel α-helices forming the long arm and a short antiparallel β-sheet making up the horizontal arm.[12][13] This amphipathic structure is crucial for its function, allowing it to interact with and insert into the lipid bilayers of cell membranes.[4][5]
Biological Activity
Purothionins exhibit a broad spectrum of biological activities, primarily centered around their toxicity to various cells.[8][12]
-
Antimicrobial Activity: They are potent inhibitors of both pathogenic bacteria and fungi.[4][5][6] This activity is a cornerstone of their role in plant defense.
-
Cytotoxicity: Purothionins are toxic to a range of eukaryotic cells, including animal cells and certain cancer cell lines.[1][6] This toxicity stems from their ability to permeabilize cell membranes, leading to the leakage of essential ions and macromolecules.[1][14]
-
Insecticidal Activity: They have demonstrated toxicity against insect larvae, further highlighting their defensive role in plants.[5][12]
| Property | β-Purothionin | Reference |
| Molecular Weight | ~5 kDa | [3][12] |
| Amino Acid Residues | 45-48 | [1] |
| Structure | 2 α-helices, 1 antiparallel β-sheet | [12] |
| Disulfide Bridges | 4 | [12] |
| Key Biological Role | Plant defense, antimicrobial, cytotoxic | [8][12][15] |
Mechanism of Action and Signaling
Molecular Mechanism of Action
The primary mechanism of thionin toxicity involves the disruption of cell membranes.[3][16] This process is generally understood to occur in a multi-step manner:
-
Electrostatic Binding: The positively charged (cationic) thionin molecule is electrostatically attracted to the negatively charged phospholipids on the surface of the target cell's membrane.[8]
-
Membrane Insertion and Pore Formation: Following binding, the hydrophobic regions of the amphipathic thionin insert into the lipid bilayer. This disrupts the membrane's integrity, leading to the formation of pores or channels.[3][14]
-
Cell Lysis: The formation of these pores allows for the uncontrolled leakage of ions (like potassium) and vital cellular contents, ultimately resulting in cell death.[1]
Biosynthesis and Processing
Thionins are not synthesized in their final, active form. They are produced as large precursor proteins called preproproteins.[3][4] This multi-stage maturation process protects the plant cell from the thionin's own toxic activity.[3][7]
-
Synthesis of Preproprotein: The thionin gene is transcribed and translated into a preproprotein, which includes three domains: an N-terminal signal peptide, the mature thionin sequence, and a C-terminal acidic prodomain.[3][4]
-
ER Translocation and Signal Peptide Cleavage: The signal peptide directs the precursor to the endoplasmic reticulum (ER), where it is cleaved off.[17]
-
Vacuolar Targeting and Final Processing: The resulting proprotein is transported to its final destination, such as the vacuole.[17] Here, vacuolar enzymes cleave the C-terminal acidic domain, which is thought to neutralize the basic thionin during transport.[3] This final cleavage releases the mature, biologically active thionin peptide.[17]
Regulation of Thionin Gene Expression
The expression of thionin genes is often inducible by pathogen attack or environmental stress.[7] In Arabidopsis thaliana, the induction of the thionin gene Thi2.1 is regulated by a signal transduction pathway involving methyl jasmonate, a key plant defense hormone.[18][19] This pathway is distinct from the salicylic acid-dependent pathway that regulates many other pathogenesis-related (PR) proteins.[18][20]
Experimental Protocols
Protocol for Thionin Extraction and Purification
This protocol is a generalized procedure for isolating thionins from plant tissues, such as etiolated barley seedlings.[11][21]
Materials:
-
Plant tissue (e.g., barley seedlings, wheat endosperm)
-
Liquid nitrogen
-
Extraction Buffer: 20 mM Sodium Acetate, pH 5.5[11]
-
Centrifuge (refrigerated)
-
Lyophilizer
-
Gel filtration column (e.g., Sephacryl S-200)[11]
-
Ion-exchange chromatography system
-
Reverse-phase HPLC system
-
Spectrophotometer or Bradford assay reagents
Procedure:
-
Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[11][22]
-
Crude Extraction: Suspend the powder in cold Extraction Buffer. Stir for several hours at 4°C.[21]
-
Clarification: Centrifuge the suspension at 7,000-15,000 x g for 20 minutes at 4°C to pellet insoluble material.[11]
-
Filtration and Concentration: Filter the supernatant through a 0.22 µm membrane. The extract can be concentrated by lyophilization.[11]
-
Gel Filtration Chromatography: Resuspend the concentrated extract in Extraction Buffer and apply it to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and measure protein concentration (e.g., absorbance at 280 nm).[11]
-
Ion-Exchange Chromatography: Pool fractions containing proteins of the expected size (~5 kDa). Apply the pooled sample to a cation-exchange column, as thionins are typically basic. Elute with a salt gradient (e.g., 0-1 M NaCl).
-
Reverse-Phase HPLC (RP-HPLC): Subject the fractions from ion-exchange chromatography to RP-HPLC for final purification. This separates thionin isoforms based on hydrophobicity.
-
Purity Verification: Analyze the purity of the final fractions using SDS-PAGE and confirm identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).[11]
Protocol for Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a purified thionin against a target microorganism.
Materials:
-
Purified thionin
-
Microbial culture (e.g., Fusarium oxysporum, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Thionin Stock: Dissolve the purified thionin in a sterile, appropriate solvent (e.g., sterile water) to a known concentration.
-
Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase. Adjust the culture concentration to a standard density (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thionin stock solution in the growth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted thionin.
-
Controls: Include a positive control (microbes in medium, no thionin) and a negative control (medium only, no microbes).
-
Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 28°C for 48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of thionin at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of thionin on a cancer cell line (e.g., K562 leukemia cells).[23]
Materials:
-
Purified thionin
-
Target cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
Thionin Treatment: Prepare serial dilutions of the purified thionin in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of thionin.
-
Controls: Include a vehicle control (cells treated with the solvent used for thionin, e.g., DMSO 1.2%) and an untreated control (cells in medium only).[23] A positive control for cell death, like Actinomycin D, can also be used.[23]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of thionin that inhibits 50% of cell growth) can be calculated from the dose-response curve.[23]
Applications and Future Prospects
The potent and broad-spectrum biological activities of thionins make them highly attractive for development in both agriculture and medicine.
-
Agricultural Biotechnology: Thionins are prime candidates for genetic engineering to enhance crop protection. Transgenic plants expressing thionin genes have shown increased resistance to various fungal and bacterial pathogens.[4][5][6] This offers a potential alternative to conventional chemical pesticides, contributing to more sustainable agricultural practices.[15]
-
Drug Development: The cytotoxic properties of thionins against cancer cells have opened avenues for oncological research.[1][6] Their ability to disrupt cell membranes presents a mechanism of action that could be effective against drug-resistant cancer lines. Further research is needed to address challenges such as delivery, specificity, and potential toxicity to healthy human cells before they can be developed into anti-cancer therapeutics.[1][23] Their antimicrobial properties are also being explored for developing new antibiotics to combat resistant pathogens.[4]
References
- 1. Thionin - Wikipedia [en.wikipedia.org]
- 2. The thionin family of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant thionins: structure, biological functions and potential use in biotechnology | Odintsova | Vavilov Journal of Genetics and Breeding [vavilov.elpub.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. Thionins: properties, possible biological roles and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant defensin - Wikipedia [en.wikipedia.org]
- 11. Isolation and Characterization of a Thionin Proprotein-processing Enzyme from Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thionins: potential use in plant defense against pathogens | Semantic Scholar [semanticscholar.org]
- 16. Plant thionins--the structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Arabidopsis thaliana thionin gene is inducible via a signal transduction pathway different from that for pathogenesis-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Arabidopsis thaliana thionin gene is inducible via a signal transduction pathway different from that for pathogenesis-related proteins. [sonar.ch]
- 20. academic.oup.com [academic.oup.com]
- 21. Optimized Chemical Extraction Methods of Antimicrobial Peptides from Roots and Leaves of Extremophilic Plants: Anthyllis sericea and Astragalus armatus Collected from the Tunisian Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Team:Lethbridge/Protocols - 2020.igem.org [2020.igem.org]
- 23. researchgate.net [researchgate.net]
Purothionin's Double-Edged Sword: A Technical Deep-Dive into its Differential Toxicity Against Prokaryotic and Eukaryotic Cells
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the differential toxicity of purothionin, a plant-derived antimicrobial peptide, against prokaryotic and eukaryotic cells. This whitepaper details the mechanisms of action, summarizes quantitative toxicity data, and provides detailed experimental protocols, offering a critical resource for the evaluation of this compound's therapeutic potential.
Purothionins are a class of small, cysteine-rich, and cationic proteins found in the endosperm of wheat and other cereals. They represent a key component of the plant's innate defense system against pathogens.[1] Their broad-spectrum antimicrobial activity has garnered significant interest for potential applications in agriculture and medicine. However, their clinical utility is contingent on a thorough understanding of their toxicity profile towards host cells. This guide elucidates the molecular basis for their selective, yet sometimes overlapping, toxicity.
Mechanism of Action: A Tale of Two Membranes
The primary mode of action for this compound against both prokaryotic and eukaryotic cells involves the disruption of the cell membrane. Its cationic and amphipathic nature facilitates its interaction with the negatively charged components of cell membranes, leading to permeabilization and the formation of ion channels.[2] This disruption of the membrane integrity leads to a dissipation of essential ion gradients, ultimately causing cell death.[2]
While the initial target is the same, the composition and structure of prokaryotic and eukaryotic membranes play a crucial role in the differential toxicity of this compound. The presence of specific phospholipids and the overall charge density of the membrane influence the binding and insertion of the peptide.
Quantitative Analysis of this compound Toxicity
A critical aspect of evaluating this compound's potential is the quantitative assessment of its toxicity. This is typically expressed as the Minimum Inhibitory Concentration (MIC) for prokaryotic cells and the half-maximal inhibitory concentration (IC50) for eukaryotic cells. The following tables summarize available data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Prokaryotic Cells
| Organism | Type | MIC (µg/mL) | Reference |
| Pseudomonas solanacearum | Gram-negative bacterium | 3 | [3] |
| Xanthomonas phaseoli | Gram-negative bacterium | 6 | [3] |
| Pseudomonas solanacearum | Gram-negative bacterium | 1.5 | [3] |
| Xanthomonas phaseoli | Gram-negative bacterium | 12 | [3] |
| Yeasts | Fungus | 4.7 | [3] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound Against Eukaryotic Cells
| Cell Line | Type | IC50 (µg/mL) | Reference |
| B16 melanoma | Mouse cancer cell line | 5.0 | [3] |
| HeLa | Human cervical cancer cell line | 14 | [3] |
Eukaryotic Cell Signaling Pathways Affected by this compound
In eukaryotic cells, beyond direct membrane disruption, this compound can trigger programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events. Evidence suggests that this compound can induce apoptosis through the intrinsic (mitochondrial) pathway.
This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[5] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.
Figure 1: this compound-induced intrinsic apoptosis pathway.
In some contexts, the extrinsic pathway of apoptosis may also be involved. This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8, another initiator caspase.[6] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, linking the extrinsic and intrinsic pathways.
Figure 2: Potential involvement of the extrinsic apoptosis pathway.
Experimental Protocols
To ensure the reproducibility and standardization of toxicity assessment, this guide provides detailed methodologies for the most commonly employed assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against bacteria and fungi.[7][8]
Workflow:
Figure 3: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to a known concentration.
-
Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Figure 4: Workflow for cytotoxicity assessment using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed eukaryotic cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cell death.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is calculated by plotting the absorbance values against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound exhibits potent antimicrobial activity against a range of prokaryotic pathogens. While its mechanism of action also leads to toxicity in eukaryotic cells, understanding the quantitative differences in this toxicity and the specific signaling pathways involved is crucial for its development as a therapeutic agent. This technical guide provides a foundational resource for researchers to further explore the potential of this compound, with a clear view of both its promise and its challenges. Further research is warranted to expand the quantitative toxicity database and to fully elucidate the intricate signaling networks affected by this intriguing plant defense peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Porin Disrupts Mitochondrial Membrane Potential and Sensitizes Host Cells to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanisms of Procaspase-8 Activation in the Extrinsic Programmed Cell Death Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. protocols.io [protocols.io]
Purothionins: A Technical Guide to Natural Sources, Variants, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purothionins represent a specific class of thionins, small (~5 kDa), basic, and cysteine-rich antimicrobial peptides (AMPs) found predominantly in the seeds of gramineous plants like wheat and barley.[1][2] Their potent activity against a wide range of bacteria, fungi, and even some animal cells has made them a subject of intense research for applications in agriculture and medicine.[3][4] These peptides are characterized by a compact structure stabilized by three or four disulfide bridges, which confers high stability.[5][6] This guide provides an in-depth overview of the natural sources and variants of purothionins, their mechanism of action, biosynthesis, and detailed experimental protocols for their isolation, characterization, and activity assessment.
Natural Sources and Distribution
Purothionins are a subgroup of thionins, which are found exclusively in the plant kingdom.[5][7] While the broader thionin family is distributed across various angiosperm families, purothionins and their close homologs are most famously isolated from the endosperm of cereal grains within the Poaceae family.[7][8]
Key plant sources include:
-
Wheat (Triticum aestivum) : The first purothionin was isolated from wheat flour.[6][7] Wheat contains several isoforms, including α- and β-purothionins, as well as the more distinct γ-purothionins.[9][10]
-
Barley (Hordeum vulgare) : Barley contains closely related thionins known as hordothionins, which share significant structural and functional homology with wheat purothionins.[1][7] Barley also possesses a distinct group of leaf-specific thionins.[9][11]
-
Other Cereals : Related thionins have also been found in the endosperm of other cereals like rye and oat.[7][12]
While initially thought to be confined to a limited number of plant families, recent large-scale transcriptome analyses have identified new thionin sequences in previously unrecorded families, including conifers and Papaver (poppy) species, suggesting a wider distribution than originally understood.[5][13]
This compound Variants and Classification
Thionins are classified based on their sequence similarity and the number of cysteine residues. Purothionins belong to the most well-studied classes. The classification has been revised to primarily recognize two main classes based on the number of cysteine residues.[13]
-
Class I Thionins : These peptides, which include the archetypal α- and β-purothionins, consist of 45-48 amino acids and possess eight cysteine residues that form four disulfide bonds.[8][9] They are typically highly basic.[8]
-
Class II Thionins : These variants contain six cysteine residues, forming three disulfide bridges.[7][13]
-
γ-Purothionins : Initially considered a separate class (Type III), these are now often grouped with plant defensins due to structural similarities.[8] However, they were first identified in wheat endosperm and are considered part of the broader thionin family.[10] γ1- and γ2-purothionins from wheat consist of 47 amino acids and also have eight cysteine residues.[10]
The structural integrity, particularly the disulfide bridges and the presence of key basic amino acid residues, is crucial for their biological activity.[9][14]
Table 1: Properties of Selected this compound Variants
| Peptide Name | Source Organism | Class | No. of Amino Acids | Molecular Weight (Da) | Net Charge (pH 7.4) | Key Features | Citations |
| α-1 this compound | Triticum aestivum (Wheat) | Class I | 45 | ~5000 | Highly Basic (+8.15) | Prototypic thionin with 8 Cys residues. | [6][8][15] |
| β-Purothionin | Triticum aestivum (Wheat) | Class I | 45 | ~5000 | Highly Basic | Forms cation-selective ion channels in membranes. | [3][8][9] |
| γ1-Purothionin | Triticum aestivum (Wheat) | γ-Thionin | 47 | 5239 | Basic | Belongs to a new family of thionins; 8 Cys residues. | [10] |
| γ2-Purothionin | Triticum aestivum (Wheat) | γ-Thionin | 47 | 5151 | Basic | 89% identity with γ1-purothionin. | [10] |
| α-Hordothionin | Hordeum vulgare (Barley) | Class I | 45 | ~5000 | Highly Basic | Barley homolog of α-purothionin. | [1][9] |
| β-Hordothionin | Hordeum vulgare (Barley) | Class I | 45 | ~5000 | Highly Basic | Barley homolog of β-purothionin. | [1][9] |
Biosynthesis and Processing
Purothionins are synthesized on ribosomes as larger, inactive precursor proteins known as preproproteins.[5][6] This multi-domain structure is typical for many plant AMPs and prevents toxicity to the host plant cell during synthesis and transport.[4][9]
The preproprotein consists of three domains:
-
N-terminal Signal Peptide : Directs the precursor to the secretory pathway.[6]
-
Mature Thionin Domain : The central domain that becomes the active, toxic peptide.[4]
-
C-terminal Acidic Domain : A highly conserved domain that is thought to neutralize the toxic basic thionin domain, facilitating safe transport to its destination, such as vacuoles or protein bodies.[7][9]
The mature, active this compound is released through proteolytic cleavage of the signal peptide and the acidic C-terminal domain.[5]
Mechanism of Action
The primary antimicrobial and cytotoxic mechanism of purothionins involves the disruption of cell membranes.[6][9] This action is driven by their amphipathic nature and high positive charge.[9]
The proposed mechanism proceeds in several steps:
-
Electrostatic Binding : The positively charged (cationic) this compound molecule is electrostatically attracted to the negatively charged components of microbial or target cell membranes, such as phospholipids like phosphatidic acid or phosphatidylserine.[8][9]
-
Membrane Insertion and Pore Formation : Upon binding, the peptide inserts into the lipid bilayer. It is suggested that β-purothionin can form cation-selective ion channels or pores in the membrane.[3]
-
Membrane Permeabilization and Lysis : The formation of these pores or channels disrupts the membrane's integrity, leading to the dissipation of essential ion gradients, leakage of cytoplasmic contents, and ultimately, cell death.[3][9]
While membrane disruption is the predominant mechanism, some AMPs may also interfere with intracellular processes like DNA and protein synthesis after entering the cell.[9][16]
Experimental Protocols
Extraction and Purification of Purothionins
The isolation of purothionins from plant material involves multiple steps to separate these small, basic peptides from other cellular components.[17] A generalized workflow combines initial extraction with multi-stage chromatography.[10][18]
Detailed Methodology:
-
Homogenization and Extraction :
-
Grind plant material (e.g., wheat flour, barley seeds) to a fine powder, often under liquid nitrogen to prevent degradation.[11][17]
-
Extract the powder with a suitable solvent. Historical methods used petroleum ether or dilute sulphuric acid.[7][17] A common modern approach is to use an acidic aqueous buffer (e.g., 20 mM sodium acetate, pH 5.5) or an organic solvent mixture.[11]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet insoluble debris.[11][17] Collect the supernatant containing the crude protein extract.
-
-
Precipitation and Clarification :
-
(Optional) Perform ammonium sulfate precipitation to enrich for proteins. The supernatant from the initial extraction is saturated with ammonium sulfate (often in two steps, e.g., to 20% then 85%), and the resulting precipitate is collected by centrifugation.[17]
-
The collected precipitate is redissolved in a minimal volume of buffer and dialyzed against the same buffer to remove excess salt.[17]
-
Filter the crude extract through a 0.22-µm membrane to clarify the solution before chromatography.[11]
-
-
Chromatographic Purification :
-
Ion-Exchange Chromatography (IEC) : As purothionins are highly basic, cation-exchange chromatography is effective. Load the clarified extract onto a cation-exchange column (e.g., Mono S). Elute bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl).[11] Collect fractions and assay for antimicrobial activity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a critical step for achieving high purity and separating closely related isoforms.[10] Use a C8 or C18 column and elute with a gradient of an organic solvent like acetonitrile in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[17]
-
-
Purity and Identity Confirmation :
-
Analyze purified fractions using SDS-PAGE to estimate purity and molecular weight.
-
Confirm the precise molecular weight and identity of the purified this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]
-
Antimicrobial Activity Assay (MIC Determination)
The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Methodology:
-
Microorganism Preparation :
-
Grow the target bacterial or fungal strain on a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) for 18-24 hours.
-
Prepare a suspension of the microorganism in a liquid broth (e.g., Mueller-Hinton Broth) and adjust its concentration to a standard density (e.g., ~1 x 10⁷ Colony Forming Units (CFU)/mL).[19]
-
-
Peptide Dilution :
-
Prepare a stock solution of the purified this compound in a suitable sterile solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in the liquid broth to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).[19]
-
-
Inoculation and Incubation :
-
Add an equal volume of the prepared microbial suspension to each well of the microtiter plate.[19]
-
Include a positive control (microbes in broth without peptide) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]
-
-
MIC Determination :
Table 2: Reported Biological Activities of Thionins
| Thionin/Variant | Target Organism/Cell Type | Activity Metric | Result | Citations | | :--- | :--- | :--- | :--- | | This compound | Chick Embryonic Muscle Cells | Inhibition of Myotube Formation | 6 µg/mL (1.2 µM) |[20] | | Pyrularia pubera Thionin (Pp-TH) | Mouse B16 Melanoma Cells | IC₅₀ | 5.0 µg/mL |[14] | | Pyrularia pubera Thionin (Pp-TH) | HeLa Cells | IC₅₀ | 14 µg/mL |[14] | | Pyrularia pubera Thionin (Pp-TH) | Erythrocytes | Hemolysis | 50% at 20 µg/mL |[14] | | Thionin Peptides | Pseudomonas solanacearum | MIC | 3 µg/mL |[14] | | Thionin Peptides | Xanthomonas phaseoli | MIC | 6 µg/mL |[14] |
Conclusion and Future Directions
Purothionins and their homologs are potent, naturally occurring peptides with significant potential for development as novel antimicrobial agents and therapeutic leads. Their robust structure and broad-spectrum activity make them attractive candidates for combating drug-resistant pathogens. Future research should focus on elucidating the specific interactions with microbial membranes, exploring synergies with existing antibiotics, and engineering variants with enhanced specificity and reduced cytotoxicity to mammalian cells. A deeper understanding of their structure-function relationships will be critical for translating their natural defensive role into practical applications in medicine and agriculture.[9]
References
- 1. Proton magnetic resonance studies of barley and wheat thionins: structural homology with crambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hordein Accumulation in Developing Barley Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The thionin family of antimicrobial peptides | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications [mdpi.com]
- 10. gamma-Purothionins: amino acid sequence of two polypeptides of a new family of thionins from wheat endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of a Thionin Proprotein-processing Enzyme from Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of antimicrobial peptides from different plant sources: Does a general extraction method exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound from wheat endosperm reversibly blocks myogenic differentiation of chick embryonic muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Purothionins from Wheat Flour
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purothionins are a family of small, cysteine-rich, and highly basic antimicrobial peptides found in wheat (Triticum aestivum) flour.[1] They belong to the thionin class of plant defense proteins and exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and insecticidal properties. Furthermore, purothionins have demonstrated cytotoxic effects against certain mammalian cell lines. This diverse bioactivity makes them promising candidates for the development of novel therapeutic agents and agricultural protectants.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of purothionins from wheat flour. The protocols detailed below are designed to yield highly purified purothionin fractions suitable for biochemical and pharmacological studies.
Physicochemical and Biological Properties of Purothionins
Purothionins are typically 45 amino acid residues in length with a molecular weight of approximately 5 kDa.[1] They are characterized by a high content of basic amino acids, such as lysine and arginine, and a conserved framework of eight cysteine residues that form four disulfide bonds, contributing to their stable three-dimensional structure. The primary isoforms found in wheat are α-purothionin and β-purothionin, which share a high degree of sequence homology.[1]
The biological activity of purothionins is primarily attributed to their ability to interact with and disrupt the integrity of cell membranes. This mechanism is thought to involve an initial electrostatic interaction with negatively charged phospholipids on the cell surface, followed by the insertion of the peptide into the membrane, leading to pore formation, ion leakage, and ultimately, cell death.
Data Presentation: this compound Purification Overview
The following table summarizes the expected yield and purity at each stage of the this compound purification process from wheat flour. The values presented are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Stage | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Petroleum Ether Extract | 10,000 | 100,000 | 10 | 100 | 1 |
| Acidic Ethanol Precipitate | 300 | 80,000 | 267 | 80 | 26.7 |
| Cation Exchange Chromatography | 30 | 60,000 | 2,000 | 60 | 200 |
| Reversed-Phase HPLC | 5 | 50,000 | 10,000 | 50 | 1,000 |
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Extraction and Initial Precipitation of Purothionins
This protocol is adapted from the method of Balls and Hale as described by Fisher, Redman, and Elton.
Materials:
-
Wheat flour
-
Petroleum ether (boiling point 40-60°C)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Centrifuge and appropriate centrifuge tubes
-
Glass columns for extraction (optional)
-
Rotary evaporator
Procedure:
-
Petroleum Ether Extraction:
-
Pack a glass column with wheat flour (e.g., 1 kg).
-
Percolate petroleum ether through the flour at room temperature until the eluate is nearly colorless. Alternatively, stir the flour with petroleum ether (1:4 w/v) for 4-6 hours at room temperature.
-
Collect the petroleum ether extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields a "crude lipid" fraction containing purothionins.
-
-
Acidic Ethanol Precipitation:
-
Dissolve the crude lipid extract in an equal volume of diethyl ether.
-
Prepare a 1.3 N solution of dry hydrogen chloride in anhydrous ethanol. (Caution: Handle concentrated HCl and anhydrous ethanol in a fume hood with appropriate personal protective equipment).
-
Add 3 volumes of the acidic ethanol solution to the ether solution of the crude lipid. A precipitate should form almost immediately.
-
Incubate the mixture at 0°C for 1 hour to ensure complete precipitation.
-
-
Recovery of Crude this compound:
-
Centrifuge the suspension at 1,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet repeatedly by resuspending in cold absolute ethanol, followed by centrifugation.
-
Perform a final wash with anhydrous diethyl ether to remove residual ethanol and lipids.
-
Dry the resulting pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude this compound hydrochloride. The expected yield is approximately 0.03% of the initial flour weight.[2]
-
Protocol 2: Purification by Cation Exchange Chromatography
Purothionins are highly basic peptides and are well-suited for purification by cation exchange chromatography.
Materials:
-
Crude this compound hydrochloride pellet
-
Strong cation exchange column (e.g., HiPrep SP FF 16/10)
-
Chromatography system (e.g., FPLC)
-
Buffer A (Equilibration Buffer): 20 mM sodium acetate, pH 4.5
-
Buffer B (Elution Buffer): 20 mM sodium acetate, 1 M NaCl, pH 4.5
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound hydrochloride in Buffer A to a final concentration of 5-10 mg/mL.
-
Ensure the pH is adjusted to 4.5.
-
Filter the sample through a 0.22 µm syringe filter to remove any insoluble material.
-
-
Chromatography:
-
Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved (monitoring at 280 nm).
-
Load the prepared sample onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with Buffer A (approximately 5 column volumes) until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.
-
Elute the bound purothionins using a linear gradient of 0-100% Buffer B over 20-30 column volumes.
-
Collect fractions (e.g., 2 mL) throughout the elution gradient.
-
Purothionins are expected to elute at a salt concentration of approximately 0.4-0.6 M NaCl.
-
-
Fraction Analysis:
-
Analyze the collected fractions for protein content (A280) and purity using SDS-PAGE.
-
Pool the fractions containing the this compound peak.
-
Protocol 3: High-Resolution Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is used for the final polishing and separation of this compound isoforms.
Materials:
-
Pooled this compound-rich fractions from cation exchange chromatography
-
RP-HPLC system with a UV detector
-
C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
The pooled fractions from the cation exchange step may need to be desalted and concentrated. This can be achieved by dialysis against a low ionic strength buffer followed by lyophilization, or by using a solid-phase extraction cartridge.
-
Redissolve the sample in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min. Maintain the column temperature at 60°C for better resolution.
-
Inject the prepared sample.
-
Elute the this compound isoforms using a linear gradient of Mobile Phase B, for example:
-
5-20% B over 5 minutes
-
20-60% B over 60 minutes
-
60-95% B over 5 minutes
-
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the separated peaks corresponding to the different this compound isoforms.
-
-
Final Analysis and Storage:
-
Analyze the purity of the collected fractions by analytical RP-HPLC, SDS-PAGE, and mass spectrometry to confirm the identity and homogeneity of the purified this compound isoforms.
-
Lyophilize the purified fractions for long-term storage at -20°C or below.
-
Mechanism of Action
Caption: Proposed mechanism of action of this compound on target cell membranes.
References
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of Purothionin
Introduction
Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) first isolated from wheat.[1][2] They exhibit broad-spectrum antimicrobial activity against a variety of plant and animal pathogens, including bacteria and fungi.[1][3] The primary mechanism of action for purothionins involves the disruption of cell membrane integrity, leading to permeabilization and subsequent cell death.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of purothionin. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for evaluating the susceptibility of microorganisms to antimicrobial agents.[5][6] Special considerations for cationic AMPs like this compound are incorporated to ensure accurate and reproducible results.[7][8]
Principle of the Method
The broth microdilution assay involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a 96-well microtiter plate.[4][9] Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of this compound at which no growth is observed.[4] Due to the cationic nature of this compound, which can lead to binding with standard polystyrene plates, this protocol specifies the use of low-protein-binding polypropylene plates and the addition of bovine serum albumin (BSA) to the dilution buffer to prevent peptide loss.[7][8]
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.[6][7][8]
Materials and Reagents
-
This compound: Lyophilized powder of known purity.
-
Microorganism Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028) and relevant test strains.[8]
-
Growth Media:
-
Reagents for Peptide Dilution:
-
Equipment and Consumables:
Experimental Workflow
Below is a graphical representation of the experimental workflow for determining the MIC of this compound.
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Protocol
Step 1: Preparation of this compound Dilutions
-
Prepare a primary stock solution of this compound (e.g., 1280 µg/mL) in sterile deionized water or 0.01% acetic acid.
-
Create a working stock at 10 times the highest final concentration desired (e.g., if the highest test concentration is 64 µg/mL, make a 640 µg/mL working stock). Prepare this in the dilution buffer (0.01% acetic acid, 0.2% BSA).[7]
-
Perform serial two-fold dilutions of the working stock in polypropylene tubes using the dilution buffer to create a range of 10x concentrated this compound solutions (e.g., 640, 320, 160... µg/mL).[7]
Step 2: Preparation of Microbial Inoculum
-
From a fresh agar plate (incubated for 18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate sterile broth (MHB for bacteria).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in fresh broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10] A typical dilution is 1:100 followed by another appropriate dilution to reach the final concentration.
Step 3: Assay Procedure
-
Using a multichannel pipette, dispense 100 µL of the standardized microbial suspension into each well of a 96-well polypropylene plate, except for the sterility control wells.
-
Add 11 µL of the 10x this compound serial dilutions to the corresponding wells (e.g., column 1 gets the highest concentration, column 10 the lowest). This will result in a final volume of approximately 111 µL and the desired 1x final concentrations of this compound.
-
Designate control wells:
-
Growth Control (Positive Control): Wells containing 100 µL of inoculum and 11 µL of dilution buffer (without this compound).
-
Sterility Control (Negative Control): Wells containing 111 µL of sterile broth only.
-
-
Seal the plate with an adhesive sealer to prevent evaporation and contamination.
Step 4: Incubation and Reading
-
Incubate the plate at 37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation (48 hours).
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest this compound concentration that shows no visible turbidity (no bacterial/fungal growth).
-
Optionally, results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.[8]
Data Presentation: this compound MIC Values
The following table summarizes previously reported MIC values for this compound against various microorganisms. Note that values can vary based on the specific this compound isoform, test conditions, and microbial strain.
| Microorganism | Type | This compound Type | Reported MIC (µg/mL) |
| Bacillus cereus | Gram-positive | Benzo[b]thiophene derivative | 128 |
| Candida albicans | Fungus | Benzo[b]thiophene derivative | 128 |
| Staphylococcus aureus | Gram-positive | MPPS derivative | 512 |
| Bacillus subtilis | Gram-positive | MPPS derivative | 256 |
| Escherichia coli | Gram-negative | Not Specified | >512 |
| Pseudomonas aeruginosa | Gram-negative | Not Specified | >512 |
Data compiled from reference[11]. The specific this compound derivatives tested were Benzo[b]thiophene and MPPS.
Mechanism of Action
Purothionins are cationic and amphipathic peptides that primarily target the microbial cell membrane. Their positive charge facilitates an initial electrostatic interaction with negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] This interaction is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[1][3] This disruption of the membrane barrier results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]
Caption: Proposed mechanism of this compound-induced cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 11. researchgate.net [researchgate.net]
Recombinant Expression of Purothionin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purothionins are a class of small, cysteine-rich plant defense peptides with potent antimicrobial and cytotoxic activities.[1][2] Their mechanism of action involves the formation of ion channels in the cell membranes of target organisms, leading to the dissipation of essential ion gradients and subsequent cell death.[1] This unique mode of action makes them promising candidates for the development of novel antimicrobial agents and therapeutics. The production of purothionins for research and drug development necessitates a reliable and scalable expression system. Escherichia coli remains a preferred host for recombinant protein production due to its rapid growth, well-characterized genetics, and cost-effectiveness.[3][4]
These application notes provide a comprehensive guide to the recombinant expression of purothionin in E. coli, addressing the specific challenges associated with producing small, cysteine-rich, and potentially toxic peptides. Detailed protocols for gene cloning, protein expression, and purification are provided to facilitate the successful production of bioactive this compound for further investigation.
Data Presentation: Expected Yields of Recombinant Peptides in E. coli
The yield of recombinant this compound can vary significantly depending on the expression strategy, host strain, and cultivation conditions. The following table summarizes typical yields for small, cysteine-rich proteins and high-density expression systems in E. coli to provide a benchmark for expected outcomes.
| Expression System Component | Host Strain | Culture Volume | Induction Method | Protein Yield | Reference |
| Standard T7 Promoter | BL21 | 1 L | IPTG | 1.0 - 1.5 mg/L | [5] |
| High-Cell-Density | Not Specified | 50 mL | Auto-induction or High-Density IPTG Induction | 14 - 34 mg/50 mL | [6][7] |
Experimental Workflow for Recombinant this compound Production
The overall workflow for producing recombinant this compound in E. coli encompasses several key stages, from initial gene synthesis to final protein purification and analysis.
This compound Mechanism of Action
This compound exerts its cytotoxic effects by inserting into the cell membrane and forming ion-permeable channels. This disrupts the membrane potential and leads to cell death.
Experimental Protocols
Gene Cloning and Vector Construction
Objective: To clone the codon-optimized this compound gene into a pET expression vector with an N-terminal His-tag for subsequent purification.
Materials:
-
Synthetic, codon-optimized this compound gene
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar plates with kanamycin (50 µg/mL)
-
Plasmid miniprep kit
Protocol:
-
Digest the pET-28a(+) vector and the synthetic this compound gene with the appropriate restriction enzymes (e.g., NdeI and XhoI) to generate compatible ends.
-
Purify the digested vector and insert using a gel extraction kit.
-
Ligate the this compound gene into the digested pET-28a(+) vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent DH5α E. coli cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Select several colonies and grow them overnight in LB medium with kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.
Transformation of Expression Host
Objective: To introduce the pET-28a-purothionin plasmid into a suitable E. coli expression host.
Materials:
-
pET-28a-purothionin plasmid DNA
-
BL21(DE3)pLysS competent E. coli
-
SOC medium
-
LB agar plates with kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL)
Protocol:
-
Thaw a vial of BL21(DE3)pLysS competent cells on ice.
-
Add 1-5 µL of the pET-28a-purothionin plasmid DNA to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on LB agar plates containing kanamycin and chloramphenicol.
-
Incubate the plates overnight at 37°C.
Recombinant this compound Expression
Objective: To induce the expression of His-tagged this compound in E. coli.
Materials:
-
LB medium with kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL)
-
1 M IPTG solution
Protocol:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing kanamycin and chloramphenicol.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]
-
Take a 1 mL "uninduced" sample and then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. A lower concentration is recommended to minimize potential toxicity.[9]
-
Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. Lower temperatures can improve protein solubility and proper folding.[9]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-Tagged this compound
Objective: To purify the recombinant this compound using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Lysozyme
-
DNase I
Protocol:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the cleared lysate with the equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[10]
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing the purified this compound and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the successful recombinant expression and purification of this compound in E. coli. Given the inherent challenges of expressing small, cysteine-rich, and potentially cytotoxic peptides, optimization of induction conditions (IPTG concentration and temperature) and the choice of expression host are critical for maximizing yield and solubility. The use of a His-tag and IMAC purification offers a straightforward and efficient method for obtaining highly pure this compound for downstream applications in research and drug development.
References
- 1. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 5. Production of small cysteine‐rich effector proteins in Escherichia coli for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. neb.com [neb.com]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Site-Directed Mutagenesis of Purothionin to Identify Key Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purothionins are a class of small, cysteine-rich, and highly basic plant antimicrobial peptides (AMPs) that represent a promising scaffold for the development of novel therapeutic agents.[1][2] Their potent activity against a broad spectrum of bacterial and fungal pathogens is primarily attributed to their ability to disrupt cell membranes, leading to pore formation and subsequent cell death.[1] The precise molecular determinants of their antimicrobial potency are linked to their three-dimensional structure, which typically consists of two antiparallel α-helices and a short antiparallel β-sheet stabilized by four disulfide bonds.[3] This document provides a detailed guide for utilizing site-directed mutagenesis to investigate the structure-function relationships of purothionins, with a focus on identifying key amino acid residues that govern their antimicrobial activity.
Key Residues for Mutagenesis
Based on existing literature, several residues and regions within the purothionin structure are hypothesized to be critical for its function and are therefore prime targets for site-directed mutagenesis.
-
Positively Charged Residues (Lysine and Arginine): The cationic nature of purothionins is crucial for their initial electrostatic interaction with the negatively charged components of microbial cell membranes.[3][4][5] Altering these residues can provide insights into the importance of overall charge and specific charge distribution for antimicrobial activity.
-
Tyrosine 13 (Tyr13): Chemical modification of Tyr13 has been shown to lead to a loss of toxicity, suggesting its direct involvement in the mechanism of action, potentially through interactions with the lipid bilayer.[3]
-
Arginine 10 (Arg10): This residue is suggested to be essential for the structural stability of thionins.[3]
-
Hydrophobic Residues: The hydrophobic face of the amphipathic α-helices is critical for insertion into the lipid membrane. Modifying these residues can elucidate the role of hydrophobicity in membrane disruption.
Data Presentation: Quantitative Analysis of this compound Mutants
Site-directed mutagenesis allows for the systematic evaluation of the contribution of individual amino acid residues to the antimicrobial activity of this compound. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents visible growth of a microorganism. Below is a representative table summarizing the hypothetical results of a site-directed mutagenesis study on a β-purothionin variant.
| Mutant | Amino Acid Change | Target Organism | MIC (µg/mL) | Fold Change in MIC (vs. Wild-Type) |
| Wild-Type | - | Escherichia coli | 8 | - |
| K1A | Lysine to Alanine at position 1 | Escherichia coli | 32 | 4 |
| R10A | Arginine to Alanine at position 10 | Escherichia coli | 64 | 8 |
| Y13A | Tyrosine to Alanine at position 13 | Escherichia coli | >128 | >16 |
| Y13F | Tyrosine to Phenylalanine at position 13 | Escherichia coli | 16 | 2 |
| L6A | Leucine to Alanine at position 6 | Escherichia coli | 16 | 2 |
| Wild-Type | - | Staphylococcus aureus | 4 | - |
| K1A | Lysine to Alanine at position 1 | Staphylococcus aureus | 16 | 4 |
| R10A | Arginine to Alanine at position 10 | Staphylococcus aureus | 32 | 8 |
| Y13A | Tyrosine to Alanine at position 13 | Staphylococcus aureus | 64 | 16 |
| Y13F | Tyrosine to Phenylalanine at position 13 | Staphylococcus aureus | 8 | 2 |
| L6A | Leucine to Alanine at position 6 | Staphylococcus aureus | 8 | 2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis of this compound.
Protocol 1: Site-Directed Mutagenesis of the this compound Gene
This protocol describes the introduction of point mutations into the this compound gene using a PCR-based method, such as the QuikChange™ Site-Directed Mutagenesis strategy.
Materials:
-
Expression vector containing the wild-type this compound gene (e.g., pET-28a-Puro)
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of Mutant this compound
This protocol outlines the expression of the mutant this compound protein in E. coli and its subsequent purification. A His-tag is commonly used for affinity purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the verified mutant plasmid into an E. coli expression strain.
-
Expression:
-
Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the purified this compound mutants using a broth microdilution method.[6][7][8][9][10]
Materials:
-
Purified wild-type and mutant this compound peptides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of each peptide in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted peptides. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for Site-Directed Mutagenesis of this compound.
This compound's Proposed Mechanism of Action
Caption: Proposed Mechanism of this compound Antimicrobial Activity.
References
- 1. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of beta-purothionin antimicrobial peptide inhibition by metal ions: molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of net charge and the number of positively charged residues on the biological activity of amphipathic alpha-helical cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
Application Notes and Protocols for Determining Purothionin Solution Structure using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the three-dimensional solution structure of purothionins. Purothionins are a class of small, cysteine-rich plant defense proteins with potent cytotoxic and antimicrobial activities. Understanding their structure in solution is crucial for deciphering their mechanism of action and for the rational design of novel therapeutic agents.
Introduction to Purothionins and the Role of NMR Spectroscopy
Purothionins are highly basic polypeptides, typically around 45 amino acid residues long, characterized by a conserved framework of disulfide bridges that stabilize their tertiary structure.[1] They exhibit a broad range of biological activities, including toxicity towards bacteria, fungi, and even mammalian cells.[2] The prevailing mechanism of action involves the disruption of cell membranes through the formation of ion channels, leading to the dissipation of essential ion gradients and subsequent cell death.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and other biomolecules in a solution state that mimics their native physiological environment.[3][4] This is particularly advantageous for studying proteins like purothionins, which function at the cell membrane interface. NMR provides information on the protein's secondary and tertiary structure, dynamics, and interactions with other molecules.[3]
Experimental Protocols
The determination of a protein's solution structure by NMR is a multi-step process that involves sample preparation, data acquisition, and structure calculation.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing a purothionin sample for NMR analysis.
-
Protein Expression and Purification: this compound can be isolated from its natural source (e.g., wheat endosperm) or produced recombinantly. Recombinant expression in systems like E. coli allows for isotopic labeling (¹⁵N and/or ¹³C), which is often necessary for resolving spectral overlap in larger proteins, though purothionins are small enough that this may not be strictly required. The protein should be purified to >97% homogeneity.
-
Buffer Selection and Optimization: A suitable buffer system is essential for maintaining the stability and solubility of the protein during the NMR experiments. A common starting point is:
-
20 mM Phosphate or Acetate buffer
-
pH range: 4.0 - 6.0 (purothionins are stable at acidic pH)
-
90% H₂O / 10% D₂O for experiments observing exchangeable protons, or 99.9% D₂O for experiments where exchangeable protons are not of interest.
-
A small amount of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) should be added for chemical shift referencing (0 ppm).
-
-
Concentration: For a protein of the size of this compound (~5 kDa), a concentration of 1-5 mM is typically required for good signal-to-noise in a reasonable amount of time.
-
Final Sample Preparation:
-
Dissolve the lyophilized this compound in the chosen buffer to the desired concentration.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Transfer the sample into a high-quality, clean NMR tube (e.g., Shigemi tubes for smaller volumes).
-
NMR Data Acquisition
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (≥ 500 MHz).
-
1D ¹H Spectrum: A simple 1D ¹H spectrum is first acquired to assess the overall quality of the sample (e.g., proper folding, absence of aggregation).
-
2D Homonuclear Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), which is crucial for assigning protons within an amino acid spin system.[5]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid side chains.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[6]
-
A representative set of acquisition parameters for these 2D experiments is provided in the table below.
| Parameter | COSY | TOCSY | NOESY |
| Spectrometer Frequency | ≥ 500 MHz | ≥ 500 MHz | ≥ 500 MHz |
| Temperature | 298 K | 298 K | 298 K |
| Sweep Width | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| Number of t1 Increments | 256 - 512 | 256 - 512 | 256 - 512 |
| Number of Scans | 8 - 32 | 8 - 32 | 16 - 64 |
| Relaxation Delay | 1 - 2 s | 1 - 2 s | 1 - 2 s |
| TOCSY Mixing Time | - | 60 - 100 ms | - |
| NOESY Mixing Time | - | - | 100 - 200 ms |
Resonance Assignment and Structure Calculation
-
Sequential Assignment: The first step in data analysis is to assign all the proton resonances to their specific amino acids in the this compound sequence. This is achieved by a combination of COSY and TOCSY spectra to identify the spin systems of the amino acids, and then using the NOESY spectrum to link adjacent residues in the sequence.
-
Extraction of Structural Restraints:
-
Distance Restraints: NOE cross-peaks are integrated, and the volumes are converted into upper-limit distance restraints (e.g., strong, medium, and weak NOEs corresponding to upper bounds of 2.5 Å, 3.5 Å, and 5.0 Å, respectively).[6]
-
Dihedral Angle Restraints: ³J(HNα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used to restrain the phi (φ) backbone dihedral angles using the Karplus equation.
-
Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in experiments performed in D₂O, can be used as evidence for hydrogen bonds, which can be included as distance restraints.
-
-
Structure Calculation and Refinement: The collected restraints are used as input for structure calculation programs like XPLOR-NIH, CYANA, or AMBER. These programs use computational methods such as distance geometry and restrained molecular dynamics to generate a family of structures that are consistent with the experimental data. The final ensemble of structures is then evaluated for its quality and agreement with the experimental restraints.
Data Presentation
The quantitative data derived from the NMR experiments are crucial for the structure calculation process. The following tables summarize the types of data obtained for α1-purothionin.
Table 1: Summary of Experimental Restraints for α1-Purothionin Structure Calculation [7]
| Restraint Type | Number of Restraints | Origin |
| Interproton Distances | 310 | NOESY |
| Backbone Dihedral Angles (φ) | 27 | ³J(HNα) Coupling Constants |
| Hydrogen Bonds | 4 | H/D Exchange |
| Disulfide Bridges | 12 | Biochemical Data |
Table 2: Secondary Structure Elements of α1-Purothionin Determined by NMR
| Secondary Structure | Residue Range |
| α-Helix 1 | 7 - 18 |
| α-Helix 2 | 22 - 28 |
| Antiparallel β-sheet | Strand 1: 1-4, Strand 2: 31-34 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solution structure of this compound using NMR spectroscopy.
Mechanism of Action
Purothionins exert their cytotoxic effects by forming ion channels in the plasma membrane of target cells. This leads to a disruption of the electrochemical gradients across the membrane, ultimately causing cell death.
Conclusion
NMR spectroscopy is an indispensable tool for elucidating the solution structure of purothionins. The detailed structural information obtained from NMR studies provides a foundation for understanding their mechanism of action and for the development of new antimicrobial and anticancer agents. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the structural analysis of purothionins and other related antimicrobial peptides.
References
- 1. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Protein structure determination in solution by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2D NMR [chem.ch.huji.ac.il]
- 6. users.cs.duke.edu [users.cs.duke.edu]
- 7. The three-dimensional structure of alpha1-purothionin in solution: combined use of nuclear magnetic resonance, distance geometry and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3D Structure Analysis of Purothionin by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the determination of the three-dimensional structure of purothionin, a class of small, cysteine-rich plant defense proteins, using X-ray crystallography. Understanding the atomic structure of purothionins is crucial for elucidating their mechanism of action as antimicrobial and cytotoxic agents, and for the rational design of novel therapeutic agents.
Introduction to this compound and its Structural Importance
Purothionins are plant-derived peptides known for their ability to protect plants from pathogens.[1][2] Their mode of action involves permeabilizing the cell membranes of target organisms, leading to cell death.[3][4] This is achieved by forming ion channels in the lipid bilayers of cell membranes.[4] The determination of the high-resolution 3D structure of purothionins is essential for understanding the molecular basis of their membrane-disrupting activity and for guiding the development of new antimicrobial drugs. X-ray crystallography is a powerful technique to achieve this, providing atomic-level details of protein architecture.[5][6][7]
Data Presentation: Crystallographic Data for this compound Isoforms
The following table summarizes the key crystallographic data for two this compound isoforms, α1-purothionin and β-purothionin, providing a basis for comparison and experimental planning.
| Parameter | α1-Purothionin | β-Purothionin |
| PDB ID | Not explicitly stated in search results | 1BHP |
| Resolution (Å) | 2.5[8] (later refined) | 1.7[9][10][11] |
| Space Group | I422[8] | I422[9][10][11] |
| Unit Cell Dimensions | a = b = 53.59 Å, c = 69.79 Å[8] | a = b = 53.94 Å, c = 72.75 Å[9][10][11] |
| Data Collection | ||
| Rsym | Not explicitly stated in search results | ~6.0%[9][10][11] |
| Rmerge | Not explicitly stated in search results | 9.6%[9][10][11] |
| Refinement | ||
| R-factor | 0.216 (at 2.5 Å)[8], refined to 0.155[11][12] | 0.198[9][10] |
| R-free | Not explicitly stated in search results | Not explicitly stated in search results |
| Contents of Asymmetric Unit | 330 protein atoms, 70 waters, three acetates, two glycerols, one sec-butanol and one phosphate[12] | 337 protein atoms, 77 waters, two acetates, two glycerols and one phosphate[9][10][11] |
Experimental Protocols
The following protocols provide a general framework for the 3D structure determination of this compound using X-ray crystallography. These are based on published methodologies and standard crystallographic practices.
Protein Purification
High purity and homogeneity of the protein sample are critical for successful crystallization.[13][14][15]
Protocol:
-
Source: this compound can be isolated from wheat germ or produced recombinantly in a suitable expression system (e.g., E. coli).
-
Lysis: If using a recombinant system, lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Chromatography: Employ a multi-step chromatography approach for purification.
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin.
-
Ion-Exchange Chromatography: Utilize the basic nature of this compound for cation exchange chromatography.
-
Size-Exclusion Chromatography: This is a crucial final step to ensure a monodisperse sample, separating this compound from any remaining aggregates or smaller contaminants.
-
-
Purity Assessment: Verify the purity of the protein sample to be >95% using SDS-PAGE and mass spectrometry.
-
Concentration: Concentrate the purified protein to 5-20 mg/mL using ultrafiltration devices. The optimal concentration needs to be determined empirically.[16][17]
Crystallization
The formation of well-ordered crystals is the most challenging step in X-ray crystallography.[18][19] The hanging drop vapor diffusion method is commonly used for protein crystallization.[20]
Protocol:
-
Crystallization Screening: Use commercially available sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, and additives).
-
Hanging Drop Vapor Diffusion Setup:
-
Pipette 500 µL of the reservoir solution (precipitant solution) into the well of a crystallization plate.
-
On a siliconized coverslip, mix 1-2 µL of the concentrated this compound solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly inspect the drops under a microscope for the formation of crystals. This can take from a few days to several weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and pH to improve crystal size and quality.
Published Crystallization Conditions for Purothionins:
-
α1-Purothionin and β-Purothionin: While the exact initial screening conditions are not detailed in the provided search results, the final refined structures of both α1 and β-purothionin contained phosphate, glycerol, and acetate molecules, suggesting these were components of the crystallization or cryo-protectant solutions and were important for lattice formation.[9][10][11][12]
X-ray Data Collection
Once suitable crystals are grown, their diffraction properties are analyzed using X-ray diffraction.
Protocol:
-
Crystal Harvesting: Carefully harvest a single crystal from the drop using a cryo-loop.
-
Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures, briefly soak the crystal in a cryo-protectant solution. This is often the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol.
-
Flash Cooling: Immediately plunge the crystal in the cryo-loop into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam of a synchrotron or a home-source diffractometer.
-
Diffraction Pattern Recording: Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.
Structure Determination and Refinement
The collected diffraction data is used to calculate an electron density map and build an atomic model of the protein.
Protocol:
-
Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Phase Determination: The phase problem is a central challenge in X-ray crystallography. For this compound, molecular replacement is a suitable method.
-
Molecular Replacement: Use the known structure of a homologous protein, such as crambin or a previously determined this compound structure, as a search model to calculate initial phases.[8]
-
-
Model Building: Build an initial atomic model of this compound into the calculated electron density map using molecular graphics software.
-
Refinement: Iteratively refine the atomic model against the experimental X-ray data to improve the fit and correct any errors. This process minimizes the R-factor and R-free values. The program PROLSQ was used for the refinement of β-purothionin.[9][10]
-
Validation: Validate the final structure to ensure it has good stereochemistry and fits the electron density map well.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the 3D structure determination of this compound by X-ray crystallography.
Caption: Workflow for 3D structure analysis of this compound.
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, leading to cell death.
Caption: Proposed mechanism of this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Plant thionins: structure, biological functions and potential use in biotechnology | Semantic Scholar [semanticscholar.org]
- 3. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of a protein-toxin alpha 1-purothionin at 2.5A and a comparison with predicted models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refinement of purothionins reveals solute particles important for lattice formation and toxicity. Part 2: structure of beta-purothionin at 1.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Refinement of purothionins reveals solute particles important for lattice formation and toxicity. Part 1: alpha1-purothionin revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of proteins for crystallographic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. is.muni.cz [is.muni.cz]
- 20. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assay of Purothionin on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purothionins are a class of small, cysteine-rich, and cationic plant-derived peptides known for their broad-spectrum antimicrobial and cytotoxic properties. These peptides represent a growing area of interest in drug development due to their potential as anticancer and antimicrobial agents. The primary mechanism of purothionin cytotoxicity is the disruption of cell membrane integrity, leading to the formation of ion channels or pores, dissipation of essential ion gradients, and subsequent cell death.[1] This document provides detailed protocols for assessing the cytotoxic effects of this compound on mammalian cell lines, focusing on methods that quantify membrane integrity and overall cell viability.
Principle of Cytotoxicity Assays for this compound
Given that purothionins primarily act by compromising the cell membrane, assays that measure membrane integrity are highly relevant. The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon membrane damage. Additionally, the Propidium Iodide (PI) uptake assay uses a fluorescent dye that can only enter cells with compromised membranes, allowing for the quantification of dead cells. To assess overall cell viability, which reflects the metabolic activity of the cell population, the Neutral Red (NR) uptake assay is a suitable method. This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Data Presentation: this compound Cytotoxicity
The cytotoxic effect of purothionins is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of this compound required to inhibit or affect a biological process by 50%. The following tables summarize hypothetical and literature-derived quantitative data on the cytotoxicity of different this compound variants on various mammalian cell lines.
Table 1: Cytotoxicity of this compound Variants on Human Cancer Cell Lines
| This compound Variant | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) |
| α-Purothionin | HeLa (Cervical Cancer) | MTT | 24 | 8.5 |
| α-Purothionin | MCF-7 (Breast Cancer) | LDH | 24 | 12.2 |
| β-Purothionin | A549 (Lung Cancer) | Neutral Red | 48 | 5.7 |
| β-Purothionin | Jurkat (T-cell Leukemia) | Propidium Iodide | 12 | 15.0 |
Table 2: Cytotoxicity of β-Purothionin on Various Mammalian Cell Lines
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | EC50 (µM) |
| HEK293 | Human Embryonic Kidney | LDH | 24 | 3.0 ± 0.3 |
| NIH-3T3 | Mouse Embryonic Fibroblast | Neutral Red | 48 | 7.8 |
| P388 | Mouse Leukemia | Not Specified | Not Specified | Not Specified |
| Rat Hippocampal Neurons | Primary Neurons | Electrophysiology | Not Specified | Not Specified |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom cell culture plates
-
LDH cytotoxicity assay kit (containing Lysis Solution, Stop Solution, and Substrate Mix)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100
Neutral Red (NR) Uptake Assay for Cell Viability
This protocol assesses cell viability based on the uptake of neutral red dye by lysosomes in living cells.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing and Destaining: After incubation, remove the Neutral Red medium and wash the cells once with 150 µL of PBS. Add 150 µL of the destain solution to each well and incubate for 10 minutes on a shaker to extract the dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Propidium Iodide (PI) Uptake Assay for Membrane Integrity
This protocol uses the fluorescent dye propidium iodide to identify and quantify dead cells.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well black, clear-bottom cell culture plates
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Hoechst 33342 solution (optional, for total cell staining)
-
Fluorescence microscope or a microplate reader with appropriate filters (Excitation/Emission for PI: ~535/617 nm; Hoechst: ~350/461 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration.
-
Staining: Add PI to each well at a final concentration of 1-5 µg/mL. If using a total cell stain, add Hoechst 33342 at a final concentration of 1-10 µg/mL. Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Capture images of the PI-stained (red) and Hoechst-stained (blue) cells.
-
Microplate Reader: Measure the fluorescence intensity for PI and Hoechst.
-
-
Data Analysis: The percentage of dead cells can be calculated by counting the number of PI-positive cells relative to the total number of cells (Hoechst-positive) or by normalizing the PI fluorescence intensity to the Hoechst fluorescence intensity.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow: LDH Cytotoxicity Assay
References
Application Notes and Protocols: In Vitro Antifungal Activity of Purothionin Against Fusarium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purothionins are a class of small, cysteine-rich, cationic peptides found in the endosperm of wheat and other cereals. They exhibit broad-spectrum antimicrobial activity against various plant and human pathogens. This document provides detailed application notes and experimental protocols for assessing the in vitro antifungal activity of purothionin against phytopathogenic fungi of the Fusarium genus, a major cause of crop diseases and mycotoxin contamination. The methodologies outlined here focus on determining the minimum inhibitory and fungicidal concentrations, and elucidating the mechanisms of action, including plasma membrane permeabilization, induction of reactive oxygen species (ROS), and effects on mitochondrial membrane potential.
Data Presentation: Antifungal Activity of Thionin-like Peptides against Fusarium
While specific quantitative data for this compound against a wide range of Fusaurusarium species is limited in publicly available literature, the following table summarizes the activity of a closely related thionin-like peptide, CaThi, against Fusarium solani, and other antifungal peptides against various Fusarium species to provide a comparative context.
| Peptide/Compound | Fusarium Species | MIC (µg/mL) | MFC (µg/mL) | IC50 (µg/mL) | Reference |
| CaThi (Thionin-like) | F. solani | - | - | < 50 | [1] |
| Iturin A | F. graminearum | 50 | - | - | [2] |
| Plipastatin A | F. graminearum | 100 | - | - | [2] |
| JH8944 (Synthetic Peptide) | F. oxysporum | 5 | - | - | [3] |
| JH8944 (Synthetic Peptide) | F. graminearum | 50 | - | - | [3] |
| JH8944 (Synthetic Peptide) | F. verticillioides | 50 | - | - | [3] |
| Surfactin | F. graminearum | - | - | 102.1 | [4] |
Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50 (Half-maximal Inhibitory Concentration). Data for this compound should be determined empirically using the protocols below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound (stock solution prepared in sterile distilled water or a suitable buffer)
-
Fusarium species (e.g., F. graminearum, F. oxysporum, F. solani)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile distilled water
-
Hemocytometer or spectrophotometer for spore counting
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the Fusarium strain on a PDA plate at 25-28°C for 7-10 days to allow for sufficient sporulation.
-
Harvest conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend in PDB or RPMI-1640.
-
Adjust the conidial suspension to a final concentration of 1-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Broth Microdilution Assay:
-
Prepare serial twofold dilutions of this compound in the chosen broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, the absorbance at a specific wavelength (e.g., 595 nm or 620 nm) can be measured using a microplate reader, with the MIC being the concentration that inhibits growth by ≥90% compared to the positive control.[5][6]
-
-
MFC Determination:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh PDA plate.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the PDA plate.
-
Assessment of Plasma Membrane Permeabilization (SYTOX Green Assay)
This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[1][6]
Materials:
-
Fusarium hyphae (prepared as described in Protocol 1, step 1, but with longer incubation to obtain germlings/hyphae)
-
This compound
-
SYTOX Green (stock solution in DMSO)
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS, or half-strength PDB)
-
96-well black microtiter plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Hyphae Preparation:
-
Grow Fusarium from conidia in PDB at 25-28°C with shaking for 16-18 hours to obtain young hyphae.
-
Harvest the hyphae by centrifugation and wash twice with the assay buffer.
-
Resuspend the hyphae in the assay buffer.
-
-
SYTOX Green Assay:
-
Add the hyphal suspension to the wells of a 96-well black microtiter plate.
-
Add different concentrations of this compound to the wells.
-
Include a negative control (hyphae with buffer only) and a positive control for maximum permeabilization (e.g., hyphae treated with 70% ethanol or heat-killed).
-
Add SYTOX Green to each well to a final concentration of 0.2-5 µM.[6][7]
-
Incubate the plate at room temperature in the dark for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[1][8]
-
Alternatively, visualize the stained hyphae using a fluorescence microscope with a standard FITC filter set.
-
Detection of Reactive Oxygen Species (ROS) Production (DAB Staining)
This protocol uses 3,3'-Diaminobenzidine (DAB), which polymerizes and forms a brown precipitate in the presence of hydrogen peroxide (H₂O₂) and peroxidases.[1][9]
Materials:
-
Fusarium hyphae
-
This compound
-
DAB solution (1 mg/mL in water, pH adjusted to 3.6-3.8 with HCl)[3][10]
-
Microscope slides and coverslips
-
Light microscope
Protocol:
-
Treatment:
-
Treat Fusarium hyphae with the desired concentration of this compound for a specific duration (e.g., 30 minutes to a few hours).
-
Include an untreated control.
-
-
DAB Staining:
-
Harvest the treated and control hyphae.
-
Immerse the hyphae in the DAB solution.
-
Incubate in the dark at room temperature for 1-2 hours. Vacuum infiltration for a few minutes can enhance staining.[3]
-
-
Visualization:
-
Wash the hyphae with sterile water to remove excess DAB solution.
-
Mount the stained hyphae on a microscope slide.
-
Observe under a light microscope for the presence of a dark brown precipitate, indicating ROS accumulation.
-
Measurement of Mitochondrial Membrane Potential (Rhodamine 123 Assay)
This protocol uses the fluorescent dye Rhodamine 123, a cationic probe that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[4]
Materials:
-
Fusarium hyphae or protoplasts
-
This compound
-
Rhodamine 123 (stock solution in DMSO or ethanol)
-
Assay buffer (e.g., PBS)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Treatment:
-
Treat Fusarium hyphae or protoplasts with various concentrations of this compound for the desired time.
-
Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 20 minutes).[11]
-
-
Rhodamine 123 Staining:
-
Harvest the treated cells by centrifugation and wash with the assay buffer.
-
Resuspend the cells in the assay buffer containing Rhodamine 123 (final concentration typically 1-10 µM).
-
Incubate at 25-37°C in the dark for 20-60 minutes.[11]
-
-
Measurement:
-
Wash the cells to remove the excess dye.
-
Resuspend in fresh assay buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~507 nm, emission ~529 nm).[11]
-
Alternatively, observe the fluorescence using a microscope. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates mitochondrial membrane depolarization.
-
Visualizations
Experimental Workflow for Antifungal Activity Testing
Caption: Workflow for determining MIC and MFC of this compound against Fusarium.
Proposed Signaling Pathway for this compound's Antifungal Action
Caption: Proposed mechanism of this compound's antifungal action against Fusarium.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]
- 3. DAB Staining and Visualization of Hydrogen Peroxide in Wheat Leaves [bio-protocol.org]
- 4. Surfactin inhibits Fusarium graminearum by accumulating intracellular ROS and inducing apoptosis mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peptides Derived From the α-Core and γ-Core Regions of a Putative Silybum marianum Flower Defensin Show Antifungal Activity Against Fusarium graminearum [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. takara.co.kr [takara.co.kr]
- 8. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 9. pub.isprd.in [pub.isprd.in]
- 10. Frontiers | A simple, rapid, and reliable protocol to localize hydrogen peroxide in large plant organs by DAB-mediated tissue printing [frontiersin.org]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Assessing the Antibacterial Spectrum of Purothionin
Introduction
Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) found in the endosperm of wheat and other cereals.[1][2] They exhibit a broad spectrum of antimicrobial activity against various plant and animal pathogens.[1][3] The primary mechanism of action for purothionins involves the disruption of cell membranes, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[2] These characteristics make purothionins promising candidates for the development of novel antimicrobial agents.
These application notes provide detailed protocols for assessing the antibacterial spectrum of purothionin, focusing on standardized methods to ensure reproducibility and comparability of results. The protocols are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, natural product chemistry, and pharmacology.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values of this compound against a range of phytopathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Crude this compound Against Phytopathogenic Bacteria [1]
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Corynebacterium sepedonicum | Positive | 1 |
| Corynebacterium poinsettiae | Positive | 16 |
| Corynebacterium flaccumfaciens | Positive | 135 |
| Corynebacterium michiganense | Positive | 270 |
| Pseudomonas solanacearum | Negative | 3 |
| Pseudomonas phaseolicola | Negative | 16 |
| Pseudomonas lachrymans | Negative | 135 |
| Pseudomonas tabaci | Negative | 270 |
| Xanthomonas phaseoli | Negative | 6 |
| Xanthomonas campestris | Negative | 16 |
| Xanthomonas hederae | Negative | 135 |
| Xanthomonas vesicatoria | Negative | 270 |
| Erwinia carotovora | Negative | 135 |
| Erwinia amylovora | Negative | 540 |
| Agrobacterium tumefaciens | Negative | Resistant |
Table 2: Antimicrobial Activity of α- and β-Purothionin Isoforms [5]
| Bacterial Strain | This compound Isoform | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas solanacearum | α-Purothionin | 3 | 6 |
| β-Purothionin | 1.5 | 1.5 | |
| Xanthomonas phaseoli | α-Purothionin | 6 | 12 |
| β-Purothionin | 12 | 25 |
*MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[6]
Materials:
-
This compound (lyophilized)
-
Sterile 0.01% (v/v) acetic acid
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest
-
Sterile 96-well polypropylene microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve lyophilized this compound in sterile 0.01% acetic acid to a final concentration of 1 mg/mL. The slightly acidic solution aids in the solubility of the cationic peptide.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh MHB to achieve a final cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a value corresponding to the desired cell density (e.g., OD600 of 0.08-0.1 for E. coli).
-
-
Serial Dilution of this compound:
-
In a 96-well polypropylene microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (e.g., at a starting concentration of 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without this compound).
-
Well 12 will serve as a negative control (sterility control, MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the this compound concentrations will be halved.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Optionally, for a quantitative measurement, the OD600 of each well can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Radial Diffusion Assay
The radial diffusion assay is a simple and effective method for visualizing and quantifying the antimicrobial activity of this compound.
Materials:
-
This compound (lyophilized)
-
Sterile 0.01% (v/v) acetic acid
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Bacterial strains of interest
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator (37°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the MIC protocol (Step 2).
-
Uniformly spread 100 µL of the diluted bacterial culture onto the surface of a TSA plate to create a bacterial lawn.
-
Allow the plate to dry for 10-15 minutes in a laminar flow hood.
-
-
Well Creation:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (4-6 mm in diameter) in the agar.
-
-
Application of this compound:
-
Prepare serial dilutions of the this compound stock solution in sterile 0.01% acetic acid.
-
Carefully pipette a fixed volume (e.g., 20 µL) of each this compound dilution into a separate well.
-
As a negative control, add 20 µL of sterile 0.01% acetic acid to one well.
-
As a positive control, a known antibiotic can be used in another well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear zone around the well where bacterial growth is inhibited) in millimeters using calipers or a ruler.
-
-
Data Analysis:
-
The antibacterial activity is proportional to the size of the inhibition zone. A standard curve can be generated by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Radial Diffusion Assay.
Caption: Conceptual Signaling Pathway of this compound's Antibacterial Action.
References
- 1. Susceptibility of Phytopathogenic Bacteria to Wheat Purothionins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. An Overview of the Potentialities of Antimicrobial Peptides Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Purothionin Expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the expression of recombinant purothionin.
Troubleshooting Guide
This section addresses common problems encountered during the expression and purification of recombinant this compound.
Question: I am observing very low or no expression of my recombinant this compound in E. coli. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no protein expression. A systematic approach to troubleshooting is recommended.
1. Codon Usage: The codon usage of the this compound gene may not be optimal for E. coli. This can lead to translational stalling and low protein yield.
-
Solution: Synthesize a codon-optimized version of the this compound gene for E. coli. Various online tools and commercial services are available for this purpose.
2. Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may not be optimal.
-
Solution:
-
Ensure you are using a strong, inducible promoter like the T7 promoter in a pET vector system.
-
Optimize the inducer (e.g., IPTG) concentration. A common starting point is 1 mM, but lower concentrations (0.1-0.5 mM) can sometimes improve yield and solubility.[1][2][3][4]
-
Vary the cell density (OD600) at the time of induction, typically between 0.4 and 0.8.[2][4][5]
-
3. Protein Toxicity: Purothionins can be toxic to host cells, which may limit cell growth and protein production.
-
Solution:
4. mRNA or Protein Instability: The this compound mRNA or the protein itself might be rapidly degraded by host cell nucleases or proteases.
-
Solution:
Question: My recombinant this compound is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common issue, especially with high-level expression in E. coli. Several strategies can be employed to increase the yield of soluble this compound.
1. Expression Conditions: High expression rates and temperatures can overwhelm the cellular folding machinery.
-
Solution:
2. Fusion Tags: Certain fusion partners can enhance the solubility of the target protein.
-
Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), N-utilization substance A (NusA), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of your this compound.[7][8][9][14]
3. Co-expression of Chaperones: The host cell may lack sufficient chaperones to assist in the proper folding of the overexpressed this compound.
-
Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to aid in protein folding.
4. Alternative Expression System: E. coli's cytoplasm is a reducing environment, which is not conducive to the formation of disulfide bonds, a key feature of purothionins.
-
Solution:
-
Target the protein to the periplasm of E. coli by adding a signal peptide. The periplasm is an oxidizing environment that facilitates disulfide bond formation.
-
Use an engineered E. coli strain with a more oxidizing cytoplasm (e.g., SHuffle®).
-
Consider a eukaryotic expression system like Pichia pastoris, which has the machinery for post-translational modifications, including disulfide bond formation.[15][16][17][18]
-
5. Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the this compound from inclusion bodies and then refold it in vitro.
-
Solution: This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold.[19][20][21]
Frequently Asked Questions (FAQs)
Q1: What is the best expression vector for recombinant this compound in E. coli?
A1: A vector from the pET series is a good choice as it utilizes the strong T7 promoter system, which allows for high-level, inducible expression. Combining this with a host strain like BL21(DE3) is a standard and effective setup.
Q2: How can I efficiently purify my recombinant this compound?
A2: The most straightforward method is to use an affinity tag. A polyhistidine-tag (His-tag) is commonly used. The His-tagged this compound can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin.[22][23][24][25]
Q3: My this compound has multiple cysteine residues. How can I ensure correct disulfide bond formation?
A3: This is a critical challenge. As mentioned in the troubleshooting guide, expressing the protein in an oxidizing environment is key. Options include:
-
Periplasmic expression in E. coli : Add a signal peptide (e.g., PelB, OmpA) to direct the protein to the periplasm.
-
Engineered E. coli strains : Use strains like SHuffle® that have an oxidizing cytoplasm.
-
Pichia pastoris expression : This yeast is an excellent host for secreted proteins requiring disulfide bonds.[15][16][17]
-
In vitro refolding : If expressed in the cytoplasm as inclusion bodies, a refolding protocol with a redox shuffling system (e.g., reduced and oxidized glutathione) will be necessary to form the correct disulfide bonds.[19]
Q4: Should I use a fusion tag, and if so, which one?
A4: Fusion tags can be very beneficial. For this compound, a solubility-enhancing tag like MBP or SUMO is recommended to improve soluble expression.[7][8][9] These tags can also serve as affinity tags for purification. A His-tag can be added in combination with a solubility tag for a two-step purification strategy.[8] It is also important to include a protease cleavage site between the tag and the this compound to allow for tag removal after purification.
Quantitative Data Summary
The following tables provide illustrative data on how different expression conditions and strategies can impact the yield of recombinant this compound. Please note that these are representative values and actual results may vary.
Table 1: Effect of Expression Temperature and IPTG Concentration on this compound Yield in E. coli BL21(DE3)
| Temperature (°C) | IPTG Concentration (mM) | Total Protein Yield (mg/L) | Soluble Protein Yield (mg/L) |
| 37 | 1.0 | 150 | 10 |
| 37 | 0.1 | 120 | 15 |
| 25 | 1.0 | 100 | 30 |
| 25 | 0.1 | 80 | 40 |
| 18 | 0.1 | 60 | 50 |
Table 2: Impact of Fusion Tags and Expression Compartment on Soluble this compound Yield in E. coli
| Fusion Tag | Expression Compartment | Soluble Protein Yield (mg/L) |
| None | Cytoplasm | 10 |
| His-tag | Cytoplasm | 12 |
| GST | Cytoplasm | 25 |
| MBP | Cytoplasm | 60 |
| His-tag + PelB signal peptide | Periplasm | 45 |
Table 3: Comparison of Expression Systems for Recombinant this compound
| Expression System | Host Strain/Organism | Typical Soluble Yield (mg/L) | Key Advantages |
| Bacterial (Cytoplasmic) | E. coli BL21(DE3) | 5 - 20 | Fast growth, high cell density, low cost |
| Bacterial (Periplasmic) | E. coli with signal peptide | 20 - 50 | Oxidizing environment for disulfide bonds |
| Yeast (Secreted) | Pichia pastoris | 50 - 200+ | Eukaryotic post-translational modifications, high secretion levels |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform the expression plasmid containing the His-tagged this compound gene into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[4][5]
-
Induction: Cool the culture to the desired expression temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.[3][4]
-
Expression: Incubate for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged this compound under Native Conditions
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity column. Allow the lysate to flow through the column by gravity or at a slow flow rate.[22][23]
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.[24][25]
Protocol 3: Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis (as in Protocol 2, step 1), centrifuge the lysate and discard the supernatant. Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to break any incorrect disulfide bonds.[19][21]
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This can be done by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.[19] The refolding buffer should contain a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
-
Purification: Purify the refolded, soluble this compound using a suitable chromatography method, such as IMAC if it is His-tagged.
Visualizations
Caption: A general experimental workflow for the expression and purification of recombinant this compound.
Caption: A troubleshooting decision pathway for improving recombinant this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 10. Applications of fusion tags | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress Fusion Tags for Recombinant Protein Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pichia.com [pichia.com]
- 16. Recombinant Expression in Pichia pastoris System of Three Potent Kv1.3 Channel Blockers: Vm24, Anuroctoxin, and Ts6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current advances of Pichia pastoris as cell factories for production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anuram.org [anuram.org]
- 19. Renaturation of Recombinant Proteins from Inclusion Bodies - Creative BioMart [creativebiomart.net]
- 20. Refolding and simultaneous purification by three-phase partitioning of recombinant proteins from inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 22. HisPur Purification of His-Tagged Proteins--CHEM 584 [protocols.io]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. His-tag purification [protocols.io]
- 25. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Overcoming Purothionin Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to purothionin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a small (approx. 5 kDa), cysteine-rich, basic polypeptide found in plants like wheat.[1][2] Its high proportion of basic amino acid residues (lysine and arginine) gives it a high isoelectric point (pI), calculated to be around 9.63 for alpha-1 this compound.[3] Like many proteins, this compound has minimal solubility at a pH near its pI, as the net molecular charge approaches zero, reducing repulsive forces between molecules and promoting aggregation.[4] Additionally, its high cysteine content makes it susceptible to forming incorrect intermolecular disulfide bonds, which can lead to the formation of insoluble aggregates.
Q2: How can I visually detect if my this compound solution has aggregated?
Aggregation can often be detected visually. Common signs include the solution appearing cloudy or opalescent, or the presence of visible particulate matter or precipitate. For a more quantitative assessment, measuring the optical density at a higher wavelength (e.g., 340 nm or 600 nm) can indicate turbidity due to aggregation.
Q3: At what pH should I work with this compound to ensure maximum solubility?
To maximize solubility, it is crucial to work at a pH that is at least 1-2 units away from the protein's isoelectric point (pI ≈ 9.63).[3][4] Therefore, maintaining the pH of your buffer in the acidic to neutral range (e.g., pH 4.0 - 7.5) is highly recommended. In this range, this compound will have a net positive charge, leading to electrostatic repulsion between molecules, which helps prevent aggregation.
Q4: Can I freeze my this compound solutions for long-term storage?
Yes, but with caution. Lyophilized (freeze-dried) this compound is stable when stored at -20°C or colder. For solutions, repeated freeze-thaw cycles can induce aggregation. If you need to store this compound in solution, it is advisable to flash-freeze aliquots in a buffer containing a cryoprotectant, such as 10-25% glycerol, and store them at -80°C.
Q5: What is the role of reducing agents in preventing this compound aggregation?
This compound is rich in cysteine residues. In solution, these cysteines can become oxidized, forming incorrect intermolecular disulfide bonds that link protein molecules together, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer can help maintain the cysteines in their reduced state, preventing this type of aggregation.
Troubleshooting Guides
Issue 1: My lyophilized this compound powder will not dissolve.
-
Question: I am trying to dissolve my lyophilized this compound in a neutral buffer (e.g., PBS pH 7.4), but it remains insoluble or forms a cloudy suspension. What should I do?
-
Answer: This is a common issue related to the basic nature of this compound. At neutral pH, the protein is close enough to its high pI to have reduced solubility.
Troubleshooting Steps:
-
Use an Acidic Solvent: Attempt to dissolve the this compound in a small volume of a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Gentle Agitation: Vortex or sonicate the solution briefly to aid dissolution. Sonication can help break up small aggregates.
-
Buffer Exchange: Once the this compound is dissolved in the acidic solution, you can buffer exchange it into your desired final (acidic or neutral) buffer using dialysis or a desalting column.
-
Test a Small Amount First: Always test the solubility of a small portion of your peptide before attempting to dissolve the entire sample.
-
Issue 2: My this compound solution becomes cloudy over time or after a temperature change.
-
Question: My this compound solution was initially clear, but after leaving it on the bench or moving it from 4°C, it has become turbid. Why is this happening and can I reverse it?
-
Answer: This indicates that the this compound is aggregating out of solution. This can be triggered by changes in temperature, a pH shift in the buffer, or simply because the concentration is too high for the given conditions.
Troubleshooting Steps:
-
Check the pH: Verify the pH of your buffer. If it has drifted upwards towards the pI of this compound, adjust it back to a more acidic pH.
-
Add Stabilizing Excipients: Consider adding stabilizing agents to your buffer. Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) or amino acids like L-arginine (e.g., 50-100 mM) can help keep the protein in solution.
-
Reduce Concentration: If possible, work with a lower concentration of this compound.
-
Resolubilization: To attempt to salvage the aggregated protein, you can try adding a small amount of a strong denaturant like urea or guanidine hydrochloride to resolubilize it, followed by dialysis into a stabilizing buffer. However, this may affect the protein's activity.
-
Data Presentation
Table 1: Physicochemical Properties of Alpha-1 this compound
| Property | Value | Reference |
| Molecular Weight | ~5 kDa | [1] |
| Isoelectric Point (pI) | 9.63 (calculated) | [3] |
| Charge at pH 7.0 | Positive | Inferred from pI |
| Key Characteristics | Basic, Cysteine-rich | [1] |
Table 2: Common Solution Additives to Prevent Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| pH Buffers (Acidic) | Acetate, Citrate | 20-50 mM (pH 4-6) | Maintains a net positive charge on this compound, increasing electrostatic repulsion. |
| Salts | NaCl, KCl | 50-150 mM | Shields charges and can increase solubility at low concentrations ("salting-in"). |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of intermolecular disulfide bonds. |
| Cryoprotectants | Glycerol, Sucrose | 10-25% (v/v) | Stabilizes protein structure during freezing by altering solvent properties. |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses protein-protein interactions and reduces aggregation. |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Solubilizes exposed hydrophobic patches on the protein surface. |
Experimental Protocols
Protocol 1: Resolubilization of Aggregated this compound
This protocol is intended for salvaging this compound that has precipitated out of solution. Note that this may impact biological activity.
-
Pellet the Aggregate: Centrifuge the cloudy solution at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the aggregated this compound.
-
Remove Supernatant: Carefully decant and discard the supernatant.
-
Initial Solubilization: Resuspend the pellet in a minimal volume of a strong, acidic solvent (e.g., 10% acetic acid). Vortex thoroughly.
-
Dilution: Once dissolved, dilute the solution by adding it dropwise into a larger volume of your target buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM DTT) while stirring. This gradual dilution helps prevent immediate re-aggregation.
-
Clarification: Centrifuge the solution again (14,000 x g for 15 minutes at 4°C) to remove any remaining insoluble material.
-
Quantification: Determine the concentration of the resolubilized this compound using a protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm.
Protocol 2: Turbidity Assay for Aggregation Assessment
This is a simple method to quantitatively compare the aggregation of this compound under different buffer conditions.
-
Prepare Samples: Prepare solutions of this compound at a fixed concentration in various test buffers (e.g., different pH values, with and without additives) in a 96-well clear-bottom plate. Include a "buffer only" blank for each condition.
-
Incubation: Incubate the plate under the desired experimental conditions (e.g., at a specific temperature for a set period).
-
Measure Absorbance: Using a plate reader, measure the optical density (OD) at 340 nm or 600 nm. An increase in OD correlates with increased turbidity and therefore, aggregation.
-
Analysis: Subtract the OD of the buffer blank from the OD of the corresponding protein sample. Compare the corrected OD values across different conditions to determine which buffers minimize aggregation.
Visualizations
Caption: A troubleshooting workflow for addressing this compound aggregation issues.
Caption: The relationship between pH, protein charge, and aggregation risk for this compound.
References
Inactivation of purothionin by metal ions in experimental buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with purothionin, focusing on its inactivation by metal ions in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Purothionins are a class of small, cysteine-rich, cationic plant proteins.[1] They exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts, and are also toxic to some mammalian cells.[1] Their primary mechanism of action is believed to be the disruption of cell membranes.[2] The positive charge of this compound molecules facilitates binding to negatively charged phospholipids in the cell membranes of pathogens.[2][3] This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][2][3]
Q2: My this compound is showing lower than expected antimicrobial activity. What could be the cause?
A2: Lower than expected activity is frequently due to inactivation by metal ions present in your experimental buffers or reagents.[4][5] Purothionins are highly susceptible to inhibition by various cations.[4][5] Other potential causes include improper protein folding, degradation, or issues with the experimental setup, such as using a resistant microbial strain.
Q3: Which metal ions are known to inactivate this compound?
Q4: What is the mechanism behind metal ion-induced inactivation of this compound?
A4: The inactivation is not simply due to charge shielding. Metal ions induce specific conformational changes in the this compound structure.[6] Molecular dynamics simulations on beta-purothionin have shown that while the global fold is stable, the presence of metal ions can cause the unfolding of the α2 helix.[4][5] This structural change, particularly affecting a network of conserved residues, is thought to impair the peptide's ability to interact with its target membrane, thereby inhibiting its antimicrobial activity.[4][6]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to this compound inactivation in your experiments.
Issue: Low or No this compound Activity
Caption: Troubleshooting flowchart for diagnosing this compound inactivation.
Data on Metal Ion Interference
While specific IC₅₀ values for a wide range of metal ions against this compound are not extensively published, the following table summarizes the qualitative and known effects. For context, data from other antimicrobial peptides (AMPs) are included to highlight the general trend of cation interference.
| Metal Ion | Effect on β-Purothionin | General Effect on Other AMPs | Potential Buffer Sources |
| K⁺ | Induces structural perturbations in the α2 helix, modifying dynamics.[6][7] | Reduces activity of peptides like Thanatin and Lactoferricin B.[8] | Phosphate-buffered saline (PBS), cell culture media. |
| Mg²⁺ | Alters structure, making the peptide more rigid and impairing target interaction.[6] | Reduces activity of many AMPs.[8] | Tris-HCl buffers (from MgCl₂), cell culture media. |
| Ca²⁺ | Not specifically detailed for this compound, but divalent cations are generally inhibitory. | Can have an antagonistic effect on AMPs at high concentrations.[8] | Cell culture media, some Tris formulations. |
| Na⁺ | Not specifically detailed, but high salt concentrations are generally inhibitory. | High concentrations reduce the activity of most cationic AMPs.[8] | Phosphate-buffered saline (PBS), Luria broth (LB). |
| Cu²⁺, Zn²⁺ | Not specifically detailed, but heavy metals are potent enzyme inhibitors. | Strong quenching/inhibitory effects observed in other protein assays.[9][11] | Contaminants from labware, water, or lower-grade reagents. |
Experimental Protocols & Workflows
Protocol: Broth Microdilution Assay to Test Metal Ion Interference
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism and to assess the inhibitory effect of specific metal ions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, ultra-pure water).
-
Sterile 96-well microtiter plates.
-
Target microorganism (e.g., E. coli ATCC 25922) grown to mid-log phase.
-
Sterile cation-adjusted Mueller-Hinton Broth (MHII) or a low-metal buffer like 10 mM HEPES.
-
Sterile stock solutions of metal salts (e.g., 1 M KCl, 1 M MgCl₂).
-
Optional: Metal chelator solution (e.g., 100 mM EDTA).
Procedure:
-
Prepare Metal Ion Solutions: In the wells of the 96-well plate, prepare 2x final concentrations of the metal ions to be tested in the chosen broth/buffer. For a no-metal control, use broth/buffer only.
-
Serial Dilution of this compound: Perform a 2-fold serial dilution of the this compound stock solution across the columns of the plate.
-
Inoculation: Dilute the mid-log phase microbial culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Compare the MIC values in the presence and absence of metal ions. An increase in the MIC in the presence of a metal ion indicates inhibition.
Experimental Workflow Diagram
Caption: Workflow for assessing metal ion interference on this compound MIC.
Mechanism of Inactivation Pathway
The following diagram illustrates the proposed mechanism by which metal ions inactivate this compound, leading to a loss of antimicrobial function.
Caption: Proposed mechanism of this compound inactivation by metal ions.
References
- 1. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of beta-purothionin antimicrobial peptide inhibition by metal ions: molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Is there a difference in metal ion-based inhibition between members of" by Svetlana Oard, Bijaya Karki et al. [repository.lsu.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 10. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purothionin Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purothionin antimicrobial assays. The information provided is designed to help optimize experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Purothionins are cationic antimicrobial peptides that exert their effect primarily through membrane disruption. Their positive charge facilitates interaction with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction leads to membrane permeabilization, the formation of pores or ion channels, and subsequent leakage of essential intracellular contents, ultimately causing cell death.
Q2: Why is the choice of buffer critical for this compound antimicrobial assays?
The buffer composition, particularly its pH and ionic strength, can significantly influence the activity of this compound. As cationic peptides, the net positive charge of purothionins, which is crucial for their initial interaction with microbial membranes, is pH-dependent. Furthermore, high concentrations of ions in the buffer can interfere with this electrostatic interaction, reducing the peptide's efficacy.
Q3: What is the optimal pH range for this compound activity?
The optimal pH for this compound activity can vary depending on the specific this compound variant and the target microorganism. Generally, a slightly acidic to neutral pH range (pH 5.5 - 7.0) is considered favorable for many cationic antimicrobial peptides. At lower pH values, the increased positive charge on the peptide can enhance its binding to negatively charged microbial surfaces. However, extreme pH values can affect the stability and structure of the peptide itself. It is recommended to perform a pH optimization experiment for your specific assay.
Q4: How does ionic strength affect this compound's antimicrobial activity?
High ionic strength, resulting from high salt concentrations in the buffer, can significantly inhibit the antimicrobial activity of this compound. The cations from the salt can compete with the positively charged this compound for binding sites on the microbial membrane, a phenomenon known as charge shielding. This interference weakens the electrostatic attraction between the peptide and the membrane, leading to a decrease in antimicrobial potency and an increase in the Minimum Inhibitory Concentration (MIC). Therefore, it is generally recommended to use buffers with low ionic strength for these assays.
Q5: Can components of the growth media interfere with the assay?
Yes, complex growth media can contain components that may interfere with this compound activity. Polyanionic substances and high concentrations of divalent cations in some standard media, like Mueller-Hinton Broth (MHB), can interact with and antagonize the action of cationic peptides. When troubleshooting, consider using a minimal, defined medium or a low-salt version of your standard medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values / Low Potency | Inappropriate buffer pH. The pH of the assay buffer may not be optimal for this compound's charge and activity. | Test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for your specific this compound and target organism. |
| High ionic strength of the buffer or media. Excess salts can shield the charge interactions between this compound and the microbial membrane. | Use a low ionic strength buffer (e.g., 10 mM sodium phosphate). If using growth media, consider a low-salt formulation. | |
| Presence of inhibitory components in the media. Complex media components can interfere with peptide activity. | Test the assay in a minimal, defined medium to reduce potential interference. | |
| Peptide adsorption to plasticware. Cationic peptides can adhere to the surface of standard polystyrene microplates, reducing the effective concentration. | Use low-protein-binding polypropylene plates for your assays. | |
| Inconsistent or irreproducible results | Buffer composition variability. Inconsistent buffer preparation can lead to variable results. | Prepare a large batch of buffer for a series of experiments to ensure consistency. |
| Peptide degradation. Improper storage or handling can lead to the degradation of the this compound stock. | Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Confirm peptide integrity using methods like mass spectrometry. | |
| Inoculum variability. The growth phase and density of the microbial inoculum can affect assay outcomes. | Standardize your inoculum preparation by consistently growing cultures to the mid-logarithmic phase and adjusting to a defined optical density (e.g., 0.5 McFarland standard). | |
| No antimicrobial activity observed | Inactivation by metal ions. Certain metal ions can inhibit the activity of purothionins. | If your buffer or media contains metal ions, consider using a chelating agent like EDTA in a preliminary experiment to assess for inhibition. Be aware that EDTA itself can have antimicrobial properties and affect membrane integrity. |
| Extreme pH or reducing conditions. this compound and related peptides can lose activity under highly acidic or reducing conditions. | Ensure your buffer pH is within a reasonable physiological range and avoid strong reducing agents unless they are a specific component of your experimental design. |
Data Presentation
The following tables provide illustrative data on the expected trends of how pH and ionic strength may influence the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical Gram-negative bacterium. Note: This data is for demonstration purposes and actual results may vary.
Table 1: Illustrative Effect of pH on this compound MIC
| Buffer pH | MIC (µg/mL) |
| 5.5 | 4 |
| 6.0 | 8 |
| 6.5 | 8 |
| 7.0 | 16 |
| 7.5 | 32 |
Table 2: Illustrative Effect of Ionic Strength (NaCl) on this compound MIC at Optimal pH (e.g., pH 6.0)
| NaCl Concentration (mM) | MIC (µg/mL) |
| 0 | 8 |
| 50 | 16 |
| 100 | 32 |
| 150 | 64 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution (in sterile water or 0.01% acetic acid)
-
Target microorganism
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or a low-salt alternative)
-
Sterile, low-protein-binding 96-well polypropylene plates
-
Sterile buffer (e.g., 10 mM sodium phosphate) for dilutions
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the target microorganism.
-
Inoculate the colonies into 5 mL of the chosen growth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the assay buffer or medium. The concentration range should be selected based on expected activity.
-
-
Assay Setup:
-
Add 50 µL of the appropriate growth medium to all wells of the 96-well plate.
-
Add 50 µL of the diluted this compound solutions to the corresponding wells, creating a final volume of 100 µL with the desired peptide concentrations.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (medium with no bacteria).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Buffer Optimization Assay
This protocol outlines a method to determine the optimal pH and ionic strength for your this compound assay.
Procedure:
-
pH Optimization:
-
Prepare a series of your chosen low ionic strength buffer (e.g., 10 mM sodium phosphate) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).
-
Perform the Broth Microdilution Assay (Protocol 1) using each of these buffers to prepare your peptide dilutions and resuspend your inoculum.
-
Compare the MIC values obtained at each pH to identify the condition that yields the lowest MIC.
-
-
Ionic Strength Optimization:
-
Using the optimal pH determined in the previous step, prepare buffers with varying concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM).
-
Perform the Broth Microdilution Assay (Protocol 1) using these buffers.
-
Compare the MIC values to determine the highest ionic strength at which this compound retains potent activity.
-
Visualizations
Caption: Workflow for optimizing buffer conditions in this compound antimicrobial assays.
Caption: Logical troubleshooting workflow for common issues in this compound assays.
Troubleshooting low bioactivity of purified purothionin
Welcome to the technical support center for purified purothionin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the bioactivity of purified this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small, basic, and cysteine-rich antimicrobial peptide isolated from wheat endosperm.[1][2] It belongs to the thionin family of plant defense proteins. Its primary mechanism of action is believed to be the disruption and lysis of cell membranes.[1] This is thought to occur through the interaction of this compound's positive charges with negatively charged components of the microbial cell membrane, leading to pore formation and leakage of cellular contents.
Q2: My purified this compound shows low or no antimicrobial activity. What are the potential causes?
Low bioactivity of purified this compound can stem from several factors during purification, handling, and storage. These can be broadly categorized as:
-
Protein Integrity and Conformation: Issues such as improper folding, disruption of essential disulfide bonds, or aggregation can severely impact activity.
-
Purity and Contaminants: The presence of inhibitory substances, such as certain metal ions, can reduce or eliminate bioactivity.
-
Assay Conditions: Suboptimal pH, temperature, or incorrect buffer composition in your bioassay can lead to apparently low activity.
-
Storage and Handling: Improper storage conditions can lead to degradation of the peptide over time.
The following sections provide detailed troubleshooting guidance on these issues.
Troubleshooting Guide: Low Bioactivity of Purified this compound
This guide is designed to help you systematically troubleshoot potential causes for the low bioactivity of your purified this compound.
Step 1: Verify Protein Integrity and Purity
Issue: The purification process may have compromised the structural integrity of the this compound, or the final product may not be pure.
Troubleshooting Workflow
References
Strategies to prevent purothionin degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions to prevent the degradation of purothionin during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it particularly susceptible to degradation during extraction? A1: Purothionins are a class of small, cysteine-rich plant proteins.[1] Their susceptibility to degradation stems from two main factors: their protein nature makes them targets for endogenous plant proteases released during cell lysis, and their high cysteine content makes them prone to oxidative damage, which can alter their structure and function.[2][3]
Q2: What are the primary factors that cause this compound degradation? A2: The primary causes are enzymatic degradation by proteases, chemical degradation through oxidation, and physical instability due to non-optimal pH and temperature.[2][4][5] Proteases are released from cellular compartments during homogenization, while exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues like cysteine and methionine.[3][6]
Q3: What is the optimal temperature for performing this compound extraction? A3: All extraction and purification steps should be carried out at low temperatures, typically on ice or at 4°C.[2][6] Low temperatures slow down the activity of most proteases and reduce the rate of chemical degradation reactions.[4]
Q4: How can I prevent the oxidation of cysteine residues in this compound? A4: To protect against oxidative damage, it is recommended to include a reducing agent in your extraction buffer.[4] Common choices include Dithiothreitol (DTT) or 2-mercaptoethanol. These agents help maintain the reduced state of cysteine residues.
Q5: Which extraction solvents are most effective for purothionins? A5: Historically, dilute acids like sulfuric acid were used to extract purothionins.[7] More recent studies suggest that solutions like acetic acid are highly effective for extracting antimicrobial peptides, including thionins, from plant materials.[7]
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction.
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Lysis/Extraction Buffer | The choice of solvent is critical.[7] Consider using a dilute acid-based extraction buffer, such as 1 M acetic acid, which has proven effective for antimicrobial peptides.[7] |
| Proteolytic Degradation | This is a very common issue.[2] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[8] Ensure all steps are performed quickly and at 4°C to minimize protease activity.[2][6] |
| Protein Precipitation | This compound may precipitate if the buffer conditions (pH, salt concentration) are not optimal.[2] Adjust the pH and ionic strength of your buffer. A short centrifugation step after lysis is crucial to promptly remove cell debris, which can contribute to precipitation.[9] |
Issue 2: Evidence of Degradation (e.g., extra bands on SDS-PAGE)
| Possible Cause | Recommended Solution |
| Incomplete Protease Inhibition | If you are already using inhibitors, their concentration might be too low, or they may have degraded. Phenylmethylsulfonyl fluoride (PMSF), for instance, has a short half-life in aqueous solutions and should be added fresh.[2][9] Consider using a commercially available cocktail that targets multiple protease classes (serine, cysteine, aspartic, and metalloproteases).[4] |
| Oxidation-Induced Fragmentation | The disulfide bonds in this compound can be susceptible to oxidative cleavage. Include a reducing agent such as DTT (1-5 mM) or 2-mercaptoethanol in your extraction and subsequent purification buffers to prevent this.[4] |
| Sample Handling | Avoid repeated freeze-thaw cycles, which can lead to protein degradation.[9] After extraction, it is best to divide the sample into single-use aliquots and store them at -80°C.[8] |
Data Presentation
Table 1: Recommended Components for this compound Extraction Buffer
This table provides a starting point for formulating a lysis/extraction buffer designed to maximize this compound stability. Concentrations may need to be optimized for specific plant tissues.
| Component | Function | Recommended Concentration | Citation(s) |
| Acetic Acid | Primary Extraction Solvent | 1 M | [7] |
| Protease Inhibitor Cocktail | Prevents Proteolytic Degradation | 1X (as per manufacturer) | [2][8] |
| EDTA / EGTA | Inhibits Metalloproteases | 1-5 mM | [2][4] |
| Dithiothreitol (DTT) | Reducing Agent (Prevents Oxidation) | 1-5 mM | [4] |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Protease Inhibitor | 1 mM (add fresh) | [9] |
Table 2: Comparison of Common Protein Quantification Assays
The choice of quantification assay is crucial for accurate results. This table compares three widely used methods.
| Assay | Principle | Pros | Cons | Citation(s) |
| Bradford | Coomassie dye binding to protein | Fast, simple, high sensitivity | Sensitive to interference from detergents | [10] |
| BCA (Bicinchoninic Acid) | Protein reduces Cu²⁺ to Cu¹⁺ | Compatible with most detergents | Requires longer incubation | [10] |
| Lowry | Reaction with Folin-Ciocalteu reagent | High accuracy and sensitivity | Time-consuming, sensitive to many interfering substances | [10] |
| Amino Acid Analysis (AAA) | Hydrolysis followed by amino acid quantification | Highly accurate for net peptide content | Requires specialized equipment, complex procedure | [11][12] |
Experimental Protocols
Protocol 1: Acidic Extraction of this compound with Enhanced Stability
This protocol incorporates strategies to minimize degradation from proteolysis and oxidation.
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Extraction Buffer: 1 M Acetic Acid
-
Protease Inhibitor Cocktail (commercial, broad-spectrum)
-
Dithiothreitol (DTT)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Refrigerated Centrifuge (4°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation: Pre-cool the mortar, pestle, and all buffers/solutions to 4°C or place them on ice.
-
Buffer Formulation: Just before use, add the protease inhibitor cocktail (at the manufacturer's recommended concentration) and DTT (to a final concentration of 5 mM) to the required volume of 1 M Acetic Acid Extraction Buffer.
-
Sample Homogenization: Weigh the plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using the pre-cooled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a tube containing the prepared extraction buffer (use a ratio of approximately 1g of tissue per 10 mL of buffer). Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C on a rotator or shaker to ensure efficient extraction.
-
Clarification: Centrifuge the extract at 10,000 x g for 30 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble this compound fraction. Avoid disturbing the pellet.
-
Quantification: Determine the total protein concentration using a suitable method (e.g., BCA assay, as it is compatible with reducing agents).[10]
-
Storage: For short-term storage, keep the extract at 4°C. For long-term storage, create single-use aliquots and store them at -80°C to prevent degradation from freeze-thaw cycles.[8]
Visualizations
References
- 1. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Chemical Extraction Methods of Antimicrobial Peptides from Roots and Leaves of Extremophilic Plants: Anthyllis sericea and Astragalus armatus Collected from the Tunisian Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. Optimization of non-denaturing protein extraction conditions for plant PPR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 11. Accurate quantification of protein and amino acid content [altabioscience.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Interference of Detergents with Purothionin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of detergent interference in purothionin activity assays.
Frequently Asked Questions (FAQs)
Q1: What are purothionins and how do they exert their antimicrobial activity?
Purothionins are a class of small, cysteine-rich, and cationic antimicrobial peptides (AMPs) found in plants.[1][2] Their primary mechanism of action involves the disruption of microbial cell membranes. Due to their amphipathic nature, they can insert themselves into the lipid bilayer of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[3][4]
Q2: Why are detergents used in experiments involving purothionins?
Detergents are often indispensable in biochemical and molecular biology labs for various purposes.[5] They are commonly used to lyse cells for protein extraction, to solubilize and stabilize proteins (especially membrane-associated proteins), and to prevent non-specific binding in various assays.[6][7]
Q3: How can detergents interfere with this compound activity assays?
Detergent interference in this compound activity assays can occur through several mechanisms:
-
Micellar Sequestration: Above their critical micelle concentration (CMC), detergent molecules form micelles that can entrap the this compound peptides, preventing them from reaching the bacterial cell membrane.[8]
-
Protein Denaturation: Harsh detergents, particularly ionic ones like SDS, can denature purothionins, altering their three-dimensional structure and reducing their antimicrobial activity.
-
Interaction with Assay Components: Detergents can interact with assay reagents, such as colorimetric dyes, leading to inaccurate readings.[9]
-
Alteration of Bacterial Membranes: Sub-CMC concentrations of some detergents can alter the permeability of bacterial membranes, which can either potentiate or antagonize the effect of purothionins.[10][11]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a detergent above which micelles spontaneously form.[12][13] Below the CMC, detergent molecules exist as monomers. The CMC is a critical parameter because the interfering effects of detergents, such as micellar sequestration, are most pronounced at concentrations above the CMC.[8] The CMC of a detergent can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[12]
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: The detergent concentration in your assay buffer is above its CMC, leading to micellar sequestration of the this compound.
-
Troubleshooting Steps:
-
Determine the CMC of the detergent in your specific assay buffer.
-
If the detergent concentration is above the CMC, reduce it to a level below the CMC.
-
If the detergent is essential for your experiment, consider switching to a detergent with a higher CMC.
-
Alternatively, use methods to remove the detergent from your this compound sample before the assay, such as dialysis or size-exclusion chromatography.[6]
-
Problem 2: Inconsistent or non-reproducible results in this compound activity assays.
-
Possible Cause: The detergent in your sample is interacting with the assay components or the microtiter plate.
-
Troubleshooting Steps:
-
Run a control experiment with the detergent alone (without this compound) to check for any background signal or interference.
-
Consider using low-binding microtiter plates to minimize non-specific interactions.
-
If using a colorimetric assay, ensure that the detergent does not interfere with the dye. You may need to consult the assay kit's manual for a list of interfering substances.
-
Problem 3: Complete loss of this compound activity.
-
Possible Cause: The detergent is denaturing the this compound.
-
Troubleshooting Steps:
-
Avoid using harsh ionic detergents like SDS if possible.
-
If an ionic detergent is necessary, use the lowest effective concentration and keep the incubation time as short as possible.
-
Consider using a milder, non-ionic, or zwitterionic detergent like Triton X-100 or CHAPS.[14]
-
Quantitative Data Summary
The following tables provide a summary of the Critical Micelle Concentration (CMC) for common detergents and an illustrative example of how their presence might affect this compound activity assays.
Table 1: Critical Micelle Concentration (CMC) of Common Detergents
| Detergent | Type | Molecular Weight (Da) | CMC (mM) | CMC (% w/v) |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | ~0.012-0.056 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.4 | 7-10 | ~0.20-0.29 |
| CHAPS | Zwitterionic | 614.9 | 6-10 | ~0.37-0.61 |
| Tween 20 | Non-ionic | ~1228 | ~0.06 | ~0.0074 |
Note: CMC values can vary with temperature, pH, and ionic strength of the buffer.[12]
Table 2: Illustrative Example of Detergent Interference on this compound MIC Values against a Gram-Positive Bacterium
| Detergent | Concentration (% w/v) | Expected MIC of this compound (µg/mL) | Potential Mechanism of Interference |
| None (Control) | 0 | 8 | - |
| Triton X-100 | 0.005 (Below CMC) | 4-8 | Increased membrane permeability |
| Triton X-100 | 0.1 (Above CMC) | 16-32 | Micellar sequestration |
| SDS | 0.01 (Below CMC) | 8-16 | Partial denaturation/charge interference |
| SDS | 0.5 (Above CMC) | >64 | Significant denaturation and sequestration |
| CHAPS | 0.1 (Below CMC) | 8 | Minimal interference |
| CHAPS | 1.0 (Above CMC) | 16-32 | Micellar sequestration |
Disclaimer: The data in Table 2 is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific experimental conditions, the this compound variant, and the target microorganism. Empirical validation is essential.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard antimicrobial susceptibility testing methods.
Materials:
-
This compound stock solution
-
Test microorganism (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well low-binding microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture the test microorganism in MHB to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB in the microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Considerations for Detergent Interference:
-
If detergents are present in the this compound sample, ensure the final concentration in each well is below the detergent's CMC.
-
Run a parallel plate with the same concentrations of detergent in the absence of this compound to check for any direct effects of the detergent on bacterial growth.
Protocol 2: Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Same as for the broth microdilution assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation: Prepare tubes with a logarithmic-phase bacterial culture at a concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Add this compound: Add this compound to the tubes at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of the aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
References
- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptides and Their Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Triton X-100 counteracts antibiotic resistance of Enterococcus faecalis: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Triton X-100 on Microbial Growth in Bioprocessing [eureka.patsnap.com]
- 12. Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20200291065A1 - Compositions and methods for removal of detergents from aqueous solutions - Google Patents [patents.google.com]
- 14. CHAPS detergent - Wikipedia [en.wikipedia.org]
Technical Support Center: Recombinant Purothionin Refolding
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful refolding of denatured recombinant purothionin.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence refolding?
A1: Purothionins are small (~5 kDa), basic, and cysteine-rich plant antimicrobial peptides.[1][2] Their structure is stabilized by four disulfide bridges, which are critical for their biological activity.[3] The molecule is amphipathic and resembles the Greek letter gamma (Γ), with one arm formed by two antiparallel α-helices and the other by a short antiparallel β-sheet.[2][3] The high cysteine content necessitates a carefully controlled redox environment during refolding to ensure correct disulfide bond formation.[4]
Q2: Why does recombinant this compound often form inclusion bodies in E. coli?
A2: Overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of insoluble aggregates known as inclusion bodies.[5][6] This is often because the rate of protein synthesis surpasses the capacity of the cellular machinery for proper folding and post-translational modifications.[5] For a cysteine-rich protein like this compound, the reducing environment of the E. coli cytoplasm is not conducive to the formation of the multiple disulfide bonds required for its native structure, leading to misfolding and aggregation.
Q3: What is the primary mechanism of this compound's biological activity?
A3: Purothionins exhibit toxic activity against a wide range of organisms, including bacteria, fungi, and mammalian cells.[2][3] Their toxicity is primarily attributed to their ability to form ion channels in cell membranes, which disrupts essential ion gradients and leads to cell death.[7][8] This function is dependent on the protein's correct three-dimensional structure, making proper refolding crucial for obtaining biologically active recombinant this compound.
Q4: What are the general steps for recovering active this compound from inclusion bodies?
A4: The general strategy involves three main stages:
-
Inclusion Body Isolation and Washing: Cells are lysed, and the dense inclusion bodies are separated from soluble components by centrifugation.[9] Washing with mild detergents or low concentrations of chaotropic agents removes contaminants.[9]
-
Solubilization and Denaturation: The washed inclusion bodies are solubilized using strong denaturants (e.g., Guanidine-HCl or Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break incorrect disulfide bonds and fully unfold the protein.[9]
-
Refolding: The denatured protein is transferred to a refolding buffer where the denaturant is removed, allowing the protein to fold into its native conformation. This step often requires a redox system (e.g., GSH/GSSG) to facilitate correct disulfide bond formation.[4][9]
Experimental Protocols
Protocol 1: Inclusion Body Solubilization
This protocol details the steps for solubilizing recombinant this compound expressed as inclusion bodies in E. coli.
-
Harvest and Lyse Cells: Centrifuge the E. coli culture to pellet the cells. Resuspend the cell paste in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lyse the cells using high-pressure homogenization or sonication.[10]
-
Isolate and Wash Inclusion Bodies: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet sequentially with:
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate at room temperature with gentle agitation for 2-4 hours, or overnight at 4°C.
-
Clarify Solubilized Protein: Centrifuge the solution at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble aggregates that could seed precipitation during refolding.[9] Collect the supernatant containing the denatured this compound.
Protocol 2: this compound Refolding by Dilution
This protocol describes a common method for refolding the solubilized this compound.
-
Prepare Refolding Buffer: Prepare a chilled (4°C) refolding buffer. The optimal composition should be determined empirically, but a good starting point is provided in the table below.
-
Rapid Dilution: Add the clarified, denatured this compound solution drop-wise into a vigorously stirring volume of chilled refolding buffer. A dilution factor of 1:50 to 1:100 is recommended to reduce the denaturant concentration and minimize protein aggregation.[5] The final protein concentration should be low, typically in the range of 10-50 µg/mL.[10]
-
Incubate: Allow the refolding reaction to proceed at 4°C for 24-48 hours with gentle, continuous stirring to promote correct disulfide bond formation and folding.
-
Concentrate and Purify: After incubation, concentrate the refolded protein solution using techniques like tangential flow filtration (TFF) or chromatography. Proceed immediately to purification.
Data Presentation
Table 1: Buffer Compositions for this compound Solubilization and Refolding
| Buffer Type | Component | Concentration | Purpose |
| Solubilization Buffer | Guanidine-HCl (GdnHCl) | 6 M | Strong denaturant to unfold the protein. |
| Tris-HCl, pH 8.5 | 50 mM | Buffering agent. | |
| Dithiothreitol (DTT) | 20 mM | Reducing agent to break disulfide bonds.[9] | |
| Refolding Buffer | Tris-HCl, pH 8.5 | 50 mM | Buffering agent. |
| L-Arginine | 0.4 - 0.8 M | Aggregation suppressor. | |
| Reduced Glutathione (GSH) | 1 mM | Component of the redox shuffling system.[4] | |
| Oxidized Glutathione (GSSG) | 0.1 mM | Component of the redox shuffling system.[4] | |
| EDTA | 1 mM | Chelates metal ions that can catalyze oxidation. |
Visualizations
Caption: Experimental workflow for recombinant this compound refolding.
Troubleshooting Guide
Q: My protein precipitates immediately upon dilution into the refolding buffer. What can I do?
A: This is a common issue caused by rapid removal of the denaturant, leading to aggregation.
-
Decrease Protein Concentration: The most effective strategy is to refold at the lowest feasible protein concentration.[10] Try diluting your sample further.
-
Optimize L-Arginine Concentration: L-Arginine acts as an aggregation suppressor. Try increasing its concentration in the refolding buffer (up to 1 M).
-
Use Step-wise Dialysis: Instead of rapid dilution, try step-wise dialysis to remove the denaturant more gradually.[5] This involves dialyzing the solubilized protein against buffers with decreasing concentrations of GdnHCl (e.g., 4M, 2M, 1M, 0M).[11]
Caption: Logic diagram for troubleshooting protein precipitation.
Q: The refolding yield is very low, and the final protein is inactive. How can I improve this?
A: Low yield of active protein often points to incorrect disulfide bond formation or misfolding.
-
Optimize Redox Shuttle: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is critical. The typical 10:1 ratio is a starting point.[4] Empirically test different ratios (e.g., 5:1, 2:1) and concentrations to find the optimal redox potential for this compound.
-
Check Buffer pH: The pH of the refolding buffer should be slightly alkaline (pH 8.0-9.0) to promote the thiol-disulfide exchange reaction necessary for correct bond formation.
-
Add Stabilizing Agents: Including additives like glycerol (5-10%) or low concentrations of non-detergent sulfobetaines (NDSBs) in the refolding buffer can sometimes improve folding efficiency and stability.[11]
Q: How can I confirm that my refolded this compound is correctly folded and active?
A: Several methods can be used to assess the quality of the refolded protein.
-
Chromatographic Analysis: Correctly folded protein often has a different retention time on Reverse-Phase HPLC (RP-HPLC) compared to its denatured or misfolded forms.[12] Size-exclusion chromatography can also separate monomers from aggregates.
-
Spectroscopy: Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the refolded protein and compare it to known structures of native thionins.
-
Activity Assay: The ultimate test is a functional assay. Since purothionins are antimicrobial, you can perform a microbial growth inhibition assay (e.g., against a sensitive yeast or bacterial strain) to confirm biological activity.[2] Comparing its activity to a commercially available standard, if possible, is ideal.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Synthetic Purothionin Peptide Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic purothionin peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound peptide not dissolving in aqueous buffer?
A1: The solubility of peptides is primarily dictated by their amino acid composition and sequence. Purothionins, being amphipathic, often contain a high proportion of hydrophobic (non-polar) amino acid residues like Leucine, Valine, and Phenylalanine, which significantly decreases their aqueous solubility.[1][2] Other contributing factors include:
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH where it has no net charge.[1]
-
Secondary Structure: The tendency to form stable secondary structures, particularly β-sheets, can lead to self-assembly and aggregation, which reduces solubility.[1]
-
Peptide Length: Longer peptide chains have a greater propensity to aggregate and precipitate.[1]
Q2: How do I determine the best initial solvent for my peptide?
A2: A systematic approach based on the peptide's net charge is the most effective starting point. It is highly recommended to test solubility on a small amount of the peptide first.[1][3]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. Sum these values to get the net charge at neutral pH.[1][4]
-
Select Solvent Based on Charge:
-
Basic Peptides (Net Positive Charge): Attempt to dissolve in sterile water or a dilute acidic solution like 10% acetic acid.[1][4][5]
-
Acidic Peptides (Net Negative Charge): Try dissolving in sterile water or a dilute basic solution, such as 0.1M ammonium bicarbonate.[1][4][6]
-
Neutral/Hydrophobic Peptides (Net Zero Charge): These typically require a small amount of an organic solvent for initial dissolution.[4][5]
-
Q3: My peptide is predicted to be hydrophobic. What is the recommended solubilization strategy?
A3: For peptides with over 50% hydrophobic residues, an organic co-solvent is generally necessary.[2][3]
-
Dissolve the peptide in a minimal volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) is preferred for its low toxicity in biological assays, but dimethylformamide (DMF) or acetonitrile can also be used.[2][3]
-
Once fully dissolved, slowly add the aqueous buffer of choice to the peptide solution dropwise while vortexing to reach the desired final concentration.[4][6]
-
If the peptide begins to precipitate, the solubility limit has been reached.[6]
Q4: Can I use sonication or heating to help dissolve my peptide?
A4: Yes, both methods can be effective but should be used with caution.
-
Sonication: A brief sonication can help break up small aggregates and facilitate dissolution. It is a recommended step in standard solubilization procedures.[3][4][7]
-
Gentle Warming: Warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[2][3] However, excessive heat can cause peptide degradation or irreversible aggregation.
Q5: What should I do if my peptide precipitates out of solution after initial dissolution?
A5: This indicates that the peptide is not stable in the final buffer conditions. If precipitation occurs, you can try re-lyophilizing the sample to remove the volatile buffer and attempt dissolution again in a different solvent system.[7] Alternatively, consider that the final concentration may be too high for that specific buffer.
Q6: Are there any solvents I should avoid?
A6: Yes. If your this compound peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using DMSO as a solvent, as it can oxidize these residues.[3][8] For these peptides, use oxygen-free buffers and consider alternative organic solvents like DMF.[3][7]
Q7: How can I prevent my peptide from aggregating over time in solution?
A7: Peptide aggregation is a common issue, especially for those prone to forming β-sheets.[1][9] To minimize this:
-
pH and Ionic Strength: Store peptide solutions at a pH of 5-6 in sterile buffers, as this is often a range of good stability.[1] Changes in pH, temperature, and ionic strength can all promote aggregation.[10][11]
-
Storage: Store stock solutions at -20°C or below. For long-term storage, it is best to store peptides in their lyophilized form.[5]
-
Additives: In some cases, denaturing agents like 6M guanidine or urea can reduce aggregation, but these are often incompatible with biological assays.[3]
Q8: For future syntheses, how can I design this compound peptides with better solubility?
A8: If you have the flexibility to modify the peptide sequence, several strategies can significantly improve intrinsic solubility:
-
Amino Acid Substitution: Strategically replace hydrophobic amino acids with more hydrophilic or charged ones (e.g., replacing a Leucine with a Lysine or a Glycine).[1][8]
-
Terminal Modifications: For acidic peptides, C-terminal amidation can improve solubility. For basic peptides, N-terminal acetylation can help.[8][12]
-
Solubility-Enhancing Tags: Attaching a tag like polyethylene glycol (PEG) can dramatically improve the solubility and stability of a peptide.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide forms a gel or cloudy suspension after adding solvent. | The peptide has not fully dissolved and is suspended; it may be forming intermolecular hydrogen bonds.[2][7] | 1. Briefly sonicate the mixture to aid dissolution.[3] 2. If still cloudy, the peptide is likely insoluble in the current solvent. Lyophilize to remove the solvent and try a stronger organic solvent (e.g., DMSO, DMF).[7] |
| Peptide is insoluble in all tested aqueous buffers and organic solvents. | The peptide has severely aggregated, potentially during synthesis or post-cleavage processing.[14] | 1. Consider using a strong denaturant like 6M Guanidine-HCl or 6M Urea, but note this may be incompatible with your assay.[3] 2. For future syntheses, consider adding detergents like SDS during the cleavage step to prevent initial aggregation.[14] |
| Peptide solubility is inconsistent between different lyophilized batches. | Variations in the final purification and lyophilization process can affect the peptide's final salt form and aggregation state. | 1. Re-evaluate the net charge of the peptide; the counter-ion (e.g., TFA from HPLC) can affect the overall charge and solubility. 2. Ensure a consistent and thorough lyophilization process to remove all residual solvents and moisture. |
Quantitative Data Summary
Table 1: Classification of Amino Acids by Hydrophilicity
| Category | Amino Acids | Charge at pH 7 | General Impact on Solubility |
| Hydrophobic (Non-polar) | Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | Neutral | Decrease aqueous solubility, especially when content >50%.[2][3] |
| Hydrophilic (Polar, Uncharged) | Glycine (G), Serine (S), Threonine (T), Cysteine (C), Asparagine (N), Glutamine (Q) | Neutral | Generally improve aqueous solubility. |
| Acidic (Polar, Charged) | Aspartic Acid (D), Glutamic Acid (E) | Negative | Significantly increase solubility at pH > pI.[1] |
| Basic (Polar, Charged) | Lysine (K), Arginine (R), Histidine (H) | Positive | Significantly increase solubility at pH < pI.[1] |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Method | Advantages | Considerations & Limitations |
| pH Adjustment | Dissolve in buffer with pH ≥ 2 units away from the peptide's pI.[1] | Simple, effective for charged peptides. | May affect peptide stability or activity. |
| Organic Co-solvents | Use DMSO, DMF, ACN for initial dissolution of hydrophobic peptides.[3][4] | Highly effective for non-polar peptides. | May be incompatible with assays; DMSO can oxidize Cys, Met, Trp.[3][8] |
| Sonication | Apply brief bursts of sonication to the peptide suspension.[3][4] | Helps break up aggregates and improves dissolution rate. | Can generate heat; should be done on ice.[3] |
| Sequence Modification | Replace hydrophobic residues with hydrophilic ones; add charged residues.[1][8] | Provides a permanent solution for solubility issues. | Requires re-synthesis; may alter biological activity. |
| PEGylation | Covalently attach Polyethylene Glycol (PEG) chains.[12][13] | Greatly enhances solubility, stability, and circulation half-life. | Increases molecular weight; may affect peptide-target binding. |
Experimental Protocols & Visualizations
Protocol 1: Systematic Solubilization Workflow
This protocol provides a step-by-step method for efficiently determining the optimal solvent for a new synthetic this compound peptide.
Methodology:
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[3][5] Centrifuge the vial briefly to collect all the powder at the bottom.[3]
-
Initial Assessment: Calculate the peptide's net charge based on its amino acid sequence.
-
Small-Scale Test: Aliquot a small amount of the peptide (e.g., 1 mg) for solubility testing to avoid risking the entire batch.[3][12]
-
Solvent Selection (based on charge):
-
If the peptide is basic , add a small volume of sterile deionized water. If it does not dissolve, add 10% acetic acid dropwise until the peptide dissolves.
-
If the peptide is acidic , add a small volume of sterile deionized water. If it does not dissolve, add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.
-
If the peptide is neutral/hydrophobic , add a minimal volume of DMSO (e.g., 20-50 µL) and vortex.
-
-
Sonication: If the peptide is still not dissolved, sonicate the vial in a water bath for 10-second intervals, chilling on ice in between.[3]
-
Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer to reach the final target concentration.
-
Final Check: A fully solubilized peptide will result in a clear, particle-free solution.[3] If the solution is cloudy, it is not fully dissolved. Centrifuge the solution before use to pellet any undissolved material.[4]
Caption: Workflow for systematic peptide solubility testing.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol allows for the quantitative monitoring of β-sheet formation, a hallmark of peptide aggregation, which is often a root cause of poor solubility.
Methodology:
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of 25 µM ThT in a suitable assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Sample Preparation:
-
Dissolve the synthetic this compound peptide in the appropriate buffer to the desired concentration.
-
In a 96-well black, clear-bottom plate, add 10 µL of the peptide solution to 190 µL of the 25 µM ThT working solution.
-
Include a buffer-only control (ThT working solution without peptide).
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the peptide sample readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid-like fibril formation and aggregation.[9]
-
Caption: General pathway of peptide aggregation from monomers to fibrils.
Diagram: Key Factors Influencing Peptide Solubility
This diagram illustrates the interconnected factors that researchers must consider when troubleshooting the solubility of synthetic this compound peptides.
Caption: Interplay of factors governing peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. medium.com [medium.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Purothionin and Plant Defensins
For Immediate Release
[City, State] – A comprehensive review of available experimental data highlights the distinct mechanisms and antifungal potential of two important classes of plant-derived antimicrobial peptides (AMPs): purothionins and plant defensins. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Antifungal Peptides
Purothionins and plant defensins are naturally occurring peptides that form a crucial part of the plant's innate immune system, protecting them against a wide array of fungal pathogens.[1] Purothionins, originally isolated from wheat, are small (~5 kDa), cationic peptides stabilized by three to four disulfide bonds.[2] Plant defensins are also small (45–54 amino acids), cationic, and cysteine-rich peptides, but they possess a characteristic three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and a triple-stranded antiparallel β-sheet.[3][4] While both exhibit potent antifungal properties, their structural differences translate into distinct modes of action and efficacy profiles.
Comparative Antifungal Efficacy
The antifungal activity of these peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit fungal growth by 50%.[5] While direct comparative studies are limited, data from various sources indicate that both peptide families are active in the low micromolar range against a broad spectrum of fungi.
Plant defensins, in particular, have been extensively studied, with some exhibiting IC50 values ranging from 0.08 to 10 μM against various plant pathogenic fungi.[4][5] For example, the radish defensin Rs-AFP2 has an IC50 of 0.08 to 5 μM against Pyricularia oryzae.[5] Purothionins also display broad-spectrum toxicity against fungal cells, often attributed to their ability to permeabilize cell membranes.[2]
Table 1: Summary of Antifungal Activity Data
| Peptide Class | Representative Peptide | Target Fungus | Efficacy Metric (µM) | Reference |
| Plant Defensin | Rs-AFP2 | Pyricularia oryzae | IC50: 0.08 - 5 | [5] |
| Plant Defensin | MsDef1 | Verticillium dahliae | Strong Resistance (in planta) | [6] |
| Plant Defensin | NaD1 | Candida albicans | Synergistic with BPTI | [7] |
| Plant Defensin | MtDef4-derived peptide | Botrytis cinerea | MIC: < 6 | [8] |
| Purothionin | β-purothionin | General Fungi/Yeast | Broad Toxicity | [2][9] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.
Mechanisms of Antifungal Action
The primary difference in the antifungal activity between purothionins and plant defensins lies in their mechanism of action.
Purothionins: The prevailing mechanism for purothionins is the direct disruption of the fungal cell membrane.[10] Their cationic nature facilitates electrostatic interaction with negatively charged components of the fungal membrane. This interaction leads to membrane permeabilization, the formation of ion channels, and ultimately, the dissipation of essential ion gradients, causing cell death.[9][10] This broad mechanism also accounts for their toxicity to a range of other cell types, including bacteria and mammalian cells.[9]
Plant Defensins: The mechanism of plant defensins is generally more complex and often more specific. While they also interact with the fungal cell membrane, this is often just the initial step.[3][11] Many defensins recognize and bind to specific sphingolipids, such as glucosylceramides (GlcCer), in the fungal membrane.[1] Following this interaction, they can be internalized into the fungal cell, where they may interfere with various cellular processes, including ion channel function, protein synthesis, and the induction of reactive oxygen species (ROS).[1][3] Some defensins, like NaD1, can oligomerize and form pores, but this is often a secondary effect that occurs at concentrations higher than what is needed for growth inhibition.[3] Unlike purothionins, many plant defensins show limited or no activity against bacteria.[1]
Experimental Protocols
Evaluating the antifungal efficacy of these peptides involves standardized methodologies. The broth microdilution assay is a cornerstone for determining the MIC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method quantifies the lowest concentration of a peptide that inhibits the visible growth of a fungus.
-
Preparation of Fungal Inoculum:
-
Select 3-5 fresh fungal colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth, Potato Dextrose Broth).
-
Incubate at an appropriate temperature (e.g., 37°C) with shaking until the culture reaches a desired growth phase (e.g., mid-logarithmic).
-
Dilute the fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.[12]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the this compound or plant defensin in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.[12]
-
-
Incubation:
-
Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted peptide.
-
Include a positive control (fungus without peptide) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the test fungus for 24-48 hours.
-
-
Data Analysis:
Conclusion
Both purothionins and plant defensins represent promising candidates for the development of novel antifungal agents. Purothionins exhibit broad-spectrum activity through direct membrane disruption, which may be advantageous for wide-ranging applications but also presents challenges regarding specificity. Plant defensins, conversely, often employ more sophisticated and specific mechanisms, potentially offering a higher therapeutic index and lower off-target effects. The choice between these peptides for therapeutic or agricultural applications will depend on the specific fungal target, the required spectrum of activity, and the tolerance for potential cytotoxicity. Further head-to-head comparative studies using standardized protocols are necessary to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Plant defensins: Defense, development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 5. Antifungal defensins and their role in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ets-staffing.com [ets-staffing.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Plant defensin MtDef4‐derived antifungal peptide with multiple modes of action and potential as a bio‐inspired fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Plant Defensins as an Alternative Tool to Combat Candidiasis [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences Between α-Purothionin and β-Purothionin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural characteristics of α-purothionin and β-purothionin, two closely related plant toxins from wheat (Triticum aestivum). These small, cysteine-rich proteins are of significant interest for their antimicrobial and cytotoxic properties. Understanding their structural nuances is crucial for elucidating their mechanisms of action and for potential applications in drug development.
Primary Structure: Amino Acid Sequence Comparison
Both α-purothionin and β-purothionin are composed of 45 amino acid residues.[1][2] The primary structural difference lies in a few key amino acid substitutions. There are two main isoforms of α-purothionin, designated α1 and α2, which themselves differ slightly. For the purpose of this comparison, we will focus on α1-purothionin and β-purothionin.
The sequences of α1-purothionin and β-purothionin differ at five positions.[3] A notable substitution is at position 42, where a glycine in α1-purothionin is replaced by an aspartic acid in β-purothionin, altering the net charge of the protein.[3]
Table 1: Amino Acid Sequence Alignment of α1-Purothionin and β-Purothionin
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 |
| α1-Purothionin | K | S | C | C | R | S | T | L | G | R | N | C | Y | N | L | C | R | A | R | G | A | Q | K | L | C |
| β-Purothionin | K | S | C | C | R | S | T | L | G | R | N | C | Y | N | L | C | R | A | R | G | A | Q | K | L | C |
| Difference |
| Position | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 | 37 | 38 | 39 | 40 | 41 | 42 | 43 | 44 | 45 |
| α1-Purothionin | A | N | V | C | R | C | K | I | T | S | G | L | S | C | P | K | G | F | P | K |
| β-Purothionin | A | N | V | C | R | C | K | L | T | S | G | L | S | C | P | K | D | F | P | K |
| Difference | I/L | G/D |
Note: The sequences are derived from UniProt entries P01543 (for α1-purothionin, designated as Purothionin A-1) and Q9T0P2 (for β-purothionin).
Secondary and Tertiary Structure
Despite the differences in their primary sequences, both α-purothionin and β-purothionin adopt a similar overall three-dimensional fold. This structure is characterized by a compact arrangement of two α-helices and a small, antiparallel β-sheet, resembling the Greek letter 'Γ'.[4][5] This conserved fold is stabilized by a network of four intramolecular disulfide bonds.
Disulfide Bridge Connectivity
The disulfide bond pattern is a critical feature for the stability and function of purothionins. Studies on this compound A-II, an isoform of α-purothionin, have elucidated the precise connectivity of the eight cysteine residues.[1] This pattern is highly conserved across the this compound family, including the β-isoform. The four disulfide bridges are formed between the following cysteine pairs:
-
Cys3 – Cys39
-
Cys4 – Cys31
-
Cys12 – Cys29
-
Cys16 – Cys25
This intricate network of disulfide bonds rigidly holds the α-helical and β-sheet regions together, defining the compact and stable tertiary structure of the molecule.
Experimental Protocols for Structural Determination
The three-dimensional structures of α-purothionin and β-purothionin have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.
NMR Spectroscopy of α1-Purothionin
The solution structure of α1-purothionin was determined using a combination of two-dimensional NMR techniques, distance geometry, and restrained molecular dynamics.[4]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Purified α1-purothionin was dissolved in a suitable buffer, typically at a concentration of 1-3 mM. For certain experiments, the sample was prepared in D₂O to observe slowly exchanging amide protons.
-
NMR Data Acquisition: A suite of 2D NMR experiments was performed on a high-field NMR spectrometer.
-
COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided through-space correlations between protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. A set of 310 approximate interproton distance restraints were derived from these experiments.[4]
-
-
Resonance Assignment: The proton resonances were assigned to specific amino acids in the sequence using a sequential assignment strategy, which involves tracing connectivities between adjacent residues.
-
Structural Constraint Generation:
-
Distance Restraints: NOE cross-peak intensities were translated into upper-limit distance constraints between pairs of protons.
-
Torsion Angle Restraints: Vicinal spin-spin coupling constants (³J-couplings) were used to derive constraints on dihedral angles (φ) of the protein backbone. 27 φ backbone torsion angle restraints were obtained.[4]
-
Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in D₂O exchange experiments, were used to infer the presence of hydrogen bonds. Four distance restraints from hydrogen bonds were included.[4]
-
Disulfide Bond Restraints: Based on the known disulfide connectivity, 12 distance restraints were added to the calculations.[4]
-
-
Structure Calculation and Refinement: The collected constraints were used as input for distance geometry and restrained molecular dynamics calculations to generate an ensemble of structures consistent with the experimental data. The final structures were then refined to optimize their stereochemical quality.
X-ray Crystallography of β-Purothionin
The crystal structure of β-purothionin was determined at a resolution of 1.7 Å.[5]
Experimental Workflow:
References
- 1. Disulfide bonds of purothionine, a lethal toxin for yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino acid sequence of wheat beta-purothionin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Refinement of purothionins reveals solute particles important for lattice formation and toxicity. Part 2: structure of beta-purothionin at 1.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Purothionin vs. Other Thionin Analogs: A Comparative Activity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of purothionin and its analogs, a class of cysteine-rich plant antimicrobial peptides. Thionins are gaining increasing interest in the fields of drug development and agriculture due to their potent antimicrobial and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in research and development efforts.
Introduction to Thionins
Thionins are a family of small, basic peptides found in various plant tissues, where they play a crucial role in the defense against pathogens.[1] The first member of this family to be isolated and characterized was this compound from wheat endosperm.[2] Since then, a variety of thionin analogs have been discovered in other plant species, including viscotoxins from mistletoe, phoratoxins from American mistletoe, and hordothionins from barley.[2][3]
Structurally, thionins are characterized by a conserved framework of three to four disulfide bonds, which confers significant stability to the molecule.[1] Their amphipathic nature, with distinct hydrophobic and cationic regions, is critical for their biological activity.[1] The primary mechanism of action for thionins is believed to be the disruption of cell membranes, leading to increased permeability and eventual cell death.[3][4] This broad-spectrum activity makes them effective against a range of bacteria, fungi, and even tumor cells.[1][2]
Comparative Biological Activity
The biological activity of thionins is typically quantified by their minimum inhibitory concentration (MIC) against microbial strains and their half-maximal inhibitory concentration (IC50) or effective dose (ED50) against cancer cell lines. While a direct, comprehensive comparison across all thionin analogs under identical experimental conditions is challenging due to the varied nature of published studies, this section compiles available quantitative data to provide a comparative overview.
Antimicrobial Activity
Thionins exhibit potent activity against a broad spectrum of plant and human pathogens. Purothionins and hordothionins, found in cereals, have been extensively studied for their role in plant defense.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thionins
| Thionin Analog | Botrytis cinerea | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
| α-Purothionin | 5 - 12 | Data not consistently reported | Data not consistently reported | [3] |
| Hordothionin | Not specified | Active | Active | [3] |
Note: A direct comparison is limited by the lack of standardized testing across studies. The provided data for α-purothionin represents a range of IC50 values against different strains of Botrytis cinerea.
Cytotoxic Activity
Several thionin analogs, particularly viscotoxins and phoratoxins, have demonstrated significant cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development.
Table 2: Comparative Cytotoxic Activity (IC50/ED50) of Thionin Analogs against Cancer Cell Lines
| Thionin Analog | Cell Line | IC50/ED50 (µM) | Reference |
| Viscotoxin A1 | K562 (Leukemia) | 0.085 | [5] |
| Viscotoxin A2 | K562 (Leukemia) | 0.018 | [5] |
| Viscotoxin A3 | K562 (Leukemia) | 0.008 | [5] |
| Ligatoxin B | U-937-GTB (Lymphoma) | 1.8 | [2] |
| Ligatoxin B | ACHN (Renal Adenocarcinoma) | 3.2 | [2] |
Note: The data for viscotoxins represent the concentration required to increase NK cell-mediated lysis and are presented in nanomolar concentrations in the source, converted here to micromolar for consistency.
Mechanism of Action: Membrane Permeabilization
The primary mode of action for thionins is the disruption of the cell membrane's integrity. This process is thought to occur in a series of steps, initiated by the electrostatic interaction between the cationic thionin molecule and the negatively charged components of the target cell membrane, such as phospholipids.[3]
Following this initial binding, the hydrophobic regions of the thionin are thought to insert into the lipid bilayer, leading to the formation of pores or ion channels.[4][6] This disruption of the membrane results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]
Caption: Proposed mechanism of action for thionins leading to cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antimicrobial and cytotoxic activities of thionins.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum:
-
Streak the microbial strain on an appropriate agar plate and incubate under optimal conditions.
-
Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.
-
Dilute the bacterial or fungal suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Thionin Dilutions:
-
Prepare a stock solution of the thionin in a suitable solvent (e.g., sterile deionized water or a weak acid solution).
-
Perform serial two-fold dilutions of the thionin stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without thionin) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the thionin at which no visible growth of the microorganism is observed.
-
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment with Thionins:
-
Prepare serial dilutions of the thionin analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the thionin-containing medium.
-
Include a vehicle control (medium with the solvent used to dissolve the thionins).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the thionin that causes a 50% reduction in cell viability.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Membrane Permeabilization Assay
This assay measures the ability of a peptide to disrupt the integrity of the cell membrane using a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.[7][8]
Protocol:
-
Preparation of Cell Suspension:
-
Harvest microbial or cancer cells and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a specific density in the same buffer.
-
-
Treatment and Staining:
-
Add the thionin analog to the cell suspension at the desired concentration.
-
Immediately add propidium iodide to the cell suspension.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorometer or a fluorescence plate reader. The excitation and emission wavelengths for PI are typically around 535 nm and 617 nm, respectively.[8]
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the degree of membrane permeabilization.
-
Conclusion
This compound and its analogs represent a promising class of natural peptides with significant antimicrobial and cytotoxic potential. While their primary mechanism of action appears to be the disruption of cell membranes, the specific activity profile varies between different analogs. This guide provides a foundational comparison of their activities and the experimental protocols required for their evaluation. Further research involving standardized, head-to-head comparative studies is necessary to fully elucidate the structure-activity relationships within the thionin family and to identify the most promising candidates for therapeutic and agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svpss.in [svpss.in]
- 5. Mistletoe viscotoxins increase natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering a mechanism of membrane permeabilization by α-hordothionin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Antifungal Strategies: The Synergistic Potential of Purothionin with Conventional Fungicides
For researchers, scientists, and drug development professionals, the quest for more effective antifungal therapies is a constant challenge. The rise of drug-resistant fungal strains necessitates innovative approaches, including the exploration of combination therapies. This guide provides an objective comparison of the in vitro synergistic effects of purothionin, a plant-derived antimicrobial peptide, with conventional fungicides. By presenting supporting experimental data from analogous plant defense peptides, this document aims to illuminate the potential of these combined approaches in overcoming antifungal resistance and enhancing therapeutic efficacy.
Purothionins, a class of cysteine-rich peptides found in wheat and other plants, have long been recognized for their intrinsic antifungal properties. Their primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and eventual cell death. While potent on their own, emerging research into similar plant defense peptides, such as defensins and other thionin-like peptides, suggests that their true potential may lie in their ability to act synergistically with conventional antifungal drugs. This synergistic action can lead to a reduction in the required dosage of each agent, potentially minimizing toxicity and mitigating the development of resistance.
Synergistic Effects of Plant Defense Peptides with Conventional Fungicides: A Comparative Analysis
While direct studies on the synergistic effects of this compound with conventional fungicides are limited, extensive research on functionally and structurally similar plant defensins and thionin-like peptides provides a strong proxy for understanding their potential. The following tables summarize the quantitative data from in vitro studies investigating the synergistic interactions of these plant peptides with major classes of conventional fungicides against pathogenic fungi.
The synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through a checkerboard assay. A FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Activity of Plant Defensins with Echinocandins
| Plant Defensin | Conventional Fungicide | Fungal Species | FICI Value | Reference |
| HsAFP1 | Caspofungin | Candida albicans (planktonic) | ≤ 0.5 | [1] |
| HsAFP1 | Caspofungin | Candida albicans (biofilm) | ≤ 0.5 | [1] |
| NaD1, DmAMP1, RsAFP1, RsAFP2 | Caspofungin | Candida albicans | Synergistic | [2] |
Table 2: Synergistic Activity of Plant Defense Peptides with Polyenes
| Plant Defense Peptide | Conventional Fungicide | Fungal Species | FICI Value | Reference |
| HsAFP1 | Amphotericin B | Candida albicans (planktonic) | ≤ 0.5 | [1] |
| Synthetic Peptide (γ31-45PvD1++) | Amphotericin B | Candida albicans | 0.5 | [3] |
Table 3: Synergistic Activity of a Thionin-like Peptide with Azoles
| Thionin-like Peptide | Conventional Fungicide | Fungal Species | Inhibition Increase | Reference |
| CaThi | Fluconazole | Candida parapsilosis | Up to 100% | [4] |
| CaThi | Fluconazole | Candida albicans | Synergistic | [4] |
| CaThi | Fluconazole | Candida tropicalis | Synergistic | [4] |
Experimental Protocols
The evaluation of synergistic interactions between antifungal agents is predominantly carried out using the checkerboard broth microdilution method. The following is a detailed protocol for this key experiment.
Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro interaction between a plant peptide (e.g., this compound or a proxy) and a conventional fungicide against a specific fungal species.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Plant peptide (e.g., this compound) stock solution
-
Conventional fungicide stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Plate Setup:
-
A two-dimensional array of serial dilutions of the two compounds is prepared in the 96-well plate.
-
Typically, the plant peptide is serially diluted along the y-axis (rows), while the conventional fungicide is serially diluted along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Control wells containing each agent alone, a growth control (no agents), and a sterility control (no inoculum) are included.
-
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
Reading the Results: The minimum inhibitory concentration (MIC) is determined for each agent alone and in combination. The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (often ≥50% or ≥90% reduction in turbidity compared to the growth control).
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each combination that shows growth inhibition using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Experimental Workflow and Synergistic Mechanisms
To better understand the experimental process and the potential underlying mechanisms of synergy, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Proposed synergistic mechanism of this compound and a cell wall synthesis inhibitor.
The presented data and methodologies underscore the significant potential of combining this compound or similar plant-derived peptides with conventional fungicides. The synergistic interactions observed suggest a promising avenue for developing more robust antifungal therapies. Further research is warranted to explore the full spectrum of these combinations against a wider range of fungal pathogens and to elucidate the precise molecular mechanisms underpinning their synergistic effects. This knowledge will be crucial for the rational design of novel, effective, and sustainable antifungal treatments.
References
- 1. Synergistic Activity of the Plant Defensin HsAFP1 and Caspofungin against Candida albicans Biofilms and Planktonic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Plant Defensins as an Alternative Tool to Combat Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic action of synthetic peptides and amphotericin B causes disruption of the plasma membrane and cell wall in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Double-Edged Sword: Purothionin's Divergent Assault on Bacterial and Fungal Membranes
A comprehensive analysis reveals the nuanced mechanisms by which purothionin, a plant-derived antimicrobial peptide, disrupts the cellular integrity of two distinct microbial foes: bacteria and fungi. While the overarching strategy involves membrane permeabilization, the specific molecular interactions and consequential cellular damage differ significantly, dictated by the unique composition of their respective cell envelopes.
Purothionins, a class of small, cysteine-rich, and cationic peptides, are key players in the plant's innate immune system. Their broad-spectrum antimicrobial activity has garnered significant interest for potential applications in agriculture and medicine. This guide delves into a comparative analysis of this compound's mechanism of action against bacterial and fungal membranes, supported by experimental data and detailed protocols for researchers in the field.
The fundamental difference in the cell envelope architecture of bacteria and fungi dictates the varied modes of this compound's attack. Bacterial cell membranes are primarily composed of phospholipids and, in the case of Gram-negative bacteria, an outer membrane containing lipopolysaccharide (LPS). Fungal membranes, on the other hand, are characterized by the presence of ergosterol and a complex cell wall rich in chitin and glucans.
The Initial Encounter: Electrostatic Attraction and Binding
This compound's journey begins with an electrostatic attraction to the negatively charged components of the microbial cell surface. In bacteria, this includes the teichoic acids in the peptidoglycan layer of Gram-positive bacteria and the LPS of Gram-negative bacteria. For fungi, the initial binding is to negatively charged phospholipids in the plasma membrane and potentially to components of the fungal cell wall.
Breaching the Barriers: A Tale of Two Membranes
Once bound, this compound employs a multi-pronged strategy to compromise the membrane's integrity, leading to cell death.
On Bacterial Membranes:
This compound's interaction with bacterial membranes is characterized by its ability to:
-
Form Ion Channels: The peptide inserts itself into the lipid bilayer, forming cation-selective ion channels. This disrupts the electrochemical gradients across the membrane, leading to a loss of membrane potential and leakage of essential ions and metabolites.
-
Extract Phospholipids: this compound can remove phospholipids from the membrane, causing significant disruption to the bilayer's structure and integrity. This "detergent-like" effect further compromises the membrane's barrier function.
-
Penetrate the Hydrophobic Core: The amphipathic nature of this compound allows it to penetrate the hydrophobic core of the lipid bilayer, leading to further disorganization and eventual cell lysis.
The effectiveness of this compound can differ between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can present an additional barrier, although some studies suggest that this compound can still effectively permeabilize it.
On Fungal Membranes:
While also forming pores and disrupting the membrane potential, this compound's interaction with fungal membranes has unique features:
-
Interaction with Ergosterol: The primary sterol in fungal membranes, ergosterol, is a key target. While direct binding is still under investigation, the presence of ergosterol influences the membrane fluidity and organization, which in turn affects this compound's ability to insert and form pores.
-
Targeting of Specific Sphingolipids: Fungal membranes contain unique sphingolipids, such as glucosylceramides, which can serve as binding sites for antimicrobial peptides. The interaction with these lipids can be a crucial step in the antifungal mechanism.
-
Navigating the Fungal Cell Wall: Before reaching the plasma membrane, this compound must traverse the fungal cell wall, a complex matrix of chitin, β-glucans, and mannoproteins. While the cell wall can act as a barrier, some studies suggest that this compound can interact with and potentially disrupt its components, facilitating access to the plasma membrane.
Quantitative Comparison of this compound's Efficacy
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Thionin-Family Peptides
| Organism Type | Organism | Peptide | MIC (µg/mL) | Reference |
| Gram-positive Bacteria | Staphylococcus aureus | Cp-thionin II | 128 | [1] |
| Bacillus subtilis | Nigellothionins | Not specified | [2] | |
| Gram-negative Bacteria | Escherichia coli | Cp-thionin II | 64 | [1] |
| Pseudomonas syringae | Cp-thionin II | 42 | [1] | |
| Pseudomonas solanacearum | This compound | 3 - 6 | [3][4] | |
| Xanthomonas phaseoli | This compound | 6 - 12 | [4] | |
| Fungi | Aspergillus flavus | Nigellothionins | Not specified | [2] |
| Aspergillus fumigatus | Nigellothionins | Not specified | [2] | |
| Candida albicans | Plant Defensins (related family) | Not specified | [5] | |
| Yeasts | Purothionins | 4.7 (complete suppression) | [4] |
Note: This table provides representative values from the literature for thionin-family peptides. Direct comparative studies of a single this compound against a wide panel of bacteria and fungi under identical conditions are limited.
Visualizing the Mechanisms
To better understand the distinct pathways of this compound's action, the following diagrams illustrate the key steps involved in the disruption of bacterial and fungal membranes.
Caption: this compound's mechanism against bacterial membranes.
Caption: this compound's mechanism against fungal membranes.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Bacterial or fungal isolates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Membrane Permeabilization Assay (Calcein Leakage)
This assay measures the ability of this compound to disrupt membrane integrity by quantifying the leakage of a fluorescent dye from lipid vesicles.
Materials:
-
This compound solution
-
Lipid mixture (e.g., POPC:POPG for bacterial model; POPC:Ergosterol for fungal model)
-
Calcein
-
HEPES buffer
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50 mM) in HEPES buffer.
-
Remove free calcein from the LUV suspension by size-exclusion chromatography.
-
Add the calcein-loaded LUVs to the wells of a microplate.
-
Add different concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to a control well.
-
Calculate the percentage of leakage relative to the maximum leakage.
Membrane Depolarization Assay (DiSC3(5))
This assay assesses the effect of this compound on the membrane potential of microbial cells using a potential-sensitive fluorescent dye.
Materials:
-
This compound solution
-
Bacterial or fungal cell suspension
-
DiSC3(5) dye
-
HEPES buffer with glucose
-
Fluorometer
Procedure:
-
Wash and resuspend the microbial cells in HEPES buffer containing glucose.
-
Add DiSC3(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized cells.
-
Add different concentrations of this compound to the cell suspension.
-
Monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm), which corresponds to the release of the dye upon membrane depolarization.
Conclusion
This compound's antimicrobial activity stems from its ability to disrupt the fundamental barrier of microbial cells – the cell membrane. However, the precise mechanisms are tailored to the specific architecture of its target. Against bacteria, it acts as a channel-former and lipid-extractor, leading to rapid depolarization and lysis. In contrast, its assault on fungi involves a more complex interplay with the cell wall and specific membrane components like ergosterol and sphingolipids. A deeper understanding of these differential mechanisms is crucial for the development of this compound-based strategies to combat a wide range of microbial pathogens. Further research, including more extensive comparative MIC studies and detailed structural analyses of this compound-membrane interactions, will undoubtedly pave the way for novel and effective antimicrobial therapies.
References
Efficacy of Purothionin Versus Commercial Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a comparative analysis of the efficacy of purothionin, a plant-derived AMP, against commercially available antimicrobial peptides. The comparison is based on quantitative data from various scientific studies, with a focus on the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of this compound and various commercial AMPs is summarized in Table 1. The data, presented as MIC values in µg/mL, is compiled from multiple studies. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions, such as the specific microbial strains and susceptibility testing methods used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antimicrobial Peptides against Various Microorganisms.
| Antimicrobial Peptide | Microorganism | Gram Stain | MIC (µg/mL) |
| This compound | Pseudomonas solanacearum | Negative | - |
| Xanthomonas campestris | Negative | - | |
| Corynebacterium michiganense | Positive | - | |
| Polymyxin B | Escherichia coli | Negative | 0.5 |
| Klebsiella pneumoniae | Negative | 2 | |
| Acinetobacter baumannii | Negative | 0.5 - >64 | |
| Pseudomonas aeruginosa | Negative | 1 | |
| Melittin | Escherichia coli | Negative | 6.4 - 8 |
| Staphylococcus aureus | Positive | 6.4 - 8 | |
| Pseudomonas aeruginosa | Negative | 4 | |
| Acinetobacter baumannii (XDR) | Negative | 8 - 32 | |
| Klebsiella pneumoniae (KPC) | Negative | 32 | |
| Staphylococcus aureus (MRSA) | Positive | 8 - 32 | |
| Defensins (Human) | Listeria monocytogenes | Positive | - |
| Salmonella typhimurium | Negative | - | |
| Candida albicans | Fungus | - |
Note: A '-' indicates that specific MIC values were not available in the reviewed literature, although activity has been reported. XDR: Extensively Drug-Resistant; KPC: Klebsiella pneumoniae carbapenemase-producing; MRSA: Methicillin-resistant Staphylococcus aureus.
Mechanism of Action: A Shared Pathway of Membrane Disruption
Purothionins and many commercial AMPs, including polymyxin B and melittin, share a primary mechanism of action: the disruption of microbial cell membranes.[1][2][3] This process is initiated by the electrostatic attraction between the positively charged AMPs and the negatively charged components of the microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptides insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death due to the leakage of essential intracellular contents.[1][4]
Several models describe the process of membrane disruption by AMPs, including the barrel-stave, toroidal pore, and carpet models. While the specific model may vary between peptides and target membranes, the overarching principle of membrane permeabilization remains a common thread.
Caption: General signaling pathway for membrane-disrupting antimicrobial peptides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of AMPs.[4][5][6]
Experimental Workflow for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Peptide Stock Solution: Dissolve the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or a weak acid solution) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of peptide concentrations to be tested.
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in broth to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard). Further dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Add a standardized volume of the diluted microbial suspension to each well of the microtiter plate containing the serially diluted antimicrobial peptide. Include positive control wells (microorganism in broth without peptide) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial peptide in which there is no visible growth of the microorganism.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates significant antimicrobial activity against a range of plant pathogens. When compared to commercially available AMPs like polymyxin B and melittin, which are often targeted against human pathogens, a direct efficacy comparison is challenging due to the different target organisms and testing conditions reported in the literature. However, the available data suggests that this compound and these commercial AMPs operate through a similar membrane-disrupting mechanism. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative potency of this compound against a broader spectrum of clinically relevant microbes. The development of novel AMPs like this compound holds promise for addressing the growing challenge of antimicrobial resistance, and continued research into their efficacy and mechanisms of action is crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Adsorption Mechanisms of the Antimicrobial Peptide CIDEM-501 on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Antimicrobial Properties of Bee Venom Extracts and Melittins of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fungal Defenses: A Comparative Guide to Cross-Resistance Between Purothionin and Azoles
For Immediate Release
A Deep Dive into Fungal Cross-Resistance: Evaluating Purothionin and Azole Antifungals
In the ongoing battle against pathogenic fungi, the emergence of drug resistance poses a significant threat to public health. Azole antifungals, a cornerstone of anti-infective therapy, are increasingly challenged by resistant fungal strains. This guide provides a comparative analysis of the performance of this compound, a plant-derived antimicrobial peptide, and commonly used azole drugs, with a focus on the critical issue of cross-resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.
Executive Summary
This guide synthesizes available data on the in vitro activity of this compound and azoles against key fungal pathogens. While direct comparative studies on cross-resistance are limited, this report compiles minimum inhibitory concentration (MIC) data from various sources to provide a preliminary assessment. Furthermore, it details established mechanisms of azole resistance and proposes a standardized experimental workflow to systematically investigate the potential for cross-resistance between these two distinct classes of antifungal compounds.
Mechanisms of Action: A Tale of Two Strategies
Purothionins and azoles employ fundamentally different mechanisms to combat fungal growth.
-
Purothionins: These small, cysteine-rich peptides are a component of the plant's innate immune system. Their primary mode of action is believed to be the permeabilization of the fungal cell membrane, leading to leakage of cellular contents and cell death.[1] However, the exact mechanism is likely more complex and may involve interactions with intracellular targets.[2]
-
Azoles: This class of antifungal drugs, which includes fluconazole, itraconazole, and voriconazole, inhibits the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Quantitative Performance Data: A Comparative Overview
Table 1: Antifungal Activity of this compound and Thionin-like Peptides against Fungal Pathogens
| Fungal Species | Peptide | MIC (µg/mL) | Reference |
| Candida albicans | PuroA | 125 | [3] |
| Aspergillus flavus 3K | Nigellothionin NsW1 | 2.5 | [4] |
| Nigellothionin NsW2 | 2.5 | [4] | |
| Nigellothionin NsW4 | 5 | [4] | |
| Aspergillus fumigatus 2K | Nigellothionin NsW1 | 1.25 | [4] |
| Nigellothionin NsW2 | 1.25 | [4] | |
| Nigellothionin NsW4 | 2.5 | [4] | |
| Aspergillus oryzae 1K | Nigellothionin NsW1 | 2.5 | [4] |
| Nigellothionin NsW2 | 2.5 | [4] | |
| Nigellothionin NsW4 | 5 | [4] | |
| Fusarium solani | CaThi | 50 (for 83% inhibition) | [2] |
Table 2: Comparative MICs of Azoles against Susceptible and Resistant Fungal Isolates
Data for this table would be compiled from various studies to show the range of MICs for different azoles against well-characterized susceptible and resistant strains of Candida spp. and Aspergillus spp. This would highlight the clinical challenge of azole resistance. Due to the extensive and varied nature of this data across numerous publications, a representative summary is provided below.
| Fungal Species | Azole | MIC Range (µg/mL) - Susceptible | MIC Range (µg/mL) - Resistant |
| Candida albicans | Fluconazole | 0.25 - 2 | 8 - >64 |
| Itraconazole | 0.03 - 0.25 | 1 - >16 | |
| Voriconazole | 0.015 - 0.125 | 0.5 - >8 | |
| Aspergillus fumigatus | Itraconazole | 0.125 - 1 | 2 - >16 |
| Voriconazole | 0.125 - 1 | 2 - >16 | |
| Posaconazole | 0.03 - 0.25 | 0.5 - >8 |
Table 3: Synergistic Interaction of a Thionin-like Peptide and Fluconazole
A study on the thionin-like peptide CaThi from Capsicum annuum demonstrated a potent synergistic effect when combined with fluconazole against Fusarium solani.
| Compound | Concentration (µg/mL) | % Inhibition of F. solani |
| CaThi (alone) | < 50 | Low |
| Fluconazole (alone) | Not specified as inhibitory alone | Low |
| CaThi + Fluconazole | Concentrations that alone do not inhibit | 100% death |
Source: Adapted from a study on the antimicrobial activity of a thionin-like peptide.[2]
This finding is particularly noteworthy as it suggests that even if cross-resistance is not observed, combination therapies of thionins and azoles could be a promising strategy to overcome resistance and enhance antifungal efficacy.
Experimental Protocols: A Framework for Investigation
To systematically evaluate cross-resistance, a standardized experimental approach is essential. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Fungal isolates (including well-characterized azole-susceptible and resistant strains)
-
This compound (purified)
-
Azole antifungals (e.g., fluconazole, itraconazole, voriconazole, posaconazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for reading optical density)
-
Sterile water, DMSO (for drug solubilization)
Procedure:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A two-fold serial dilution of this compound and each azole is prepared in the 96-well plates using RPMI-1640 medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Inoculation: The prepared fungal inoculum is added to each well (except the sterility control).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For azoles, this is often a fungistatic endpoint, while for this compound, a fungicidal endpoint might be observed.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological pathways involved in drug resistance and for outlining experimental workflows.
Caption: Key mechanisms of azole resistance in fungal pathogens.
References
- 1. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of action of a thionin-like peptide from Capsicum annuum fruits and combinatorial treatment with fluconazole against Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the sequence of interactions of PuroA peptide with Candida albicans cells by live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nigellothionins from Black Cumin (Nigella sativa L.) Seeds Demonstrate Strong Antifungal and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Purothionin Residues Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of purothionin variants, focusing on how targeted amino acid substitutions impact their antimicrobial and cytotoxic functions. The information herein is synthesized from multiple research endeavors to offer a consolidated view of structure-function relationships in these potent plant defense peptides.
Introduction to Purothionins
Purothionins are a class of small, cysteine-rich, and cationic antimicrobial peptides (AMPs) found in plants, particularly in the seeds of Poaceae (grass) family members like wheat.[1][2] These peptides represent a crucial component of the plant's innate immune system, providing a first line of defense against pathogenic bacteria and fungi.[2] Their structure, typically around 5 kDa, is characterized by a conserved framework of cysteine residues that form multiple disulfide bonds, creating a stable, compact, and amphipathic molecule.[1][3] This structure, often resembling a Greek letter 'Γ' with alpha-helical and beta-sheet domains, is crucial for their biological activity.[2] The primary mechanism of action for purothionins involves the permeabilization of cell membranes, a process driven by the electrostatic interaction between the positively charged peptide and negatively charged components of microbial membranes.[4][5] This interaction leads to pore formation and membrane disruption, ultimately causing cell death.[4] Understanding the specific roles of individual amino acid residues is paramount for harnessing their therapeutic potential and designing novel antimicrobial agents with improved efficacy and selectivity.
Comparative Analysis of this compound Mutants
Site-directed mutagenesis is a powerful tool for elucidating the contribution of specific residues to the biological activity of purothionins. By systematically replacing amino acids and observing the resulting functional changes, researchers can map the determinants of antimicrobial potency and cytotoxicity.
Studies have shown that the cationic nature of these peptides is critical. Chemical modification of all amino groups, which neutralizes the molecule's positive charge, leads to a significant loss of toxicity against yeast and animal cells.[1] This underscores the importance of positively charged residues, such as lysine (Lys) and arginine (Arg), in the initial binding to negatively charged microbial membranes.
Furthermore, specific aromatic residues, like Tyrosine (Tyr), play a vital role. Modification of Tyr13 has been shown to abrogate the peptide's activity, suggesting its involvement in either structural integrity or direct interaction with the target membrane.[1] The conserved residues, particularly those in the groove between the two structural domains, are believed to be directly involved in binding to phospholipids.[1][6]
Below is a summary of hypothetical quantitative data based on typical findings in this compound mutagenesis studies.
Table 1: Comparative Antimicrobial Activity of this compound Variants
| Peptide Variant | Target Organism | MIC (µg/mL) | Fold Change vs. Wild-Type | Key Residue(s) Modified | Putative Role of Residue |
| Wild-Type β-Purothionin | Fusarium solani | 10 | 1.0 (Baseline) | - | - |
| K1A Mutant | Fusarium solani | 40 | 4.0 (Decrease) | Lys1 | Electrostatic interaction |
| R10A Mutant | Fusarium solani | 35 | 3.5 (Decrease) | Arg10 | Electrostatic interaction |
| Y13F Mutant | Fusarium solani | 50 | 5.0 (Decrease) | Tyr13 | Membrane insertion/H-bonding |
| C3S/C4S Mutant | Fusarium solani | >100 | >10.0 (Abolished) | Cys3, Cys4 | Disulfide bridge formation |
| K31R Mutant | Fusarium solani | 12 | 1.2 (Slight Decrease) | Lys31 | Electrostatic interaction |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: Comparative Hemolytic Activity of this compound Variants
| Peptide Variant | HC50 (µg/mL) | Fold Change vs. Wild-Type | Therapeutic Index (HC50/MIC) |
| Wild-Type β-Purothionin | 50 | 1.0 (Baseline) | 5.0 |
| K1A Mutant | 150 | 3.0 (Decrease) | 3.75 |
| R10A Mutant | 120 | 2.4 (Decrease) | 3.43 |
| Y13F Mutant | 180 | 3.6 (Decrease) | 3.6 |
| C3S/C4S Mutant | >400 | >8.0 (Decrease) | N/A |
| K31R Mutant | 45 | 0.9 (Slight Decrease) | 3.75 |
HC50: 50% Hemolytic Concentration. Higher values indicate lower cytotoxicity to red blood cells. Therapeutic Index is calculated against F. solani MIC.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols used in the functional analysis of this compound variants.
Site-directed mutagenesis is performed to introduce specific amino acid substitutions into the this compound gene.
-
Template Preparation : A plasmid containing the wild-type this compound gene is isolated and purified.
-
Primer Design : Complementary oligonucleotide primers containing the desired mutation are designed and synthesized.
-
PCR Amplification : A high-fidelity DNA polymerase is used to perform PCR with the template plasmid and mutagenic primers. This creates copies of the plasmid containing the desired mutation.
-
Template Removal : The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant plasmid.
-
Transformation : The resulting mutant plasmids are transformed into competent E. coli cells for propagation.
-
Sequence Verification : Plasmids are isolated from transformed colonies, and the gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Inoculum Preparation : A suspension of the target microorganism (e.g., Fusarium solani) is prepared and adjusted to a standard concentration (e.g., 10^5 colony-forming units/mL).
-
Peptide Dilution : The purified this compound variants are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the prepared microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 28°C for 48 hours for fungi).
-
MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
This assay assesses the cytotoxicity of the peptides against mammalian red blood cells.
-
Blood Collection : Fresh red blood cells (e.g., human or sheep) are collected and washed multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.
-
Cell Suspension : A 2% (v/v) suspension of the red blood cells is prepared in PBS.
-
Peptide Incubation : Serial dilutions of the this compound variants are prepared in PBS and mixed with the red blood cell suspension in a 96-well plate.
-
Controls : A negative control (PBS only, 0% hemolysis) and a positive control (Triton X-100, 100% hemolysis) are included.
-
Incubation : The plate is incubated at 37°C for 1 hour.
-
Measurement : The plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation : The percentage of hemolysis is calculated relative to the controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Visualizing Workflows and Mechanisms
Diagrams help to clarify complex processes involved in mutagenesis studies and the proposed mechanism of action.
Caption: Figure 1: Generalized Workflow for this compound Mutagenesis and Functional Validation
Caption: Figure 2: Proposed Mechanism of this compound Action
References
- 1. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering a mechanism of membrane permeabilization by α-hordothionin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of purothionin and nisin activity spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity spectra of two distinct antimicrobial peptides: purothionin, a plant-derived thionin, and nisin, a bacteriocin produced by Lactococcus lactis. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.
Executive Summary
This compound and nisin are both cationic antimicrobial peptides with potent activity against a range of microorganisms. However, their origins, primary targets, and mechanisms of action differ significantly. Nisin is well-established as a food preservative with a strong, narrow-spectrum activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited without the aid of chelating agents. This compound, a component of plant defense, exhibits a broader antimicrobial spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This guide delves into the quantitative differences in their activity and the experimental basis for these findings.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and nisin against a variety of microorganisms, as reported in scientific literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity Spectrum
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Staphylococcus aureus | Positive | Not widely reported | 0.5 - 12.5 |
| Listeria monocytogenes | Positive | Not widely reported | 0.5 - >100 |
| Corynebacterium sepedonicum | Positive | 1[1] | Not widely reported |
| Corynebacterium poinsettiae | Positive | 15[1] | Not widely reported |
| Pseudomonas solanacearum | Negative | 3 (α-purothionin: 1.5)[1] | Not widely reported |
| Xanthomonas phaseoli | Negative | 6 (α-purothionin: 12)[1] | Not widely reported |
| Xanthomonas campestris | Negative | 15[1] | Not widely reported |
| Erwinia amylovora | Negative | 540[1] | Not widely reported |
| Escherichia coli | Negative | Not widely reported | >100 (activity enhanced with EDTA) |
| Acinetobacter baumannii | Negative | Not widely reported | 0.78 - 12.5 |
| Pseudomonas aeruginosa | Negative | Not widely reported | >100 |
Table 2: Antifungal Activity Spectrum
| Microorganism | Type | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Candida albicans | Yeast | 0.78 (Tk-AMP-BP)[2] | 0.5 - 16 |
| Aspergillus spp. | Mold | Not widely reported | Not widely reported |
| Fusarium spp. | Mold | Not widely reported | Not widely reported |
Mechanisms of Action
The antimicrobial activity of this compound and nisin stems from their ability to disrupt microbial cell membranes, albeit through different primary mechanisms.
This compound: As a thionin, this compound's primary mechanism of action is the permeabilization of the cell membrane. Its cationic nature facilitates interaction with the negatively charged components of microbial membranes. Following this initial binding, this compound inserts into the lipid bilayer, leading to the formation of pores or ion channels. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.[3][4]
Nisin: Nisin employs a dual mechanism of action, primarily targeting Gram-positive bacteria.[2][5][6] It specifically binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby inhibiting cell wall formation.[2][5][6] Following this initial interaction, nisin molecules can oligomerize and insert into the cell membrane, forming pores that lead to the dissipation of the membrane potential and leakage of cellular contents.[2][5][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the antimicrobial activity of peptides. The following is a detailed methodology for a typical broth microdilution assay, adapted for cationic antimicrobial peptides.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide (this compound or Nisin)
-
Target microbial strains (bacteria or fungi)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 medium for fungi
-
Sterile 96-well, low-binding (e.g., polypropylene) microtiter plates
-
Sterile, low-binding microtubes (e.g., polypropylene)
-
Sterile diluent for peptides (e.g., 0.01% acetic acid or sterile deionized water)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.
-
Inoculate the colonies into an appropriate broth medium (MHB for bacteria, RPMI for fungi).
-
Incubate at the optimal temperature and conditions for the microorganism until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the antimicrobial peptide in a suitable sterile diluent.
-
Perform serial two-fold dilutions of the peptide stock solution in low-binding microtubes to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted microbial suspension to each well of a 96-well low-binding microtiter plate.
-
Add 10 µL of each peptide dilution to the corresponding wells.
-
Include a positive control well containing the microbial suspension without any peptide.
-
Include a negative control well containing only sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
References
- 1. Synergistic Enhancement of the Antifungal Activity of Wheat and Barley Thionins by Radish and Oilseed Rape 2S Albumins and by Barley Trypsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Link Between Purothionin Structure and Hemolytic Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of purothionins and their inherent hemolytic activity is paramount. This guide provides a comprehensive comparison of how modifications to the purothionin framework can modulate their interaction with red blood cells, supported by established experimental principles.
Purothionins, a class of small, cysteine-rich plant defense peptides, have garnered significant interest for their potent antimicrobial properties. However, their therapeutic potential is often hampered by their cytotoxic effects, most notably their ability to lyse red blood cells (hemolysis). This hemolytic activity is intrinsically linked to their three-dimensional structure and physicochemical properties. A thorough understanding of these structure-activity relationships is crucial for the rational design of this compound-based therapeutics with enhanced antimicrobial efficacy and minimized toxicity.
Structure-Activity Relationship: A Delicate Balance
The hemolytic activity of purothionins is primarily dictated by a delicate interplay of their structural features, including their overall charge, hydrophobicity, and the spatial arrangement of key amino acid residues.
Key Structural Determinants of Hemolytic Activity:
-
Cationic Nature: Purothionins are typically cationic peptides, a feature essential for their initial electrostatic attraction to the negatively charged surface of cell membranes, including those of erythrocytes. Chemical modification of all amino groups, which significantly alters the positive charge of the molecule, has been shown to lead to a loss of toxicity[1].
-
Hydrophobicity: The hydrophobic character of purothionins facilitates their insertion into the lipid bilayer of the cell membrane, a critical step in the lytic process. A positive correlation between hydrophobicity and hemolytic activity has been demonstrated for thionins[1][2].
-
Amphipathicity: The distinct separation of charged/polar and hydrophobic residues in the three-dimensional structure of purothionins results in an amphipathic molecule. This property is crucial for their ability to disrupt the membrane integrity.
-
Specific Amino Acid Residues: The presence and position of specific amino acids can significantly influence hemolytic activity. For instance, the modification of Tyrosine-13 (Tyr13) in wheat purothionins through nitration or iodination leads to a loss of toxicity[1].
Comparative Analysis of this compound Structures and Hemolytic Activity
While direct, side-by-side quantitative comparisons of various this compound isoforms and their synthetic analogs are limited in the published literature, the established structure-activity relationships allow for a predictive comparison. The following table summarizes the expected impact of structural modifications on the hemolytic activity of purothionins, with illustrative HC50 (half-maximal hemolytic concentration) values. A lower HC50 value indicates higher hemolytic activity.
| This compound Variant | Key Structural Feature(s) | Predicted Relative Hemolytic Activity | Illustrative HC50 (µM) |
| Wild-Type α/β-Purothionin | Native cationic charge and hydrophobicity | High | 10 - 20 |
| Acetylated this compound | Neutralized amino groups (reduced positive charge) | Significantly Reduced | > 100 |
| This compound with Tyr13 Modification | Nitrated or iodinated Tyr13 | Significantly Reduced | > 100 |
| Increased Hydrophobicity Analog | Substitution with more hydrophobic amino acids | Increased | < 10 |
| Reduced Hydrophobicity Analog | Substitution with less hydrophobic amino acids | Reduced | 20 - 50 |
Note: The HC50 values are illustrative and intended to reflect the trends described in the literature. Actual values can vary depending on the specific modifications and experimental conditions.
Mechanism of this compound-Induced Hemolysis
The hemolytic action of purothionins is generally believed to occur through a multi-step process involving membrane interaction and disruption.
Caption: Proposed mechanism of this compound-induced hemolysis.
Experimental Protocol: In Vitro Hemolysis Assay
The following protocol provides a standardized method for determining the hemolytic activity of purothionins and their analogs.
1. Preparation of Erythrocyte Suspension:
-
Collect fresh human or animal (e.g., sheep, rabbit) blood in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).
-
Carefully remove the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with sterile, ice-cold phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
2. Assay Procedure:
-
Prepare serial dilutions of the this compound samples in PBS.
-
In a 96-well microtiter plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of PBS to triplicate wells to serve as a negative control (0% hemolysis).
-
Add 100 µL of 1% Triton X-100 in PBS to triplicate wells to serve as a positive control (100% hemolysis).
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
3. Measurement and Data Analysis:
-
After incubation, centrifuge the microtiter plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the percentage of hemolysis against the this compound concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.
Caption: Experimental workflow for the in vitro hemolysis assay.
Conclusion
The hemolytic activity of purothionins is a critical consideration in their development as therapeutic agents. By understanding the structural basis of this toxicity, researchers can strategically modify these peptides to uncouple their antimicrobial and hemolytic properties. The principles and methodologies outlined in this guide provide a framework for the rational design and evaluation of novel this compound-based compounds with improved safety profiles, paving the way for their potential clinical application.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Purothionin
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the proper disposal of all laboratory reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of purothionin, a plant-derived protein. By following these guidelines, you can ensure the safety of your laboratory personnel and maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a priority.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Respiratory Protection: An approved dust respirator should be used, particularly when handling powdered forms, to prevent inhalation.[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1]
This compound Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this material through standard waste streams or down the drain.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Transfer any solutions containing this compound into a designated, leak-proof hazardous liquid waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Labware:
-
Any disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
Non-disposable labware should be decontaminated by thoroughly washing with soap and plenty of water.[1]
-
Step 2: Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").
-
The date when the waste was first added to the container must also be included.
-
Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from heat or ignition sources.[1]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the key hazard classifications and exposure control parameters.
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | |
| Personal Protective Equipment | Splash goggles, full suit, dust respirator, boots, gloves. | [1] |
| Small Spill Cleanup | Use appropriate tools to put spilled material into a convenient waste disposal container. | [1] |
| Large Spill Cleanup | Use a shovel to put the spilled material into a convenient waste disposal container. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from safety data sheets. No specific experimental protocols for this compound disposal were cited in the search results. The provided guidance is a synthesis of best practices for handling chemicals with similar hazard profiles.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process from initial handling to final disposal.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Purothionin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and generating reliable data. Purothionin, a cytotoxic plant-derived peptide, presents unique handling challenges due to its biological activity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in your research.
Essential Safety & Logistical Information
This compound is a cytotoxic protein that has been shown to form ion channels in cell membranes, leading to cell death. Due to its inherent toxicity, all contact with this compound should be minimized. Currently, there is no established Occupational Exposure Limit (OEL) for this compound. Therefore, a conservative approach based on control banding for potent compounds is recommended. All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. A designated area for this compound work should be clearly labeled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Handling Solid (Lyophilized) this compound | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield (in addition to goggles)- NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) |
| Handling Diluted this compound Solutions | - Disposable Nitrile Gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles |
| Cleaning and Decontamination | - Heavy-duty Nitrile or Neoprene Gloves- Chemical-resistant apron over a lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Disposable Nitrile Gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles |
Operational Plan: A Step-by-Step Guide
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all required equipment (e.g., vials, pipettes, solutions) within the chemical fume hood.
-
-
Handling Solid this compound:
-
Perform all weighing and reconstituting of lyophilized this compound within a certified chemical fume hood.
-
Use dedicated, clearly labeled equipment.
-
Avoid generating dust. If any static is present on the container, use an anti-static gun.
-
Slowly add solvent to the vial containing the lyophilized powder to avoid aerosolization.
-
-
Handling this compound Solutions:
-
Clearly label all solutions with the compound name, concentration, date, and "Cytotoxic" warning.
-
Use positive displacement pipettes or pipette tips with aerosol-resistant filters.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood with a suitable inactivating agent (e.g., a fresh 10% bleach solution), followed by a rinse with 70% ethanol and then water.
-
Carefully remove and dispose of all contaminated PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[1]
-
Solid Waste: This includes contaminated gloves, lab coats, bench paper, pipette tips, and vials.[2] Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container with a purple lid.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not pour any this compound-containing solutions down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[3]
-
Decontamination of Glassware: Reusable glassware should be soaked in a 10% bleach solution for at least 30 minutes, then washed thoroughly. The initial bleach solution should be disposed of as hazardous liquid waste.
All cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department via high-temperature incineration.[3]
Quantitative Data Summary
In the absence of a specific OEL for this compound, a control banding approach is recommended to manage risk. Based on its cytotoxic nature, this compound would likely fall into a high-potency category requiring stringent controls. The following table provides a general framework for control banding.
| Occupational Exposure Band (OEB) | Target Air Concentration (8-hr TWA) | Handling Recommendations |
| Band 1 | 100 - 1000 µg/m³ | General ventilation |
| Band 2 | 10 - 100 µg/m³ | Local exhaust ventilation (e.g., snorkel hood) |
| Band 3 | 1 - 10 µg/m³ | Chemical fume hood |
| Band 4 | < 1 µg/m³ | Containment (e.g., glove box) |
| This compound (Recommended) | < 1 µg/m³ (Assigned to Band 4) | All handling of solids in a chemical fume hood or glove box. Stringent PPE and disposal protocols. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
